Product packaging for 3-(3-Chloro-4-fluorophenyl)propanoic acid(Cat. No.:CAS No. 881190-93-8)

3-(3-Chloro-4-fluorophenyl)propanoic acid

Cat. No.: B1364426
CAS No.: 881190-93-8
M. Wt: 202.61 g/mol
InChI Key: XJSXYOSRQKEOSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(3-Chloro-4-fluorophenyl)propanoic acid is a useful research compound. Its molecular formula is C9H8ClFO2 and its molecular weight is 202.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8ClFO2 B1364426 3-(3-Chloro-4-fluorophenyl)propanoic acid CAS No. 881190-93-8

Properties

IUPAC Name

3-(3-chloro-4-fluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO2/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJSXYOSRQKEOSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCC(=O)O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60393107
Record name 3-(3-chloro-4-fluorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60393107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881190-93-8
Record name 3-(3-chloro-4-fluorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60393107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of 3-(3-Chloro-4-fluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-(3-Chloro-4-fluorophenyl)propanoic Acid

Abstract

This technical guide provides a comprehensive, field-proven methodology for the , a key intermediate in the development of various fine chemicals and pharmaceutical agents. Moving beyond a simple recitation of steps, this document elucidates the causal relationships behind experimental choices, ensuring a robust and reproducible protocol. The core of this guide is a detailed exploration of the Malonic Ester Synthesis pathway, a classic and highly reliable method for carbon chain extension. We will cover the reaction mechanism, provide a step-by-step experimental protocol, discuss critical process parameters, and outline the analytical techniques for product validation. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to the synthesis of this important compound.

Introduction and Strategic Importance

This compound is a substituted propanoic acid derivative featuring a di-halogenated phenyl ring. The specific arrangement of the chloro and fluoro substituents on the aromatic ring imparts unique electronic properties and steric configurations, making it a valuable building block in medicinal chemistry and materials science. The propanoic acid side chain provides a reactive handle for further molecular elaboration, such as amide bond formation or esterification. Its derivatives are explored for various therapeutic applications, leveraging the metabolic stability often conferred by halogen substituents.

The reliable and scalable synthesis of this molecule is therefore a critical first step in many research and development pipelines. This guide focuses on the Malonic Ester Synthesis route, selected for its high yield, operational simplicity, and the ready availability of starting materials.[1][2]

Overview of the Selected Synthesis Pathway: Malonic Ester Route

The synthesis proceeds via a three-step sequence starting from the commercially available 3-Chloro-4-fluorobenzyl chloride. The overall transformation is depicted below.

Synthesis_Overview A 3-Chloro-4-fluorobenzyl chloride + Diethyl Malonate B Diethyl 2-((3-chloro-4-fluorophenyl)methyl)malonate A->B  Step 1: Alkylation (NaOEt/EtOH)   C 2-((3-chloro-4-fluorophenyl)methyl)malonic acid B->C  Step 2: Hydrolysis (NaOH/H₂O)   D This compound C->D  Step 3: Decarboxylation (Heat)  

Figure 1: High-level overview of the Malonic Ester Synthesis route.

This pathway is advantageous as it avoids the use of hazardous reagents like cyanide and offers excellent control over the final product structure. The core principle involves using diethyl malonate as a synthetic equivalent of a ⁻CH₂(COOH) carbanion, enabling the formation of a new carbon-carbon bond with the benzyl halide.[3][4]

Mechanistic Insights and Rationale

A thorough understanding of the underlying reaction mechanisms is crucial for troubleshooting and optimization.

Step 1: Alkylation of Diethyl Malonate The synthesis begins with the deprotonation of diethyl malonate. The methylene protons (CH₂) positioned between two electron-withdrawing carbonyl groups are significantly acidic (pKa ≈ 13), allowing for easy deprotonation by a moderately strong base like sodium ethoxide (NaOEt) to form a resonance-stabilized enolate.[5] This enolate then acts as a potent nucleophile, attacking the electrophilic benzylic carbon of 3-chloro-4-fluorobenzyl chloride in a classic Sₙ2 reaction. The choice of sodium ethoxide as the base and ethanol as the solvent is strategic; it prevents transesterification, which could occur if a different alkoxide base were used.[3]

Step 2: Saponification (Ester Hydrolysis) The resulting substituted diethyl malonate is then hydrolyzed. This is typically achieved by heating the diester with a strong base, such as aqueous sodium hydroxide (NaOH). The hydroxide ions attack the electrophilic carbonyl carbons of the ester groups, leading to the formation of a disodium carboxylate salt through a nucleophilic acyl substitution mechanism. Subsequent acidification with a strong mineral acid (e.g., HCl) protonates the carboxylate groups to yield the dicarboxylic acid intermediate, 2-((3-chloro-4-fluorophenyl)methyl)malonic acid.[1][5]

Step 3: Thermal Decarboxylation The final step leverages the characteristic instability of β-keto acids and their malonic acid analogues. Upon heating, the substituted malonic acid readily undergoes decarboxylation. The reaction proceeds through a cyclic six-membered transition state, which facilitates the elimination of carbon dioxide (CO₂) and the formation of an enol intermediate. This enol rapidly tautomerizes to the more stable final product, this compound.[3]

Detailed Experimental Protocol

This protocol is adapted from established procedures and is designed for laboratory-scale synthesis.[1] All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents
ReagentCAS NumberMolecular WeightQuantityNotes
3-Chloro-4-fluorobenzyl chloride85068-36-6179.02 g/mol 17.9 g (0.1 mol)Corrosive, lachrymator
Diethyl malonate105-53-3160.17 g/mol 25.6 g (0.16 mol)Irritant
Sodium Ethoxide (NaOEt)141-52-668.05 g/mol 7.5 g (0.11 mol)Corrosive, moisture-sensitive
Ethanol (Anhydrous)64-17-546.07 g/mol 200 mLFlammable
Sodium Hydroxide (NaOH)1310-73-240.00 g/mol 16.0 g (0.4 mol)Corrosive
Hydrochloric Acid (conc., 36%)7647-01-036.46 g/mol ~35 mLCorrosive
Ethyl Acetate141-78-688.11 g/mol 200 mLFlammable, irritant
Hexanes110-54-386.18 g/mol 100 mLFlammable, neurotoxin
Synthesis Workflow Diagram

Workflow cluster_alkylation Step 1: Alkylation cluster_hydrolysis Step 2: Hydrolysis cluster_decarboxylation Step 3: Decarboxylation & Workup A1 Charge reactor with EtOH, NaOEt, and Diethyl Malonate A2 Heat to 40°C A1->A2 A3 Add 3-Chloro-4-fluorobenzyl chloride dropwise A2->A3 A4 Stir at 40-50°C for 3-4 hours A3->A4 A5 Cool and filter to remove NaBr A4->A5 A6 Concentrate filtrate under vacuum A5->A6 H1 Add crude diester and aq. NaOH solution A6->H1 Transfer crude intermediate H2 Heat to 60-70°C and stir for 4 hours H1->H2 H3 Cool to room temperature H2->H3 D1 Acidify with conc. HCl to pH < 2 H3->D1 Transfer reaction mixture D2 Extract with Ethyl Acetate (2x) D1->D2 D3 Combine organic layers D2->D3 D4 Wash with brine, dry over Na₂SO₄ D3->D4 D5 Concentrate under vacuum D4->D5 D6 Heat oil to 150°C for 1.5 hours (CO₂ evolution) D5->D6 D7 Cool, add Hexanes to precipitate D6->D7 D8 Filter and dry the solid product D7->D8

Figure 2: Detailed step-by-step synthesis workflow.

Step-by-Step Procedure

Step 1: Synthesis of Diethyl 2-((3-chloro-4-fluorophenyl)methyl)malonate

  • To a 500 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add 200 mL of anhydrous ethanol.

  • Carefully add 7.5 g (0.11 mol) of sodium ethoxide to the ethanol with stirring.

  • Once the sodium ethoxide has dissolved, add 25.6 g (0.16 mol) of diethyl malonate.

  • Heat the mixture to approximately 40°C.

  • Add 17.9 g (0.1 mol) of 3-chloro-4-fluorobenzyl chloride dropwise over 30 minutes, maintaining the temperature between 40-50°C.

  • After the addition is complete, continue stirring the reaction mixture at 40-50°C for 3-4 hours until TLC analysis indicates the consumption of the benzyl chloride.

  • Cool the mixture to room temperature and filter off the precipitated sodium chloride.

  • Concentrate the filtrate under reduced pressure to remove the ethanol. The resulting oil is the crude diester intermediate.

Step 2: Hydrolysis to 2-((3-chloro-4-fluorophenyl)methyl)malonic acid

  • To the flask containing the crude diester, add a solution of 16.0 g (0.4 mol) of sodium hydroxide in 150 mL of water.

  • Heat the mixture to 60-70°C and stir vigorously for 4 hours. The oil should gradually dissolve as the saponification proceeds.

  • Cool the reaction mixture to room temperature. The resulting solution contains the disodium salt of the malonic acid derivative.

Step 3: Decarboxylation and Isolation of this compound

  • While stirring the cooled solution from Step 2, slowly add concentrated hydrochloric acid (~35 mL) until the pH of the solution is below 2. A precipitate may form.

  • Transfer the acidified mixture to a separatory funnel and extract the product with ethyl acetate (2 x 100 mL).

  • Combine the organic layers, wash with 50 mL of brine, and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the solution under reduced pressure to obtain a viscous oil.

  • Heat the oil to 150°C in an oil bath. Vigorous evolution of CO₂ gas will be observed. Maintain this temperature for 1.5 hours or until gas evolution ceases.

  • Cool the mixture to approximately 80°C and add 100 mL of hexanes with stirring to induce precipitation.

  • Continue cooling to room temperature and then in an ice bath for 30 minutes to maximize crystallization.

  • Filter the solid product, wash with a small amount of cold hexanes, and dry under vacuum to yield this compound as a solid.

Characterization and Data Analysis

The identity and purity of the synthesized compound must be confirmed through rigorous analytical methods.

TechniqueExpected Results
¹H NMR The spectrum should show characteristic signals for the aromatic protons (multiplets, ~7.0-7.4 ppm), and two triplets for the aliphatic protons of the propanoic acid chain (~2.6 and ~2.9 ppm). The carboxylic acid proton will appear as a broad singlet at a downfield shift (>10 ppm).[6][7]
¹³C NMR The spectrum will display signals for the carboxylic carbon (~178 ppm), the two aliphatic carbons (~30-35 ppm), and the aromatic carbons, including two signals for the carbon atoms bonded to chlorine and fluorine, showing characteristic C-F coupling.
Mass Spec. The mass spectrum should show a molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the molecular weight of the product (204.61 g/mol ), with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at ~33% intensity of M).
Melting Point A sharp melting point consistent with literature values indicates high purity.

Safety and Handling

Handling the chemicals involved in this synthesis requires strict adherence to safety protocols to minimize risks.

  • General Precautions: Perform all steps in a well-ventilated chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8]

  • Reagent-Specific Hazards:

    • 3-Chloro-4-fluorobenzyl chloride: Is a lachrymator and corrosive. Avoid inhalation and contact with skin and eyes.

    • Sodium Ethoxide & Sodium Hydroxide: Are highly corrosive and can cause severe burns. Handle with care, avoiding contact with skin and eyes. Sodium ethoxide is also moisture-sensitive and flammable.

    • Concentrated HCl: Is highly corrosive and releases toxic fumes. Handle only in a fume hood.

    • Organic Solvents (Ethanol, Ethyl Acetate, Hexanes): Are flammable. Keep away from ignition sources. Hexanes is a known neurotoxin and should be handled with particular care to avoid inhalation.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Acidic and basic aqueous waste should be neutralized before disposal. Halogenated and non-halogenated organic waste should be collected in separate, labeled containers.

Conclusion

This guide has detailed a robust and reliable via the malonic ester pathway. By providing a rationale for the choice of reagents and conditions, alongside a meticulous step-by-step protocol, researchers are equipped to perform this synthesis efficiently and safely. The outlined procedure is scalable and yields a high-purity product, suitable for subsequent use in pharmaceutical and chemical research endeavors.

References

  • Google Patents. (N.D.). CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid.
  • Vedantu. (N.D.). The most direct malonic ester synthesis of the 3 phenyl class 11 chemistry CBSE.
  • NROChemistry. (N.D.). Malonic Synthesis.
  • Wikipedia. (N.D.). Malonic ester synthesis.
  • UCLA Chemistry and Biochemistry. (N.D.). Illustrated Glossary of Organic Chemistry - Malonic ester synthesis.
  • Doc Brown's Chemistry. (N.D.). low/high resolution 1H proton nmr spectrum of propanoic acid.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-(3-Chloro-4-fluorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers, medicinal chemists, and drug development professionals, a comprehensive understanding of a molecule's physicochemical properties is the bedrock of rational drug design and formulation development. These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its therapeutic potential. This guide provides an in-depth technical examination of 3-(3-Chloro-4-fluorophenyl)propanoic acid, a substituted phenylpropanoic acid derivative. While specific experimental data for this exact molecule is sparse in publicly accessible literature, this paper will synthesize available predicted data, draw expert inferences from closely related structural analogs, and detail the rigorous experimental protocols required for its full characterization.

The core structure, a phenylpropanoic acid scaffold, is a common motif in medicinal chemistry. The specific substitution pattern—a chlorine atom at the meta-position and a fluorine atom at the para-position relative to the propanoic acid chain—is anticipated to significantly influence its lipophilicity, acidity, and metabolic stability. This guide is structured to provide both foundational data and the practical scientific reasoning behind its experimental determination.

Molecular Identity and Structural Characteristics

A precise definition of the molecular entity is the first step in any scientific characterization. The structural attributes of this compound provide the framework for understanding its chemical behavior.

Molecular Structure:

The molecule consists of a benzene ring substituted with a propanoic acid chain, a chlorine atom, and a fluorine atom. The propanoic acid side chain provides the acidic functional group, while the halogen substituents modulate the electronic and steric properties of the aromatic ring.

Caption: Chemical structure of this compound.

Table 1: Compound Identification

Identifier Value Source
IUPAC Name This compound -
CAS Number 881190-93-8 [1]
Molecular Formula C₉H₈ClFO₂ [1][2]
Molecular Weight 202.61 g/mol [1]
Monoisotopic Mass 202.01968 Da [2]
Canonical SMILES C1=CC(=C(C=C1CCC(=O)O)Cl)F [2]

| InChI Key | XJSXYOSRQKEOSZ-UHFFFAOYSA-N |[2] |

Core Physicochemical Properties: Predicted and Comparative Data

Table 2: Summary of Predicted and Analog-Based Physicochemical Properties

Property Predicted/Estimated Value Method/Analog Compound Source
Melting Point (°C) 60 - 100 (estimated range) Based on analogs [3][4]
Boiling Point (°C) >280 (at 760 mmHg) Based on Phenylpropanoic acid [5]
logP (Octanol/Water) 2.4 Predicted (XlogP) [2]
pKa (at 25°C) ~4.5 (estimated) Based on Phenylpropanoic acid [5][6]

| Aqueous Solubility | Low | Inferred from logP and analogs |[6] |

Lipophilicity (logP)

Expertise & Experience: The partition coefficient (logP) between octanol and water is a critical measure of a drug's lipophilicity, influencing its ability to cross cell membranes. A predicted XlogP of 2.4 for our target compound suggests moderate lipophilicity.[2] The presence of two halogen atoms (Cl and F) increases lipophilicity compared to the parent phenylpropanoic acid (logP ≈ 1.84).[5] This value places the compound in a favorable range for oral absorption, as extreme lipophilicity can lead to poor solubility and metabolic instability, while high hydrophilicity can hinder membrane permeation.

Acidity (pKa)

Expertise & Experience: The pKa value dictates the ionization state of a molecule at a given pH, which profoundly affects its solubility, permeability, and receptor binding. The carboxylic acid moiety is the primary acidic center. For the parent compound, 3-phenylpropanoic acid, the pKa is approximately 4.66.[5][6] The electron-withdrawing effects of the chlorine and fluorine substituents on the phenyl ring are expected to slightly increase the acidity (i.e., lower the pKa) by stabilizing the carboxylate anion. Therefore, a pKa value slightly lower than 4.66, estimated around 4.5, is a scientifically sound projection. This implies that at physiological pH (7.4), the compound will exist predominantly in its ionized, more water-soluble carboxylate form.

Melting Point and Solubility

Expertise & Experience: The melting point provides an indication of the crystal lattice energy and purity of a solid compound. While no experimental value exists for the target molecule, we can infer a probable range from its isomers. 3-(3-Fluorophenyl)propionic acid has a melting point of 43-47°C, whereas 3-(4-Fluorophenyl)propionic acid melts at a higher range of 86-91°C.[3][4] This variation highlights the significant impact of substituent position on crystal packing. The 3-chloro, 4-fluoro substitution pattern likely results in a melting point within this broader range (e.g., 60-100°C).

Aqueous solubility is inversely related to lipophilicity. Given the logP of 2.4 and the solid nature of related compounds, this compound is expected to have low intrinsic solubility in aqueous media, particularly at a pH below its pKa where it exists in the neutral form.

Experimental Determination Protocols

To move beyond prediction and establish definitive values, rigorous experimental work is essential. The following protocols are described with an emphasis on the rationale behind the procedural steps.

Workflow for Physicochemical Characterization

The logical flow of experiments ensures that data from one step informs the next. For instance, determining purity and identity is a prerequisite for all other measurements.

G cluster_0 Phase 1: Identity & Purity cluster_1 Phase 2: Core Properties cluster_2 Phase 3: Advanced Characterization start Compound Synthesis & Purification nmr_ir_ms Structural Confirmation (NMR, IR, MS) start->nmr_ir_ms hplc Purity Assessment (HPLC-UV, >95%) nmr_ir_ms->hplc mp Melting Point (DSC/Apparatus) hplc->mp sol Aqueous Solubility (Shake-Flask, pH-dependent) hplc->sol pka pKa Determination (Potentiometric Titration) hplc->pka logp logP Determination (Shake-Flask/HPLC) hplc->logp crystal Solid-State Analysis (XRPD) mp->crystal stability Chemical Stability (pH, Temp, Light) sol->stability

Caption: Experimental workflow for comprehensive physicochemical characterization.

Protocol: pKa Determination by Potentiometric Titration

Trustworthiness: This method is a gold standard because it directly measures the change in pH upon addition of a titrant, providing a direct thermodynamic measurement of the acid dissociation constant.

  • Preparation: Accurately weigh ~10-20 mg of the compound (purity >95%) and dissolve in a known volume (e.g., 50 mL) of a co-solvent/water mixture (e.g., 50:50 methanol:water). The co-solvent is necessary due to the predicted low aqueous solubility.

  • System Setup: Calibrate a pH meter with standard buffers (pH 4.0, 7.0, 10.0). Place the sample solution in a jacketed beaker maintained at 25°C and blanket the headspace with nitrogen to prevent CO₂ ingress.

  • Titration: Titrate the solution with a standardized solution of 0.1 M NaOH, adding small, precise aliquots (e.g., 0.02 mL). Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the first derivative of the titration curve (ΔpH/ΔV), where the peak indicates the equivalence point.

Protocol: logP Determination by Shake-Flask Method (OECD 107)

Trustworthiness: This classic method directly measures the partitioning of the compound between two immiscible phases, providing a robust and universally accepted value.

  • Phase Preparation: Prepare mutually saturated n-octanol and buffer (e.g., phosphate buffer, pH 7.4) by mixing them vigorously for 24 hours and then allowing them to separate. This ensures thermodynamic equilibrium.

  • Sample Preparation: Prepare a stock solution of the compound in n-octanol. The concentration should be chosen to be within the linear range of the analytical method (e.g., HPLC-UV).

  • Partitioning: In a separatory funnel, combine a precise volume of the octanol stock solution with a precise volume of the saturated buffer (e.g., 10 mL of each).

  • Equilibration: Shake the funnel vigorously for a set period (e.g., 30 minutes) at a controlled temperature (25°C) to allow the compound to partition between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the aqueous and octanol phases.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a validated HPLC-UV method.

  • Calculation: The logP is calculated as: logP = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )

Anticipated Spectral Characteristics

While experimental spectra are not available, the chemical structure allows for the confident prediction of key spectral features that are essential for structural confirmation.

¹H NMR Spectroscopy
  • Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm), due to hydrogen bonding and chemical exchange.

  • Aromatic Protons (Ar-H): The three protons on the phenyl ring will appear in the aromatic region (7.0-8.0 ppm). They will exhibit complex splitting patterns (doublets and doublet of doublets) due to coupling with each other and with the ¹⁹F nucleus.

  • Aliphatic Protons (-CH₂CH₂-): Two triplets will be observed in the range of 2.5-3.5 ppm, corresponding to the two methylene groups of the propanoic acid chain. The CH₂ group adjacent to the ring will be slightly more downfield than the CH₂ adjacent to the carbonyl group.

¹³C NMR Spectroscopy
  • Carbonyl Carbon (-C=O): A signal in the highly deshielded region, typically 170-180 ppm.

  • Aromatic Carbons (Ar-C): Six distinct signals are expected between 110-140 ppm. The carbons directly bonded to fluorine (C-F) and chlorine (C-Cl) will show characteristic chemical shifts and, in the case of C-F, coupling to the ¹⁹F nucleus.

  • Aliphatic Carbons (-CH₂CH₂-): Two signals in the shielded region, typically 25-40 ppm.

Infrared (IR) Spectroscopy
  • O-H Stretch (Carboxylic Acid): A very broad absorption band from ~2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.[7]

  • C=O Stretch (Carbonyl): A strong, sharp absorption band around 1700-1725 cm⁻¹.[7]

  • C-F Stretch: A strong absorption in the 1000-1300 cm⁻¹ region.

  • C-Cl Stretch: An absorption in the 600-800 cm⁻¹ region.

Mass Spectrometry (MS)
  • Molecular Ion Peak [M]⁺: The mass spectrum will show a molecular ion peak. A key feature will be the isotopic pattern of chlorine: a prominent [M+2] peak with an intensity approximately one-third that of the molecular ion peak, which is a definitive signature for a molecule containing one chlorine atom.

  • Predicted m/z: The predicted m/z for the protonated molecule [M+H]⁺ is 203.02696.[2]

  • Fragmentation: Common fragmentation patterns would include the loss of the carboxyl group (-COOH) and cleavage of the propanoic acid side chain.

Conclusion

This compound is a molecule with physicochemical properties that position it as a compound of interest for further investigation in pharmaceutical and chemical research. Its predicted moderate lipophilicity and acidic nature are key determinants of its potential biological behavior. This guide has provided a robust framework for understanding this molecule by synthesizing predicted data, drawing parallels with known analogs, and outlining the essential experimental protocols for its definitive characterization. The methodologies and scientific reasoning presented herein serve as a comprehensive resource for any researcher undertaking the evaluation of this, or structurally related, compounds.

References

  • Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. PubMed. [Link]
  • Phenylpropanoic acid. Grokipedia. [Link]
  • 3-(3-Chloro-4-fluorophenyl)propionic acid, 96%. Fisher Scientific. [Link]
  • Showing Compound 3-Phenylpropanoic acid (FDB008271). FooDB. [Link]
  • This compound. PubChemLite. [Link]
  • Phenylpropanoic acid. Wikipedia. [Link]
  • infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH. Doc Brown's Chemistry. [Link]

Sources

An Investigator's Guide to the Mechanism of Action of 3-(3-Chloro-4-fluorophenyl)propanoic acid: A Structurally-Informed Research Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-(3-Chloro-4-fluorophenyl)propanoic acid is a halogenated arylpropanoic acid. While its precise biological activity and mechanism of action are not extensively documented in publicly available literature, its structural similarity to a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs) provides a strong foundation for a hypothesized mechanism centered on the inhibition of cyclooxygenase (COX) enzymes. This guide outlines a comprehensive, multi-stage research plan designed to rigorously test this hypothesis, explore potential alternative mechanisms, and definitively characterize the pharmacological profile of this compound. We present a series of validated experimental protocols, from in vitro enzyme kinetics to cell-based functional assays, providing a complete roadmap for researchers in drug discovery and chemical biology.

Introduction and Primary Hypothesis

This compound belongs to the arylpropanoic acid chemical class, which includes widely used NSAIDs such as ibuprofen and naproxen. The core therapeutic effect of these agents is derived from their inhibition of prostaglandin biosynthesis.[1] Prostaglandins are lipid autacoids that mediate a wide array of physiological and pathological processes, including inflammation, pain, and fever. The synthesis of prostaglandins is initiated from arachidonic acid by the action of cyclooxygenase (COX) enzymes, which exist in at least two major isoforms: COX-1 and COX-2.[1]

  • COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate homeostatic functions, such as gastrointestinal mucosal protection and platelet aggregation.[1]

  • COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation by cytokines and other inflammatory stimuli. It is the primary source of prostaglandins that mediate inflammation and pain.[1]

Given the structural motif of this compound, our primary hypothesis is that it functions as a cyclooxygenase inhibitor . The key questions for a drug development professional are:

  • Does it inhibit COX enzymes?

  • If so, is it selective for COX-1 or COX-2, or is it non-selective?

  • How does its potency compare to existing NSAIDs?

The following diagram illustrates the hypothesized mechanism of action within the context of the arachidonic acid cascade.

Hypothesized_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGG2 Prostaglandin G2 (PGG2) COX1->PGG2 COX2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase Activity Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Isomerases Inflammation Inflammation & Pain Prostaglandins->Inflammation Homeostasis GI Protection & Platelet Function Prostaglandins->Homeostasis Test_Compound 3-(3-Chloro-4-fluorophenyl) propanoic acid Test_Compound->COX1 Potential Inhibition Test_Compound->COX2 Primary Hypothesized Inhibition

Caption: Hypothesized inhibition of COX-1/2 by the test compound.

Experimental Plan: Hypothesis Testing and Validation

To systematically evaluate the primary hypothesis, a two-stage experimental approach is proposed. The first stage involves direct enzymatic assays to quantify inhibitory activity, followed by a cell-based assay to confirm functional consequences in a biological system.

Stage 1: In Vitro COX Enzyme Inhibition Assays

The foundational experiment is to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against purified ovine COX-1 and human recombinant COX-2. This directly measures the compound's potency and selectivity.

Experimental Protocol: COX Chromogenic IC₅₀ Assay

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of this compound in DMSO.

    • Prepare serial dilutions of the stock solution in assay buffer (e.g., 100 mM Tris-HCl, pH 8.0) to create a 10-point concentration curve (e.g., 100 µM to 1 nM).

    • Prepare stock solutions of positive controls: a non-selective inhibitor (e.g., Ibuprofen) and a COX-2 selective inhibitor (e.g., Celecoxib).

    • Reconstitute purified COX-1 and COX-2 enzymes according to the manufacturer's protocol.

    • Prepare the chromogenic substrate N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) and arachidonic acid.

  • Assay Procedure (96-well plate format):

    • To each well, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of the enzyme (COX-1 or COX-2).

    • Add 10 µL of the test compound dilution or control (DMSO for vehicle control).

    • Incubate for 15 minutes at 25°C to allow for inhibitor binding.

    • Initiate the reaction by adding 10 µL of arachidonic acid solution followed immediately by 10 µL of TMPD solution.

    • Read the absorbance at 590 nm every minute for 5 minutes using a plate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration.

    • Normalize the data to the vehicle control (100% activity) and a fully inhibited control (0% activity).

    • Plot the percent inhibition versus the log concentration of the inhibitor.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Anticipated Data Presentation

The results should be summarized to clearly present the potency and selectivity of the compound.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
Test Compound ExperimentalExperimentalCalculated
Ibuprofen (Non-selective Control)~15~25~0.6
Celecoxib (COX-2 Selective Control)>100~0.04>2500
Stage 2: Cell-Based Prostaglandin E₂ (PGE₂) Quantification

To validate the in vitro findings in a more physiologically relevant context, we will measure the compound's ability to inhibit the production of PGE₂, a key inflammatory prostaglandin, in a cellular model. Lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages are a standard model for this purpose as they robustly induce COX-2 expression.

Experimental Protocol: LPS-Induced PGE₂ Assay

  • Cell Culture and Plating:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS.

    • Plate cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound Treatment and Stimulation:

    • Replace the medium with fresh serum-free DMEM.

    • Pre-treat the cells with various concentrations of this compound (or controls) for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) to induce COX-2 expression and PGE₂ production.

    • Incubate for 24 hours at 37°C.

  • PGE₂ Measurement:

    • Collect the cell culture supernatant.

    • Quantify the concentration of PGE₂ in the supernatant using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve for the PGE₂ ELISA.

    • Calculate the PGE₂ concentration for each treatment condition.

    • Plot the PGE₂ concentration against the compound concentration and determine the IC₅₀ for the inhibition of PGE₂ production.

The following workflow diagram summarizes the comprehensive approach to testing the primary hypothesis.

Experimental_Workflow Start Hypothesis: Compound is a COX Inhibitor Assay_Dev Prepare Compound Dilutions & Control Stocks Start->Assay_Dev COX1_Assay Protocol 1: In Vitro COX-1 Inhibition Assay Assay_Dev->COX1_Assay COX2_Assay Protocol 1: In Vitro COX-2 Inhibition Assay Assay_Dev->COX2_Assay Cell_Assay Protocol 2: Cell-Based PGE2 Assay (LPS-stimulated Macrophages) Assay_Dev->Cell_Assay Data_Analysis Data Analysis: Calculate IC50 Values & Selectivity Index COX1_Assay->Data_Analysis COX2_Assay->Data_Analysis Cell_Assay->Data_Analysis Conclusion Mechanism Confirmed? Data_Analysis->Conclusion

Caption: Workflow for the elucidation of the primary mechanism of action.

Investigation of Alternative Mechanisms

A rigorous scientific investigation must account for the possibility that the primary hypothesis is incorrect or incomplete. The compound may have low potency against COX enzymes, or it may possess additional biological activities. Therefore, a parallel path of broader, unbiased screening is essential.

Recommended Protocols for Unbiased Screening:

  • Broad Kinase Profiling: Many small molecules exhibit off-target effects on protein kinases. Submitting the compound to a commercial kinase panel (e.g., a 400+ kinase panel) can rapidly identify any significant interactions within this critical enzyme family.

  • Receptor Binding Assays: A broad ligand binding screen (e.g., the Psychoactive Drug Screening Program by NIMH) can reveal unexpected interactions with G-protein coupled receptors, ion channels, and transporters.

  • Transcriptomic/Proteomic Profiling: If the compound shows a potent cellular phenotype (e.g., anti-proliferative, anti-inflammatory) that is not explained by COX inhibition, an unbiased 'omics' approach is warranted.

    • Treat a relevant cell line (e.g., A549 lung carcinoma, primary human fibroblasts) with the compound at its effective concentration.

    • After an appropriate time course (e.g., 6 and 24 hours), harvest cells for RNA-sequencing or quantitative proteomics (e.g., TMT-labeling followed by LC-MS/MS).

    • Use pathway analysis software to identify signaling pathways that are significantly perturbed by the compound, providing novel hypotheses for its mechanism of action.

Conclusion and Future Directions

This guide provides a structured, hypothesis-driven framework for elucidating the mechanism of action of this compound. By systematically executing the proposed in vitro and cell-based assays, researchers can determine its potency and selectivity as a COX inhibitor. The outcomes will place the compound on the landscape of known NSAIDs and inform its potential therapeutic utility and side-effect profile. Furthermore, the outlined strategy for unbiased screening ensures that novel or unexpected mechanisms of action are not overlooked, embodying a comprehensive approach to modern drug discovery and chemical probe characterization. Successful validation as a potent and selective COX-2 inhibitor would warrant progression into in vivo models of inflammation and pain to establish preclinical efficacy.

References

  • Vane, J. R. (1971). Inhibition of Prostaglandin Synthesis as a Mechanism of Action for Aspirin-like Drugs. Nature New Biology, 231(25), 232–235. [Link]

Sources

biological activity of 3-(3-Chloro-4-fluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 3-(3-Chloro-4-fluorophenyl)propanoic acid

Authored by: A Senior Application Scientist

Foreword

The landscape of drug discovery is in a perpetual state of evolution, driven by the pursuit of novel chemical entities with therapeutic potential. Within this landscape, the arylpropanoic acids represent a well-established and highly significant class of compounds, most notably recognized for their anti-inflammatory properties. This guide delves into the specific biological activity of a lesser-explored member of this family: this compound. By examining the known activities of its parent class and structurally related analogs, we can construct a scientifically grounded hypothesis regarding its potential therapeutic applications and delineate a clear path for future research. This document is intended for researchers, scientists, and professionals in drug development, providing both a comprehensive overview and actionable experimental designs.

Introduction to this compound

This compound is a halogenated derivative of 3-phenylpropanoic acid. Its chemical structure, characterized by a phenyl ring substituted with both a chlorine and a fluorine atom, suggests a molecule with potentially unique electronic and lipophilic properties that can significantly influence its biological interactions.

The broader family of arylpropanoic acid derivatives is renowned for its wide spectrum of biological activities, including anti-inflammatory, analgesic, antibacterial, anticonvulsant, and anticancer effects[1][2]. The most famous member of this class is Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID)[1]. The presence of halogen atoms on the phenyl ring of this compound is of particular interest, as halogenation is a common strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties.

This guide will explore the known biological activities of related compounds to infer the potential of this compound and propose a structured approach for its systematic investigation.

Physicochemical Properties and Synthesis

Physicochemical Data

A solid understanding of a compound's physicochemical properties is fundamental to predicting its biological behavior.

PropertyValueSource
CAS Number 881190-93-8[3]
Molecular Formula C9H8ClFO2[3]
Molecular Weight 202.61 g/mol [3]
Appearance Solid (predicted)-
Solubility Expected to be soluble in organic solvents like ethanol, DMSO, and DMF.-
Synthetic Pathways

The synthesis of 3-(3-halogenophenyl)propanoic acids can be achieved through various established organic chemistry routes. A common approach involves the reaction of a substituted benzyl chloride with a malonic ester, followed by hydrolysis and decarboxylation[4].

A generalized synthetic workflow is presented below:

Synthesis_Workflow cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Hydrolysis and Decarboxylation 3-Chloro-4-fluorobenzyl_chloride 3-Chloro-4-fluorobenzyl chloride Reaction_1 Reaction 3-Chloro-4-fluorobenzyl_chloride->Reaction_1 Diethyl_malonate Diethyl malonate Diethyl_malonate->Reaction_1 Base_Solvent Base (e.g., NaOEt) in Solvent (e.g., Ethanol) Base_Solvent->Reaction_1 Intermediate_1 Diethyl 2-((3-chloro-4-fluorophenyl)methyl)malonate Intermediate_1_2 Diethyl 2-((3-chloro-4-fluorophenyl)methyl)malonate Reaction_1->Intermediate_1 Reaction_2 Reaction Intermediate_1_2->Reaction_2 Acid_Heat Aqueous Acid (e.g., HCl) and Heat Acid_Heat->Reaction_2 Final_Product This compound Reaction_2->Final_Product

Caption: Generalized synthetic workflow for this compound.

This process is generally efficient and allows for the production of various substituted phenylpropanoic acids[4].

Postulated Biological Activities and Mechanisms of Action

Based on the extensive literature on arylpropanoic acids and their derivatives, we can hypothesize several key biological activities for this compound.

Anti-inflammatory and Analgesic Activity

The primary mechanism of action for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the biosynthesis of prostaglandins, key mediators of inflammation and pain[1]. It is highly probable that this compound exhibits similar inhibitory activity against COX-1 and COX-2.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid (from cell membrane) COX_Enzymes COX-1 (constitutive) COX-2 (inducible) Arachidonic_Acid->COX_Enzymes Metabolism Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Biosynthesis Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Mediation NSAID This compound (Hypothesized NSAID) NSAID->COX_Enzymes Inhibition

Caption: Hypothesized mechanism of anti-inflammatory action via COX inhibition.

Antimicrobial Potential

Recent studies have revealed that chlorinated derivatives of 3-phenylpropanoic acid isolated from marine actinomycetes possess significant antimicrobial properties[5]. For instance, 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid and 3-(3-chloro-4-hydroxyphenyl)propanoic acid have demonstrated selective activity against Escherichia coli and Staphylococcus aureus[5]. This suggests that the chloro- and fluoro-substituents of this compound may confer antimicrobial activity.

Anticancer Activity

The anticancer potential of arylpropanoic acid derivatives is an emerging area of research. Studies on 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives have shown promising antiproliferative activity against lung cancer cells, with some compounds exhibiting greater potency than cisplatin[6][7]. The proposed mechanisms of action include the targeting of key cancer-related proteins such as SIRT2 and EGFR[6][7]. The structural similarity of this compound to these active compounds warrants investigation into its potential as an anticancer agent.

Proposed Experimental Workflows for Biological Characterization

To validate the hypothesized biological activities of this compound, a systematic experimental approach is necessary.

In Vitro Assay Cascade

A tiered approach, starting with in vitro assays, is recommended for an efficient and cost-effective evaluation.

Experimental_Workflow cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Mechanism of Action & Selectivity cluster_tier3 Tier 3: In Vivo Validation (if promising in vitro data) Start This compound COX_Assay COX-1/COX-2 Inhibition Assay (Enzymatic) Start->COX_Assay Antimicrobial_Screen Antimicrobial Susceptibility Testing (MIC/MBC determination) Start->Antimicrobial_Screen Anticancer_Screen Cancer Cell Line Viability Assay (e.g., MTT, A549, HCT-116) Start->Anticancer_Screen MOA_Inflammation Prostaglandin Production Assay (in LPS-stimulated macrophages) COX_Assay->MOA_Inflammation If active MOA_Antimicrobial Mechanism of Action Studies (e.g., membrane integrity, DNA gyrase inhibition) Antimicrobial_Screen->MOA_Antimicrobial If active MOA_Anticancer Apoptosis & Cell Cycle Analysis (Flow cytometry) Anticancer_Screen->MOA_Anticancer If active Target_Engagement SIRT2/EGFR Activity Assays (Biochemical or cell-based) Anticancer_Screen->Target_Engagement If active Animal_Model_Inflammation Carrageenan-induced Paw Edema (Rat model) MOA_Inflammation->Animal_Model_Inflammation Validation Animal_Model_Infection Bacterial Infection Model (Mouse model) MOA_Antimicrobial->Animal_Model_Infection Validation Animal_Model_Cancer Xenograft Tumor Model (Mouse model) MOA_Anticancer->Animal_Model_Cancer Validation

Caption: Proposed experimental workflow for biological characterization.

Detailed Protocol: In Vitro COX Inhibition Assay

Objective: To determine the inhibitory activity of this compound against COX-1 and COX-2 enzymes.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Colorimetric COX inhibitor screening assay kit

  • This compound (test compound)

  • Celecoxib (selective COX-2 inhibitor control)

  • SC-560 (selective COX-1 inhibitor control)

  • DMSO (vehicle)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Serially dilute the stock solution to obtain a range of test concentrations.

  • In a 96-well plate, add the appropriate buffer, heme, and either COX-1 or COX-2 enzyme to each well.

  • Add the test compound dilutions, control inhibitors, or DMSO (vehicle control) to the respective wells.

  • Incubate for a specified time at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Incubate for a further specified time at 37°C.

  • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of COX inhibition for each concentration of the test compound.

  • Determine the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) for both COX-1 and COX-2.

Data Analysis and Interpretation: The IC50 values will quantify the potency of this compound as a COX inhibitor. The ratio of IC50 (COX-1) / IC50 (COX-2) will indicate its selectivity. A higher ratio suggests greater selectivity for COX-2, which is often associated with a reduced risk of gastrointestinal side effects.

Safety and Handling

General Handling Precautions:

  • Work in a well-ventilated area, preferably a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • In case of contact, rinse immediately with plenty of water.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical entity. Its structural relationship to the well-established class of arylpropanoic acids suggests a high probability of possessing significant biological activities, particularly as an anti-inflammatory agent. Furthermore, emerging research on halogenated derivatives points towards exciting possibilities in the realms of antimicrobial and anticancer therapies.

The experimental workflows outlined in this guide provide a clear and logical path for the systematic evaluation of this compound. Future research should focus on:

  • Comprehensive in vitro profiling: To confirm and quantify its activity against COX enzymes, various microbial strains, and a panel of cancer cell lines.

  • Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs with different halogenation patterns to optimize potency and selectivity.

  • In vivo efficacy and safety studies: To translate promising in vitro findings into preclinical models of disease.

By pursuing these research avenues, the scientific community can unlock the full therapeutic potential of this compound and contribute to the development of next-generation therapeutics.

References

  • Google Patents. (n.d.). EP1669347A1 - Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid.
  • Grybaitė, B., Sapijanskaitė-Banevič, B., Kavaliauskas, P., Mickevičius, V., & Gudaitienė, B. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 28(10), 4123. MDPI.
  • Kumar, P., Kumar, A., & Mishra, A. K. (2018). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research, 9(8), 3143-3153.
  • Abdel-Mageed, W. M., El-Naggar, M. E., Al-Wathnani, H. A., & Al-Amri, S. S. (2018). Antimicrobial Chlorinated 3-Phenylpropanoic Acid Derivatives from the Red Sea Marine Actinomycete Streptomyces coelicolor LY001. Marine Drugs, 16(11), 435.
  • Google Patents. (n.d.). CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid.
  • Grybaitė, B., Sapijanskaitė-Banevič, B., Kavaliauskas, P., Mickevičius, V., & Gudaitienė, B. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 28(10), 4123.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Propionic Acid.
  • Amir, M., Kumar, S., & Khan, S. A. (2011). Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. Saudi Pharmaceutical Journal, 19(4), 247-253.
  • Grybaitė, B., Sapijanskaitė-Banevič, B., Kavaliauskas, P., Mickevičius, V., & Gudaitienė, B. (2023). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 28(13), 5123.
  • PubChem. (n.d.). 3-(4-Fluorophenyl)propionic acid.
  • Sharma, P., Kumar, V., & Singh, P. (2020). Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. RSC Advances, 10(15), 8963-8975.
  • Still, G. G., & Herrett, R. A. (1974). Metabolic Fate of 3,4-Dichloropropionanilide in Plants: The Metabolism of the Propionic Acid Moiety. Plant Physiology, 53(2), 211-215.
  • Chemsrc. (n.d.). 3-(4-Fluorophenyl)propionic acid.
  • Grybaitė, B., Sapijanskaitė-Banevič, B., Kavaliauskas, P., Mickevičius, V., & Gudaitienė, B. (2023). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 28(13), 5123.
  • PubChem. (n.d.). 3-Amino-3-(3-fluorophenyl)propanoic acid.
  • Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 10(2), 1-8.
  • Najmanová, I., Pourová, J., Vopršalová, M., Pilařová, V., Semecký, V., Nováková, L., & Mladěnka, P. (2016). Flavonoid metabolite 3-(3-hydroxyphenyl)propionic acid formed by human microflora decreases arterial blood pressure in rats. Molecular nutrition & food research, 60(5), 981–991.

Sources

An In-depth Technical Guide to 3-(3-Chloro-4-fluorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Chloro-4-fluorophenyl)propanoic acid, bearing the CAS number 881190-93-8, is a halogenated aromatic carboxylic acid. Its structure, featuring a phenyl ring substituted with both chlorine and fluorine atoms, makes it a valuable building block in medicinal chemistry and organic synthesis. The presence of these halogens can significantly influence the pharmacokinetic and physicochemical properties of larger molecules, such as metabolic stability, binding affinity, and membrane permeability. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on its role as a key intermediate in the development of novel therapeutics.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These characteristics are essential for its handling, reaction setup, and purification.

PropertyValueSource(s)
CAS Number 881190-93-8[1]
Molecular Formula C₉H₈ClFO₂[1]
Molecular Weight 202.61 g/mol [1][2]
Appearance White Powder[2]
Melting Point 55.0-64.0 °C[2]
Purity ≥95.0% (by GC and Titration)[2]
SMILES OC(=O)CCC1=CC(Cl)=C(F)C=C1[2]
InChI Key XJSXYOSRQKEOSZ-UHFFFAOYSA-N[2]

Synthesis and Purification

A robust and scalable synthesis of this compound can be achieved via a malonic ester synthesis route. This method offers high yields and utilizes readily available starting materials. The general strategy involves the alkylation of a malonic ester with a substituted benzyl halide, followed by hydrolysis and decarboxylation.[3][4][5][6][7][8]

Experimental Protocol: Malonic Ester Synthesis

This protocol is adapted from a general method for preparing 3-(3-halogenophenyl)propanoic acids.[3]

Step 1: Alkylation of Diethyl Malonate

  • To a 500 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add 100 mL of absolute ethanol.

  • Carefully add 27.5 g (0.4 mol) of sodium ethoxide to the ethanol with stirring.

  • To this solution, add 129.3 g (0.8 mol) of diethyl malonate.

  • Heat the mixture to 40 °C.

  • Slowly add a solution of 3-chloro-4-fluorobenzyl chloride in ethanol dropwise over 1 hour, maintaining the temperature between 40-50 °C.

  • After the addition is complete, continue to stir the reaction mixture at this temperature for an additional 1.5-2 hours to ensure the reaction goes to completion.

  • Distill off the ethanol under reduced pressure.

  • To the residue, add 80 mL of water and stir for 10 minutes.

  • Transfer the mixture to a separatory funnel and allow the layers to separate. The lower, oily layer contains the desired diethyl 2-(3-chloro-4-fluorobenzyl)malonate.

Step 2: Hydrolysis and Decarboxylation

  • Transfer the crude diethyl 2-(3-chloro-4-fluorobenzyl)malonate from the previous step to a 500 mL flask.

  • Add a solution of 63.8 g (0.4 mol) of sodium hydroxide in 73 mL of water.

  • Heat the mixture to 50-60 °C and stir for 3 hours to facilitate the hydrolysis of the ester groups.

  • Cool the reaction mixture to 35 °C and filter to remove any insoluble impurities.

  • Transfer the filtrate to a clean 500 mL flask and cool to below 50 °C.

  • Slowly add 55 mL of concentrated hydrochloric acid (36%) with stirring to neutralize the solution and then acidify it.

  • Add 100 mL of ethyl acetate to the mixture and stir for 10 minutes.

  • Transfer the mixture to a separatory funnel and separate the layers. The upper, organic layer contains the intermediate dicarboxylic acid.

  • Distill off the ethyl acetate.

  • Heat the remaining residue to 150 °C for 1 hour to effect decarboxylation.

  • Cool the mixture to 80 °C and add 50 mL of petroleum ether to precipitate the product.

  • Filter the solid at room temperature and dry to yield this compound.

Purification

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/petroleum ether, to achieve high purity.[9]

Synthesis_Workflow A Diethyl Malonate + Sodium Ethoxide C Alkylation (Ethanol, 40-50°C) A->C B 3-Chloro-4-fluorobenzyl Chloride B->C D Diethyl 2-(3-chloro-4- fluorobenzyl)malonate C->D Intermediate E Hydrolysis (NaOH, H₂O, 50-60°C) D->E F Decarboxylation (HCl, heat 150°C) E->F G 3-(3-Chloro-4-fluorophenyl) propanoic acid F->G Final Product

Caption: Malonic ester synthesis workflow for this compound.

Spectral Analysis

Due to the limited availability of published experimental spectra for this compound, this section provides predicted spectral data based on the analysis of analogous compounds and established principles of spectroscopy.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic and aliphatic protons. The propanoic acid chain will exhibit two triplets, while the aromatic region will show a more complex pattern due to the substitution.

Chemical Shift (δ) ppm (Predicted)MultiplicityIntegrationAssignment
~12.0Singlet (broad)1H-COOH
~7.4Doublet of Doublets1HAromatic H
~7.2Multiplet1HAromatic H
~7.1Triplet1HAromatic H
~2.9Triplet2H-CH₂-Ar
~2.6Triplet2H-CH₂-COOH

A patent for a therapeutic compound provides an experimental ¹H NMR spectrum for a molecule synthesized using this compound as a reactant.[10] The presence of signals between 7.19-7.39 ppm in the derivative's spectrum is consistent with the expected chemical shifts for the aromatic protons of the 3-chloro-4-fluorophenyl moiety.[10]

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will show nine distinct signals, corresponding to each carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms (O, Cl, F).

| Chemical Shift (δ) ppm (Predicted) | Assignment | | :--- | :--- | :--- | | ~178 | -COOH | | ~157 (d, J ≈ 248 Hz) | C-F | | ~139 (d, J ≈ 4 Hz) | C-CH₂ | | ~131 | C-H (aromatic) | | ~129 (d, J ≈ 7 Hz) | C-Cl | | ~122 (d, J ≈ 18 Hz) | C-H (aromatic) | | ~117 (d, J ≈ 21 Hz) | C-H (aromatic) | | ~35 | -CH₂-COOH | | ~30 | -CH₂-Ar |

Mass Spectrometry (Predicted)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 202 (for ³⁵Cl) and 204 (for ³⁷Cl) with an approximate ratio of 3:1. Common fragmentation patterns for phenylpropanoic acids include the loss of the carboxylic acid group (-COOH, 45 Da) and cleavage of the bond between the alpha and beta carbons of the propanoic acid chain.[11][12][13]

MS_Fragmentation M [C₉H₈³⁵ClFO₂]⁺˙ m/z = 202 F1 [C₈H₈³⁵ClF]⁺˙ m/z = 157 M->F1 - COOH F2 [C₇H₅³⁵ClF]⁺ m/z = 143 M->F2 - CH₂COOH

Caption: Predicted major fragmentation pathways for this compound.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by a broad absorption band for the O-H stretch of the carboxylic acid, a sharp C=O stretching band, and several bands in the fingerprint region corresponding to the C-Cl, C-F, and aromatic C-H and C=C bonds.[14][15][16][17]

Wavenumber (cm⁻¹) (Predicted)Functional Group
3300-2500 (broad)O-H stretch (Carboxylic acid)
~1700 (sharp)C=O stretch (Carboxylic acid)
1600-1450C=C stretch (Aromatic ring)
~1250C-F stretch
~750C-Cl stretch

Applications in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[18][19] The presence of both chloro and fluoro substituents on the phenyl ring allows for fine-tuning of a drug candidate's properties. Fluorine, in particular, is known to enhance metabolic stability and binding affinity.[20]

This compound is explicitly mentioned as a reactant in the synthesis of therapeutic compounds that act as muscarinic receptor modulators, which have potential applications in treating psychiatric and neurological conditions.[10] The general class of phenylpropanoic acids and their derivatives are precursors to a wide range of biologically active molecules, including non-steroidal anti-inflammatory drugs (NSAIDs).[18] The unique substitution pattern of this molecule makes it an attractive building block for creating novel chemical entities with potentially improved therapeutic profiles.[21][22]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information.

General Precautions:

  • Work in a well-ventilated area or a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, with demonstrated applications in the development of pharmaceutical agents. Its synthesis is achievable through established methods like the malonic ester synthesis. While detailed experimental spectral data is not widely published, its structure allows for reliable prediction of its spectral characteristics. For researchers and scientists in drug discovery, this compound represents a key intermediate for accessing novel chemical space and developing next-generation therapeutics.

References

  • CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid - Google Patents.
  • WO2018066718A1 - Therapeutic compounds - Google Patents.
  • The Crucial Role of 3-Chloro-4-fluorophenylacetic Acid in Organic Synthesis - NINGBO INNO PHARMCHEM CO.,LTD.
  • 3-(3-Chloro-4-fluorophenyl)propionic acid, 96% | Fisher Scientific.
  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts.
  • CN103420823B - The synthetic method of -chloro-4 fluorophenyl benzyl ketones - Google Patents.
  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry - Science Ready.
  • mass spectra - fragmentation patterns - Chemguide.
  • 3 - Organic Syntheses Procedure.
  • 3-(4-Fluorophenyl)propionic acid - the NIST WebBook.
  • The most direct malonic ester synthesis of the 3 phenyl class 11 chemistry CBSE - Vedantu.
  • On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry.
  • Malonic Ester Synthesis | OpenOChem Learn.
  • Fragmentation (mass spectrometry) - Wikipedia.
  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC - NIH.
  • The Malonic Ester and Acetoacetic Ester Synthesis - Master Organic Chemistry.
  • Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species - Radboud Repository.
  • The Strategic Role of 3-Chloro-4-fluoroiodobenzene in Modern Pharmaceutical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD.
  • Fragmentation Pattern of Mass Spectrometry | PDF - Slideshare.
  • Synthesis of (g) 3-(4-Fluorophenyl)propionic acid - PrepChem.com.
  • Malonic Ester Synthesis - Organic Chemistry Portal.
  • Malonic Ester Synthesis - AK Lectures.
  • Wiley-VCH 2005 - Supporting Information.
  • Welcome To Hyma Synthesis Pvt. Ltd.
  • 3-(3-(4-CHLOROPHENYL)PROPOXY)PROPANOIC ACID - precisionFDA.
  • Fluorinated Building Blocks | AMERICAN ELEMENTS® | Products | Applications.
  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI.
  • Introductory note on the 13C NMR spectrum of propanoic acid - Doc Brown's Chemistry.
  • Fluorinated Building Blocks - Halocarbon Life Sciences.
  • NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data.
  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID - Organic Syntheses Procedure.
  • 13.11: Characteristics of ¹³C NMR Spectroscopy - Chemistry LibreTexts.
  • Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins - MDPI.
  • Propanoic acid - the NIST WebBook - National Institute of Standards and Technology.

Sources

A Guide to the Structural Elucidation of 3-(3-Chloro-4-fluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, in-depth framework for the structural elucidation of the novel compound, 3-(3-Chloro-4-fluorophenyl)propanoic acid. Moving beyond a simple recitation of analytical techniques, this document is structured to mirror the logical workflow of a senior application scientist, emphasizing the causality behind experimental choices and the integration of data from multiple spectroscopic and analytical platforms. We will navigate the process from initial sample verification through to the unambiguous determination of its two-dimensional and three-dimensional structure. The methodologies detailed herein are designed to be self-validating, ensuring a high degree of confidence in the final structural assignment. This guide is intended to serve as a practical, field-proven resource for researchers engaged in the characterization of new chemical entities.

Introduction: The Rationale for a Multi-faceted Analytical Approach

The structural elucidation of a new chemical entity like this compound is foundational to understanding its chemical properties, reactivity, and potential as a pharmaceutical intermediate. The presence of a stereocenter, a substituted aromatic ring with ortho- and meta-positioned halogens, and a flexible propanoic acid side chain necessitates a multi-technique approach to unambiguously determine its constitution and conformation. A singular analytical method is insufficient; instead, we construct a "web of evidence" where each technique corroborates and builds upon the findings of the others. This guide will detail the strategic application of Mass Spectrometry, Infrared Spectroscopy, Nuclear Magnetic Resonance Spectroscopy, and Single-Crystal X-ray Crystallography.

Foundational Analysis: Confirming Molecular Identity and Purity

Prior to in-depth structural analysis, it is imperative to confirm the molecular weight and elemental composition of the synthesized compound. This initial step validates the synthetic route and ensures the sample's purity, which is critical for accurate spectroscopic interpretation.

High-Resolution Mass Spectrometry (HRMS)

Causality of Choice: HRMS is selected over standard mass spectrometry for its ability to provide a highly accurate mass measurement, which allows for the determination of the elemental formula. This is a crucial first step in confirming the identity of the target molecule.

Experimental Protocol:

  • A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • The solution is introduced into an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Spectra are acquired in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻.

Expected Data & Interpretation: The molecular formula of this compound is C₉H₈ClFO₂. The expected monoisotopic mass is 202.0197 Da.[1] HRMS analysis should yield a measured mass that is within a few parts per million (ppm) of this theoretical value, confirming the elemental composition. The presence of a chlorine atom will be indicated by a characteristic M+2 isotopic peak with an intensity approximately one-third that of the molecular ion peak.

IonCalculated m/zObserved m/z (example)
[M-H]⁻201.0124201.0121
[M+H]⁺203.0270203.0267
Elemental Analysis

Causality of Choice: While HRMS provides the elemental formula, elemental analysis offers a quantitative measure of the mass percentages of carbon, hydrogen, and other elements. This technique serves as an orthogonal confirmation of the compound's purity and composition.

Experimental Protocol:

  • A precisely weighed sample of the compound is combusted in a furnace.

  • The resulting gases (CO₂, H₂O, etc.) are separated and quantified by a detector.

Expected Data & Interpretation: The calculated elemental composition for C₉H₈ClFO₂ is:

  • Carbon (C): 53.35%

  • Hydrogen (H): 3.98%

  • Chlorine (Cl): 17.50%

  • Fluorine (F): 9.38%

  • Oxygen (O): 15.79%

The experimental values should be within ±0.4% of the theoretical values to confirm the purity of the sample.

Elucidating the Functional Group Landscape: FT-IR Spectroscopy

Causality of Choice: Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique that provides definitive evidence for the presence of key functional groups. For our target molecule, we expect to identify the carboxylic acid and the substituted aromatic ring.

Experimental Protocol:

  • A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

  • The spectrum is recorded over the range of 4000-400 cm⁻¹.

Expected Data & Interpretation: The FT-IR spectrum will be characterized by several key absorption bands:

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
3300-2500 (broad)O-H stretchCarboxylic Acid
~1700C=O stretchCarboxylic Acid
~1600, ~1475C=C stretchAromatic Ring
~1250C-O stretchCarboxylic Acid
~920 (broad)O-H bendCarboxylic Acid
1100-1000C-F stretchAryl-Fluoride
800-600C-Cl stretchAryl-Chloride

The very broad O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid dimer in the solid state.[2][3] The position of the C=O stretch provides information about conjugation; its presence around 1700 cm⁻¹ is consistent with a carboxylic acid conjugated to a phenyl ring.[4]

Mapping the Carbon-Hydrogen Framework: 1D and 2D NMR Spectroscopy

Causality of Choice: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. A suite of 1D and 2D NMR experiments will allow us to map out the entire carbon-hydrogen framework and confirm the substitution pattern of the aromatic ring.

The NMR Experiment Workflow

Caption: A typical workflow for NMR-based structural elucidation.

Experimental Protocol:

  • The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • A series of NMR experiments are run on a high-field spectrometer (e.g., 500 MHz).

¹H NMR: Proton Environments and Splitting Patterns

Expected Data & Interpretation: The ¹H NMR spectrum will show signals for the propanoic acid chain protons and the aromatic protons.

  • Propanoic Acid Chain: Two triplet signals are expected, each integrating to 2H. The triplet closer to the electron-withdrawing carboxylic acid group (α-CH₂) will be downfield (around 2.6 ppm), while the triplet adjacent to the aromatic ring (β-CH₂) will be slightly more upfield (around 2.9 ppm).[5]

  • Aromatic Region: Three protons are expected in the aromatic region (around 7.0-7.5 ppm). The substitution pattern (1,2,4-trisubstituted) will lead to a complex splitting pattern. We can predict the approximate chemical shifts and coupling constants based on the electronic effects of the chloro and fluoro substituents. The proton between the two halogens will likely be a doublet, the proton adjacent to the chloro group a doublet of doublets, and the proton adjacent to the propanoic acid chain also a doublet of doublets.

¹³C NMR and DEPT: Carbon Environments

Expected Data & Interpretation: The ¹³C NMR spectrum will show 9 distinct carbon signals, consistent with the molecular formula. The Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are crucial for distinguishing between CH, CH₂, and CH₃ groups and quaternary carbons.

Predicted δ (ppm)Carbon TypeAssignment
~178CC=O (Carboxylic Acid)
~158 (d, ¹JCF ≈ 250 Hz)CC-F (Aromatic)
~138CC-CH₂ (Aromatic)
~132 (d)CHAromatic
~130CC-Cl (Aromatic)
~128 (d)CHAromatic
~117 (d, ²JCF ≈ 20 Hz)CHAromatic
~35CH₂α-CH₂
~30CH₂β-CH₂

The large one-bond coupling constant (¹JCF) is characteristic of a carbon directly attached to fluorine.[6]

2D NMR: Assembling the Pieces
  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings.[7][8] We expect to see a cross-peak between the α-CH₂ and β-CH₂ protons of the propanoic acid chain, confirming their connectivity. We will also see correlations between adjacent protons on the aromatic ring, helping to piece together the substitution pattern.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached.[9][10] This allows for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting the different fragments of the molecule.[9][11] It shows correlations between protons and carbons that are 2-3 bonds away. Key expected correlations include:

    • The β-CH₂ protons showing a correlation to the aromatic carbon they are attached to.

    • The α-CH₂ protons showing a correlation to the carboxylic acid carbon.

    • Aromatic protons showing correlations to neighboring carbons, which is critical for confirming the 1,2,4-substitution pattern.

Caption: Expected key long-range HMBC correlations.

Definitive 3D Structure: Single-Crystal X-ray Crystallography

Causality of Choice: While NMR provides the covalent structure, single-crystal X-ray crystallography provides the definitive three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.[12] This technique is the gold standard for unambiguous structure determination.

Experimental Protocol:

  • Crystallization: High-quality single crystals are grown, typically by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.[12][13][14] This is often the most challenging step.

  • Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to best fit the experimental data.

Expected Data & Interpretation: The X-ray crystallographic data will provide:

  • Unambiguous confirmation of the connectivity and substitution pattern.

  • Precise bond lengths and angles. For instance, the C-F and C-Cl bond lengths can be compared to literature values.

  • The conformation of the propanoic acid side chain relative to the aromatic ring.

  • Information on intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups of adjacent molecules, which often form dimeric structures.

Fragmentation Analysis: Corroborative Mass Spectrometry

Causality of Choice: While HRMS confirmed the molecular formula, analyzing the fragmentation pattern in the mass spectrum can provide additional structural information that corroborates the NMR and IR data.

Experimental Protocol:

  • The sample is introduced into an electron ionization (EI) source.

  • The resulting fragments are separated by their mass-to-charge ratio.

Expected Fragmentation Pattern: The fragmentation of phenylpropanoic acids is well-documented. Key expected fragments for this compound include:

  • Loss of the carboxylic acid group: A significant peak corresponding to the loss of COOH (45 Da).

  • Benzylic cleavage: Cleavage of the bond between the α- and β-carbons, leading to a substituted tropylium ion.

  • Loss of halogens: Fragmentation involving the loss of Cl or F, although the C-F bond is generally stronger and less likely to cleave.[15]

Conclusion: A Synthesized and Self-Validated Structural Assignment

The structural elucidation of this compound is achieved not by a single "magic bullet" technique, but by the careful and logical integration of data from a suite of analytical methods. HRMS and elemental analysis provide the foundational confirmation of the molecular formula and purity. FT-IR identifies the key functional groups. The powerful combination of 1D and 2D NMR experiments allows for the complete mapping of the carbon-hydrogen framework and the definitive assignment of the aromatic substitution pattern. Finally, single-crystal X-ray crystallography offers the ultimate confirmation of the 3D structure in the solid state. Each piece of data, from the broad O-H stretch in the IR to the long-range correlations in the HMBC spectrum, serves as a self-validating piece of the puzzle, leading to an unambiguous and trustworthy structural assignment.

References

  • PubChem. This compound.
  • Chemistry LibreTexts. 21.3: Spectroscopy of Carboxylic Acids. [Link]
  • Doc Brown's Chemistry. Infrared Spectrum of Propanoic Acid. [Link]
  • Michigan State University Department of Chemistry.
  • Chemistry LibreTexts. 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]
  • Doc Brown's Chemistry. Infrared Spectrum of Benzoic Acid. [Link]
  • National Institutes of Health.
  • Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]
  • Doc Brown's Chemistry. 1H NMR Spectrum of Propanoic Acid. [Link]
  • PubChem. 3-(4-Fluorophenyl)propionic acid.
  • National Institutes of Health. 2-(4-Fluorophenyl)
  • Royal Society of Chemistry. Advanced crystallisation methods for small organic molecules. [Link]
  • Columbia University. HSQC and HMBC. NMR Core Facility. [Link]
  • University of Rochester Department of Chemistry. How To: Grow X-Ray Quality Crystals. [Link]
  • Creative BioMart. X-ray Crystallography. [Link]
  • Chem LibreTexts. 1H-1H COSY. [Link]
  • Cheminfo ELN. HSQC / HMBC prediction. [Link]
  • Magritek. 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. [Link]

Sources

Spectroscopic Signature of 3-(3-Chloro-4-fluorophenyl)propanoic Acid: A Predictive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Imperative of Spectroscopic Characterization

3-(3-Chloro-4-fluorophenyl)propanoic acid is a halogenated aromatic carboxylic acid. The unique substitution pattern on the phenyl ring, featuring both a chloro and a fluoro group, imparts specific electronic properties that can influence its chemical reactivity and biological activity. Accurate structural elucidation and purity assessment are paramount in the context of its potential applications in medicinal chemistry and materials science. Spectroscopic techniques provide a non-destructive and highly informative means to achieve this.

This guide will present a detailed in silico spectroscopic analysis, explaining the rationale behind the predicted data by drawing comparisons with the known spectral features of 3-phenylpropanoic acid, 3-(4-chlorophenyl)propanoic acid, and 3-(4-fluorophenyl)propanoic acid.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of this compound are based on the additive effects of the chloro and fluoro substituents on the chemical shifts of the aromatic protons and carbons, and the characteristic signals of the propanoic acid side chain.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the aliphatic protons of the propanoic acid chain. The substitution pattern on the aromatic ring will result in a complex splitting pattern for the aromatic protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Rationale
H-2~ 7.35dJ(H2-H6) ≈ 2.0Ortho to the propanoic acid side chain and meta to the chloro and fluoro groups.
H-5~ 7.15ddJ(H5-H6) ≈ 8.5, J(H5-F) ≈ 7.0Ortho to the fluoro group and meta to the chloro group.
H-6~ 7.05dddJ(H6-H5) ≈ 8.5, J(H6-H2) ≈ 2.0, J(H6-F) ≈ 4.5Ortho to both the chloro and fluoro groups.
-CH₂- (α)~ 2.70tJ ≈ 7.5Adjacent to the carboxylic acid group.
-CH₂- (β)~ 2.95tJ ≈ 7.5Adjacent to the aromatic ring.
-COOH~ 11-12br s-Labile proton of the carboxylic acid.

Causality Behind Predicted Shifts: The electron-withdrawing nature of the chloro and fluoro substituents will deshield the aromatic protons, causing them to resonate at a higher chemical shift compared to unsubstituted 3-phenylpropanoic acid. The exact positions and multiplicities are influenced by both through-bond (J-coupling) and through-space interactions with the fluorine atom. The aliphatic protons will appear as two triplets, similar to those in 3-phenylpropanoic acid, which are reported at approximately 2.69 ppm and 2.97 ppm[1].

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon LabelPredicted Chemical Shift (δ, ppm)Rationale
C=O~ 179Typical for a carboxylic acid carbonyl carbon.
C-1~ 139Aromatic carbon attached to the propanoic acid side chain.
C-2~ 129Aromatic C-H.
C-3~ 122 (d, J(C-F) ≈ 15 Hz)Aromatic carbon bearing the chloro group, split by the adjacent fluorine.
C-4~ 158 (d, J(C-F) ≈ 250 Hz)Aromatic carbon bearing the fluoro group, showing a large one-bond C-F coupling.
C-5~ 117 (d, J(C-F) ≈ 20 Hz)Aromatic C-H ortho to the fluoro group.
C-6~ 128 (d, J(C-F) ≈ 5 Hz)Aromatic C-H meta to the fluoro group.
-CH₂- (α)~ 35Aliphatic carbon adjacent to the carboxylic acid.
-CH₂- (β)~ 30Aliphatic carbon adjacent to the aromatic ring.

Expertise in Interpretation: The large one-bond coupling constant for C-4 is a definitive indicator of a fluorine-substituted carbon. The smaller two- and three-bond couplings for C-3, C-5, and C-6 provide further structural confirmation. The chemical shifts of the aliphatic carbons are expected to be similar to those observed for 3-phenylpropanoic acid (around 35.6 and 30.7 ppm)[1].

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to TMS.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid group and the substituted aromatic ring.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Vibration ModeRationale and Comparative Insights
O-H (Carboxylic Acid)3300 - 2500 (broad)StretchingThe broadness is due to hydrogen bonding, a characteristic feature of carboxylic acids.
C-H (Aromatic)3100 - 3000StretchingTypical for C-H bonds on an aromatic ring.
C-H (Aliphatic)2980 - 2850StretchingCorresponding to the -CH₂- groups of the propanoic acid chain.
C=O (Carboxylic Acid)1725 - 1700StretchingA strong, sharp absorption characteristic of a carbonyl group in a carboxylic acid.
C=C (Aromatic)1600 - 1450StretchingMultiple bands are expected in this region due to the vibrations of the phenyl ring.
C-F1250 - 1150StretchingA strong absorption indicating the presence of a carbon-fluorine bond.
C-Cl800 - 600StretchingA weaker absorption characteristic of a carbon-chlorine bond.

Authoritative Grounding: The predicted values are based on well-established correlation tables for IR spectroscopy. For comparison, the IR spectrum of 3-(4-fluorophenyl)propionic acid shows a strong C=O stretch around 1700 cm⁻¹ and C-F stretching in the 1200-1250 cm⁻¹ region. Similarly, 3-(4-chlorophenyl)propionic acid exhibits a C=O stretch in the same region[2][3].

Experimental Protocol for IR Data Acquisition (ATR)
  • Sample Preparation: Place a small amount of the solid this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Background Correction: Acquire a background spectrum of the clean ATR crystal before running the sample. The instrument software will automatically subtract the background from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can be used to confirm its structure.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/z (mass-to-charge ratio)Predicted Fragment IonRationale for Fragmentation
202/204[M]⁺˙ (Molecular Ion)The presence of a chlorine atom will result in an M+2 peak with an intensity of approximately one-third of the molecular ion peak.
157/159[M - COOH]⁺Loss of the carboxylic acid group via cleavage of the Cα-Cβ bond.
125/127[M - CH₂COOH]⁺Benzylic cleavage, resulting in the formation of a substituted tropylium-like ion.
109[C₇H₄F]⁺Loss of HCl from the m/z 125/127 fragment.

Trustworthiness of Fragmentation Pathways: The predicted fragmentation is based on established principles of mass spectrometry for aromatic carboxylic acids. The most common fragmentation pathways involve cleavage at the bonds adjacent to the carbonyl group and the aromatic ring. The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) is a key diagnostic feature.

Visualizing Fragmentation

MS_Fragmentation M [M]⁺˙ (m/z 202/204) F1 [M - COOH]⁺ (m/z 157/159) M->F1 - COOH F2 [M - CH₂COOH]⁺ (m/z 125/127) M->F2 - CH₂COOH F3 [C₇H₄F]⁺ (m/z 109) F2->F3 - HCl

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

Experimental Protocol for Mass Spectrometry Data Acquisition (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Use Electron Impact (EI) ionization, typically at 70 eV, to generate the molecular ion and fragment ions.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and all significant fragment ions.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak, the M+2 peak characteristic of a chlorine-containing compound, and the major fragment ions.

Conclusion

This guide provides a detailed, predictive spectroscopic characterization of this compound. By leveraging data from analogous compounds and fundamental spectroscopic principles, we have constructed a comprehensive set of expected NMR, IR, and MS data. This information serves as a valuable resource for the identification and structural verification of this compound in a research or industrial setting, demonstrating the power of predictive spectroscopy in modern chemical analysis. The provided protocols offer a standardized approach for acquiring experimental data to validate these predictions.

References

  • PubChem. This compound.
  • NIST. 3-(4-Fluorophenyl)propionic acid. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, eds. Linstrom, P.J.; Mallard, W.G. National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link]
  • Organic Spectroscopy Intern
  • NIST. 3-(4-Chlorophenyl)propionic acid. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, eds. Linstrom, P.J.; Mallard, W.G. National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link]
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

An In-Depth Technical Guide to 3-(3-Chloro-4-fluorophenyl)propanoic Acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(3-Chloro-4-fluorophenyl)propanoic acid, a halogenated aromatic carboxylic acid of interest in medicinal chemistry. The document details its chemical and physical properties, outlines a plausible synthetic pathway, and explores its potential applications as a building block in the design and development of novel therapeutic agents. While a detailed historical account of its discovery remains elusive in publicly accessible records, this guide synthesizes available information to provide a valuable resource for researchers in the field of drug discovery and organic synthesis.

Introduction

This compound (CAS No. 881190-93-8) is a synthetic organic compound characterized by a phenylpropanoic acid scaffold substituted with both chlorine and fluorine atoms. The presence and specific positioning of these halogens can significantly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets. These attributes make it an attractive intermediate and structural motif in the design of new pharmaceutical candidates. This guide will delve into the known characteristics and synthetic approaches for this compound, providing a foundation for its further investigation and utilization in research and development.

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis and drug design.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 881190-93-8
Molecular Formula C₉H₈ClFO₂
Molecular Weight 202.61 g/mol
Appearance White to off-white solid (typical)
Purity Typically available at ≥96%

Synthesis of this compound: A Plausible Pathway

Step 1: Perkin Reaction for the Synthesis of 3-Chloro-4-fluorocinnamic Acid

The initial step involves the synthesis of the unsaturated intermediate, 3-chloro-4-fluorocinnamic acid, via the Perkin reaction. This classic organic reaction condenses an aromatic aldehyde with an acid anhydride in the presence of the sodium or potassium salt of the acid corresponding to the anhydride.[1]

  • Causality of Experimental Choices: The Perkin reaction is a well-established method for the synthesis of cinnamic acids from benzaldehydes. The use of acetic anhydride and sodium acetate provides the necessary nucleophilic carbanion from the anhydride to attack the electrophilic carbonyl carbon of the aldehyde. The subsequent dehydration reaction is driven by the formation of a stable, conjugated system.

Step 2: Reduction of 3-Chloro-4-fluorocinnamic Acid

The second step is the reduction of the carbon-carbon double bond in the cinnamic acid derivative to yield the target saturated propanoic acid. Catalytic hydrogenation is a common and efficient method for this transformation.

  • Causality of Experimental Choices: Catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst is a highly effective and widely used method for the reduction of alkene double bonds without affecting the aromatic ring or the carboxylic acid functionality. The use of hydrogen gas provides the reducing equivalents, and the catalyst facilitates the addition of hydrogen across the double bond.

Experimental Protocols

Protocol 1: Synthesis of 3-Chloro-4-fluorocinnamic Acid via Perkin Reaction

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 3-chloro-4-fluorobenzaldehyde (1 equivalent), acetic anhydride (3 equivalents), and anhydrous sodium acetate (2 equivalents).

  • Reaction Execution: Heat the mixture to 180°C with continuous stirring for 5-8 hours.

  • Work-up and Isolation: Allow the reaction mixture to cool to room temperature. Add water to the mixture and boil for 15-20 minutes to hydrolyze the excess acetic anhydride. The product will precipitate upon cooling.

  • Purification: Filter the crude 3-chloro-4-fluorocinnamic acid and wash with cold water. Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.

Protocol 2: Synthesis of this compound via Catalytic Hydrogenation

  • Reaction Setup: In a hydrogenation vessel, dissolve 3-chloro-4-fluorocinnamic acid (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of 10% palladium on carbon (Pd/C) to the solution.

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically 1-5 atm) and stir vigorously at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up and Isolation: Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Evaporate the solvent under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization if necessary.

Diagram 1: Proposed Synthetic Pathway

G cluster_0 Step 1: Perkin Reaction cluster_1 Step 2: Reduction 3-chloro-4-fluorobenzaldehyde 3-chloro-4-fluorobenzaldehyde 3-chloro-4-fluorocinnamic_acid 3-Chloro-4-fluorocinnamic acid 3-chloro-4-fluorobenzaldehyde->3-chloro-4-fluorocinnamic_acid Heat Acetic_anhydride Acetic anhydride, Sodium acetate Acetic_anhydride->3-chloro-4-fluorocinnamic_acid 3-(3-Chloro-4-fluorophenyl)propanoic_acid This compound 3-chloro-4-fluorocinnamic_acid->3-(3-Chloro-4-fluorophenyl)propanoic_acid Catalytic Hydrogenation Hydrogenation H₂, Pd/C Hydrogenation->3-(3-Chloro-4-fluorophenyl)propanoic_acid

Caption: Proposed synthesis of this compound.

Applications in Drug Development

While specific drugs containing the this compound moiety are not prominently documented, its structural features suggest its utility as a versatile building block in medicinal chemistry. The phenylpropanoic acid scaffold is present in a number of non-steroidal anti-inflammatory drugs (NSAIDs). The introduction of chloro and fluoro substituents can modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.

  • Lipophilicity and Membrane Permeability: The presence of halogens generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach intracellular targets.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, and the introduction of fluorine can block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of a drug candidate.

  • Target Binding: The electronegative nature of chlorine and fluorine can lead to specific electronic interactions, such as dipole-dipole or hydrogen bonding, with amino acid residues in the binding pocket of a target protein, potentially enhancing binding affinity and selectivity.

Although direct evidence is limited, it is plausible that this compound has been or is being investigated in the preclinical stages of drug discovery programs targeting a variety of diseases. Its utility as a fragment or intermediate in the synthesis of more complex molecules is a key area of its potential application.

Conclusion

This compound represents a valuable, albeit not widely documented, chemical entity for researchers in the pharmaceutical sciences. Its synthesis is achievable through established organic reactions, and its structural characteristics make it a promising scaffold for the development of new therapeutic agents. Further research into the biological activities of compounds derived from this molecule is warranted to fully elucidate its potential in drug discovery.

References

  • Fisher Scientific. 3-(3-Chloro-4-fluorophenyl)propionic acid, 96%. [Link]
  • Perkin, W. H. On the artificial production of coumarin and formation of its homologues. Journal of the Chemical Society. 1868, 21, 53-61.

Sources

A Technical Guide to 3-(3-Chloro-4-fluorophenyl)propanoic Acid and Its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(3-Chloro-4-fluorophenyl)propanoic acid is a halogenated arylpropanoic acid that serves as a versatile scaffold in medicinal chemistry. Its structural features allow for diverse chemical modifications, leading to a wide array of derivatives with significant therapeutic potential. This technical guide provides an in-depth analysis of the synthesis, chemical properties, and biological activities of the core compound and its derivatives. We will explore established synthetic protocols, discuss structure-activity relationships (SAR), and examine their applications in drug discovery, particularly in oncology and inflammatory diseases. This document is intended to be a comprehensive resource for researchers engaged in the design and development of novel therapeutics based on this promising chemical scaffold.

Introduction to this compound

Arylpropanoic acid derivatives are a cornerstone in modern pharmacology, most famously represented by non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen.[1][2][3] These compounds typically exert their effects through mechanisms like the inhibition of cyclooxygenase (COX) enzymes, which are key to the prostaglandin synthesis pathway.[3][4][5] The introduction of halogen substituents, such as chlorine and fluorine, onto the phenyl ring can significantly modulate the compound's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.

This compound, with its specific substitution pattern, presents a unique starting point for chemical exploration. The electronic properties of the chloro and fluoro groups can influence the molecule's interaction with protein active sites, potentially leading to enhanced potency and selectivity for various targets.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 881190-93-8[6]
Molecular Formula C9H8ClFO2[6][7]
Molecular Weight 202.61 g/mol [6]
Appearance Solid[6]
Purity ≥96% (typical)[6]

Synthesis and Characterization

The synthesis of 3-(3-halogenophenyl)propanoic acids can be achieved through various organic chemistry routes. A common and effective method involves the reaction of a benzyl chloride derivative with a malonic ester, followed by hydrolysis and decarboxylation.[8] This approach offers good yields and allows for the introduction of various substituents on the phenyl ring.

General Synthetic Workflow

The synthesis can be conceptualized as a multi-step process, beginning with commercially available starting materials. The workflow is designed to build the propanoic acid side chain onto the substituted phenyl ring.

Synthetic Workflow A 3-Halogenobenzyl Chloride + Malonic Ester B Alkylation Reaction (Base, Solvent) A->B Step 1 C Intermediate: 2-(3-Halogenobenzyl) Malonic Ester B->C D Saponification (e.g., NaOH) C->D Step 2 E Intermediate: Dicarboxylic Acid Salt D->E F Acidification & Decarboxylation (e.g., HCl, Heat) E->F Step 3 G Final Product: 3-(3-Halogenophenyl)propanoic Acid F->G

Caption: General workflow for synthesizing 3-halogenophenylpropanoic acids.

Detailed Experimental Protocol: Synthesis of 3-(3-Chlorophenyl)propanoic Acid

This protocol is adapted from established methods for similar arylpropanoic acids.[8]

Step 1: Synthesis of 2-(3-Chlorobenzyl)diethyl malonate

  • In a 500 mL three-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, add 129.3 g (0.8 mol) of diethyl malonate to 100 mL of ethanol.

  • Add 27.5 g (0.4 mol) of sodium ethoxide to the solution while stirring.

  • Heat the mixture to 40°C.

  • Slowly add 3-chlorobenzyl chloride via the dropping funnel.

  • After the addition is complete, reflux the mixture for 3 hours.

  • Cool the reaction mixture, filter off the sodium chloride precipitate, and remove the ethanol by rotary evaporation.

  • The resulting crude product is purified by vacuum distillation to yield 2-(3-chlorobenzyl)diethyl malonate.

Step 2: Saponification and Decarboxylation to 3-(3-Chlorophenyl)propanoic Acid

  • To the crude 2-(3-chlorobenzyl)diethyl malonate, add an aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 3 hours to ensure complete hydrolysis of the ester groups.

  • Cool the reaction mixture to 35°C and filter to remove any insoluble materials.

  • Transfer the filtrate to a clean flask and slowly add concentrated hydrochloric acid under 50°C with stirring until the pH is acidic, which will induce decarboxylation.

  • After the addition of acid, continue to heat the mixture to 150°C for 1 hour.

  • Cool the mixture to 80°C and add petroleum ether to precipitate the product.

  • Filter the solid at room temperature and dry to obtain 3-(3-chlorophenyl)propanoic acid.[9]

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify functional groups, particularly the carboxylic acid C=O and O-H stretches.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

Derivatives and Structure-Activity Relationships (SAR)

The this compound scaffold is a versatile starting point for generating a library of derivatives with diverse biological activities. Modifications can be made at several positions:

  • The Carboxylic Acid Group: Esterification or amidation can alter the compound's polarity, solubility, and potential for hydrogen bonding.[5] In some cases, this can lead to prodrugs that are hydrolyzed in vivo to the active carboxylic acid.

  • The Propanoic Acid Chain: Introducing substituents on the alpha or beta carbons can influence the molecule's conformation and interaction with target proteins.

  • The Phenyl Ring: Further substitution on the phenyl ring can fine-tune the electronic and steric properties of the molecule.

Table 2: Examples of Phenylpropanoic Acid Derivatives and Their Biological Activities

Core StructureDerivative TypeBiological ActivityReference
2-Phenylpropionic acidDual COX inhibitory-antibacterial agentsAnti-inflammatory and antibacterial[5]
3-Phenylpropanoic acidOrganotin(IV) carboxylatesAntiproliferative (anticancer)[10]
Phenylpropanoic acidGPR40 agonistsAntidiabetic[11]
3-((4-Hydroxyphenyl)amino)propanoic acidAnticancer and antioxidantReduces cancer cell viability and migration[12]
Arylpropanoic acidAcyl hydrazonesAnticancer, analgesic, and anti-inflammatory[2]

The broad range of biological activities, including anti-inflammatory, anticancer, antibacterial, and antidiabetic properties, highlights the therapeutic potential of this class of compounds.[1][2][3][4]

Pharmacological Profile and Mechanism of Action

While the specific biological targets of this compound itself are not extensively documented in publicly available literature, the broader class of arylpropanoic acids is well-studied.

Anti-inflammatory and Analgesic Activity

Many arylpropanoic acid derivatives function as NSAIDs by inhibiting COX enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[4][5] There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation. The selectivity for COX-1 versus COX-2 can influence the therapeutic efficacy and side-effect profile of the drug.

COX Inhibition Pathway AA Arachidonic Acid COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation Derivatives Arylpropanoic Acid Derivatives Derivatives->COX Inhibition

Caption: Mechanism of action for NSAID-like arylpropanoic acid derivatives.

Anticancer Activity

Recent studies have shown that some phenylpropanoic acid derivatives exhibit anticancer properties through various mechanisms, which may be independent of COX inhibition.[4][12] These mechanisms can include:

  • Induction of apoptosis (programmed cell death).

  • Inhibition of cell proliferation and migration.[12]

  • Modulation of cellular signaling pathways related to cell survival.[4]

  • Antioxidant effects that can mitigate oxidative stress, a factor in cancer pathogenesis.[12]

For example, certain 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have demonstrated the ability to reduce the viability of A549 non-small cell lung cancer cells.[12]

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel derivatives of this compound, a variety of in vitro and in vivo assays can be employed.

In Vitro Anti-inflammatory Assay: COX Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

  • Recombinant human COX-1 and COX-2 enzymes are used.

  • The test compound is pre-incubated with the enzyme.

  • Arachidonic acid, the substrate for COX, is added to initiate the reaction.

  • The production of prostaglandin E2 (PGE2) is measured using an enzyme-linked immunosorbent assay (ELISA) kit.

  • The IC50 value (the concentration of the compound that inhibits 50% of the enzyme's activity) is calculated.

In Vitro Anticancer Assay: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay used to assess the cytotoxic effects of a compound on cancer cell lines.[13]

  • Cancer cells (e.g., A549, MCF-7) are seeded in a 96-well plate and allowed to adhere overnight.

  • The cells are treated with various concentrations of the test compound for a specified period (e.g., 48 hours).[10]

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Viable cells with active metabolism convert the MTT into a purple formazan product.

  • The formazan is dissolved using a solubilizing agent (e.g., DMSO).

  • The absorbance is measured using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Future Directions and Conclusion

This compound and its derivatives represent a promising area for drug discovery. The core scaffold offers significant opportunities for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. Future research should focus on:

  • Synthesis of diverse libraries of derivatives: Exploring a wide range of substitutions on the phenyl ring and modifications of the propanoic acid side chain.

  • High-throughput screening: To identify lead compounds for various therapeutic targets.

  • Mechanism of action studies: To elucidate the specific molecular targets and signaling pathways involved in the biological effects of these compounds.

  • In vivo efficacy studies: To evaluate the therapeutic potential of lead compounds in animal models of disease.

References

  • Efficacy of Phenylpropanoic Acid Derivatives in Oncology and Neurology: A Comparative Analysis. Benchchem.
  • 3-(3-Chloro-4-fluorophenyl)propionic acid, 96%. Fisher Scientific.
  • Comparative Docking Analysis of Propanoic Acid Derivatives in Drug Discovery. Benchchem.
  • Kumar P, et al. Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. IJPPR.Human. 2020;17(4):540-555.
  • Mikami S, et al. Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. J Med Chem. 2012;55(8):3756-76.
  • Gençer HK, et al. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry. 2021;36(1):1235-1248.
  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. MDPI. 2024.
  • Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. IJPPR. 2020.
  • 3-(4-Chloro-3-fluorophenyl)propionic acid, 96%. Fisher Scientific.
  • Kumar S, et al. Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. Arabian Journal of Chemistry. 2017;10:S881-S893.
  • Physicochemical properties of synthesized propionic acid derivatives. ResearchGate.
  • In Vitro Evaluation of Antiproliferative Properties of Novel Organotin(IV) Carboxylate Compounds with Propanoic Acid Derivatives on a Panel of Human Cancer Cell Lines. MDPI. 2021.
  • 3-(3-Chloro-4-fluorophenyl)-2-methylpropanoic acid. PubChem.
  • This compound. PubChemLite.
  • 3-(4-Fluorophenyl)propionic acid. PubChem.
  • The preparation method of 3-(3-halogenophenyl) propionic acid. Google Patents.
  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review.
  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. MDPI. 2024.
  • 3-(3-Chlorophenyl)propanoic acid. PubChem.

Sources

An In-depth Technical Guide to the Potential Therapeutic Targets of 3-(3-Chloro-4-fluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the potential therapeutic targets of the novel compound, 3-(3-Chloro-4-fluorophenyl)propanoic acid. Based on its structural classification as an arylpropanoic acid derivative, this document outlines a scientifically-grounded rationale for investigating its mechanism of action, with a primary focus on cyclooxygenase (COX) enzymes and secondary exploration of other potential off-target modulators such as Peroxisome Proliferator-Activated Receptors (PPARs) and Fatty Acid Amide Hydrolase (FAAH). This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and workflows to facilitate the systematic identification and validation of its biological targets.

Introduction and Rationale

This compound is a halogenated arylpropanoic acid. The arylpropanoic acid scaffold is a cornerstone of a major class of nonsteroidal anti-inflammatory drugs (NSAIDs), which includes well-known therapeutic agents like ibuprofen and naproxen.[1][2][3][4] The primary mechanism of action for the vast majority of these compounds is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins—lipid mediators that play a central role in inflammation, pain, and fever.[5][6][7][8]

Given the structural homology of this compound to this established class of drugs, it is highly probable that its primary therapeutic targets are COX-1 and COX-2. Furthermore, emerging research has revealed that some NSAIDs exert their effects through COX-independent pathways, presenting additional avenues for investigation.[1][9][10] This guide will therefore present a multi-faceted approach to target identification and validation, beginning with the most likely candidates.

Primary Therapeutic Target Hypothesis: Cyclooxygenase (COX) Isoforms

The foundational hypothesis is that this compound functions as a COX inhibitor. The COX enzymes, COX-1 and COX-2, convert arachidonic acid into prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes.[5][7][11] While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is inducible and its expression is upregulated during inflammation.[5][8][12] The anti-inflammatory effects of NSAIDs are largely attributed to the inhibition of COX-2, whereas adverse effects like gastrointestinal issues are often linked to the inhibition of COX-1.[6][8]

Prostaglandin Synthesis Pathway

The inhibition of COX enzymes disrupts the prostaglandin synthesis pathway, thereby reducing the production of pro-inflammatory mediators.

Prostaglandin Synthesis Pathway cluster_enzymes Enzymatic Conversions Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Stimuli PLA2 Phospholipase A2 PGH2 Prostaglandin H2 (PGH2) AA->PGH2 Oxygenation COX COX-1 / COX-2 Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins Synthases Prostaglandin Synthases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Biological Effects Compound 3-(3-Chloro-4-fluorophenyl) propanoic acid Compound->COX Inhibition COX Inhibition Validation Workflow Start Start: Hypothesis Compound is a COX inhibitor InVitro Tier 1: In Vitro Enzyme Assays (COX-1 & COX-2) Start->InVitro IC50 Determine IC50 Values Calculate Selectivity Index (SI) InVitro->IC50 CellBased Tier 2: Cell-Based Assays (e.g., RAW 264.7 Macrophages) IC50->CellBased If potent inhibition is observed PGE2 Measure Prostaglandin E2 (PGE2) Production (LPS-stimulated) CellBased->PGE2 DoseResponse Dose-Response Analysis PGE2->DoseResponse Conclusion Conclusion: Compound is a confirmed COX inhibitor (selective or non-selective) DoseResponse->Conclusion

Caption: A streamlined workflow for the validation of COX inhibition by the test compound.

Detailed Experimental Protocols

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the test compound against purified COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Fluorometric probe (e.g., ADHP)

  • Heme

  • Test compound and reference NSAIDs (e.g., Celecoxib, Ibuprofen)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a reaction mixture containing assay buffer, heme, and the fluorometric probe.

  • Add the test compound at various concentrations to the wells. Include wells for a positive control (no inhibitor) and a reference inhibitor.

  • Add the COX enzyme (either COX-1 or COX-2) to the wells and incubate for a short period (e.g., 10 minutes) at 37°C.

  • Initiate the reaction by adding arachidonic acid.

  • Immediately begin kinetic measurement of fluorescence intensity over time.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression.

  • Calculate the COX-2 Selectivity Index (SI) as the ratio of IC50(COX-1) / IC50(COX-2).

Table 1: Hypothetical IC50 and Selectivity Index Data

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index
This compoundExperimentalExperimentalCalculated
Ibuprofen (Reference)~5~10~0.5
Celecoxib (Reference)>100~0.1>1000

This assay measures the ability of the test compound to inhibit the production of PGE2 in a cellular context. [13][14][15] Materials:

  • RAW 264.7 murine macrophage cell line

  • Lipopolysaccharide (LPS)

  • Test compound

  • Cell culture medium (e.g., DMEM)

  • PGE2 ELISA kit

Procedure:

  • Seed RAW 264.7 cells in 24-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce COX-2 expression and PGE2 production.

  • Incubate for 18-24 hours.

  • Collect the cell culture supernatant.

  • Quantify the concentration of PGE2 in the supernatant using a competitive ELISA kit according to the manufacturer's instructions.

  • Generate a dose-response curve and determine the IC50 for the inhibition of PGE2 production.

Secondary Therapeutic Target Hypotheses

While COX inhibition is the most probable mechanism, some NSAIDs have been shown to interact with other cellular targets, which may contribute to their overall pharmacological profile. [1][9][10]

Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are ligand-activated transcription factors that regulate gene expression involved in inflammation and metabolism. [16][17]Several NSAIDs, including indomethacin and ibuprofen, have been shown to modulate the activity of PPARγ, suggesting that this could be a COX-independent anti-inflammatory mechanism. [18][19][20]

This assay determines if the test compound can activate or inhibit PPARγ-mediated transcription.

Materials:

  • HEK293T cells (or another suitable cell line)

  • Expression plasmid for human PPARγ

  • Reporter plasmid containing a PPAR response element (PPRE) linked to a luciferase gene

  • Transfection reagent

  • Test compound and a known PPARγ agonist (e.g., Rosiglitazone)

  • Luciferase assay system

Procedure:

  • Co-transfect HEK293T cells with the PPARγ expression plasmid and the PPRE-luciferase reporter plasmid.

  • After 24 hours, treat the transfected cells with the test compound at various concentrations, in the presence or absence of a sub-maximal concentration of a known agonist.

  • Incubate for an additional 18-24 hours.

  • Lyse the cells and measure luciferase activity using a luminometer.

  • Analyze the data to determine if the compound acts as an agonist, antagonist, or partial agonist of PPARγ.

Fatty Acid Amide Hydrolase (FAAH)

FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide, a lipid signaling molecule with analgesic and anti-inflammatory properties. [21][22][23]Inhibition of FAAH raises endogenous anandamide levels, offering a therapeutic strategy for pain and inflammation. [24][25]The structural similarity of this compound to fatty acids makes FAAH a plausible, albeit less likely, target.

This protocol assesses the ability of the test compound to inhibit FAAH activity. [26][27] Materials:

  • Recombinant human FAAH or rat liver microsomes as a source of FAAH

  • Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)

  • Test compound and a known FAAH inhibitor (e.g., URB597)

  • Assay buffer

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Add the test compound at various concentrations to the wells of a microplate.

  • Add the FAAH enzyme preparation and incubate for a defined period.

  • Initiate the reaction by adding the fluorogenic substrate.

  • Monitor the increase in fluorescence over time as the substrate is hydrolyzed.

  • Calculate the rate of reaction and determine the IC50 of the test compound for FAAH inhibition.

Summary and Future Directions

The structural characteristics of this compound strongly suggest that its primary therapeutic targets are the cyclooxygenase enzymes, COX-1 and COX-2. The experimental workflows and detailed protocols provided in this guide offer a robust framework for validating this hypothesis and determining the compound's selectivity profile.

Furthermore, the exploration of secondary targets such as PPARγ and FAAH is warranted to build a comprehensive understanding of the compound's mechanism of action. The identification of activity at these non-COX targets could indicate a novel pharmacological profile with potential for differentiated therapeutic applications. Successful validation of these targets will pave the way for further preclinical development, including in vivo efficacy and safety studies.

References

  • Ahn, K., Smith, S. E., & Cravatt, B. F. (2009). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. Expert opinion on drug discovery, 4(7), 763–784.
  • Al-Sanea, M. M., & Gouda, A. M. (2019). Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action. Bioorganic chemistry, 91, 103224.
  • Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and inflammation. Arteriosclerosis, thrombosis, and vascular biology, 31(5), 986–1000.
  • Maccarrone, M., & Finazzi-Agrò, A. (2003). Fatty acid amide hydrolase: a potential target for next generation therapeutics. Current pharmaceutical design, 9(16), 1255–1263.
  • Weggen, S., Eriksen, J. L., Sagi, S. A., Pietrzik, C. U., Ozols, V., & Fauq, A. (2003). The non-cyclooxygenase targets of non-steroidal anti-inflammatory drugs, lipoxygenases, peroxisome proliferator-activated receptor, inhibitor of kappa B kinase, and NF kappa B, do not reduce amyloid beta 42 production. The Journal of biological chemistry, 278(34), 31825–31830.
  • Schlosburg, J. E., Boger, D. L., & Cravatt, B. F. (2009). Targeting fatty acid amide hydrolase (FAAH) to treat pain and inflammation. Current pharmaceutical design, 15(26), 3048–3063.
  • Ghosh, R., & Alajbegovic, A. (2021). Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). StatPearls.
  • Maccarrone, M. (2003). Fatty acid amide hydrolase: a potential target for next generation therapeutics. Current medicinal chemistry, 10(8), 659-669.
  • Heitor, B. (2024). Inhibition of Cyclooxygenase (COX) Enzymes in Inflammatory Diseases. Der Pharma Lett, 16, 03-04.
  • BenchChem. (2025).
  • Schlosburg, J. E., Blankman, J. L., Long, J. Z., & Cravatt, B. F. (2010). Targeting fatty acid amide hydrolase (FAAH)
  • BenchChem. (2025).
  • Liberale, L., Carbone, F., & Montecucco, F. (2015). Mechanisms of peroxisome proliferator activated receptor γ regulation by non-steroidal anti-inflammatory drugs. Nuclear receptor signaling, 13, e004.
  • AXXAM. (n.d.).
  • Desreumaux, P., & Ghosh, S. (2020). Peroxisome Proliferator-Activated Receptors: Experimental Targeting for the Treatment of Inflammatory Bowel Diseases. Frontiers in immunology, 11, 1111.
  • ResearchGate. (2025). Mechanisms of Peroxisome Proliferator Activated Receptor γ Regulation by Non-steroidal Anti-inflammatory Drugs.
  • Britannica. (2025). Prostaglandin. Britannica.
  • Gómez-Hernández, A., Martín-Vírgala, J., Guirao, V., & González-Périz, A. (1998). Nonsteroidal antiinflammatory drugs inhibit cyclooxygenase-2 enzyme activity but not mRNA expression in human macrophages. Journal of immunology (Baltimore, Md. : 1950), 160(8), 3935–3942.
  • Kim, M. S., & Lee, J. Y. (2018). Peroxisome Proliferators-Activated Receptor (PPAR) Modulators and Metabolic Disorders. International journal of molecular sciences, 19(10), 2969.
  • Funk, C. D. (2020). Prostaglandin regulation of type 2 inflammation: From basic biology to therapeutic interventions. Allergy, 75(7), 1599–1611.
  • Brutcher, R. E., & Ma, H. (2023). COX Inhibitors. StatPearls.
  • Wu, W., & Wang, Z. (2022). Targeting cancer-related inflammation with non-steroidal anti-inflammatory drugs: Perspectives in pharmacogenomics. Frontiers in pharmacology, 13, 965306.
  • Blobaum, A. L., & Marnett, L. J. (2007). Structural and functional basis of cyclooxygenase inhibition. Journal of medicinal chemistry, 50(7), 1425–1441.
  • Wikipedia. (n.d.). Cyclooxygenase-2 inhibitor. Wikipedia.
  • Liberale, L., Carbone, F., & Montecucco, F. (2015). Mechanisms of peroxisome proliferator activated receptor γ regulation by non-steroidal anti-inflammatory drugs. Nuclear receptor signaling, 13, e004.
  • Meijer, K., de Vos, P., & Priebe, M. G. (2015). Cell-based screening assay for anti-inflammatory activity of bioactive compounds. Food chemistry, 167, 333–338.
  • Sławiński, J., & Szafrański, K. (2012). Development of a cell-based assay to quantify the inflammatory potential of test substances and screen compound libraries for anti-cancer drug candidates in a high-throughput format. Journal of pharmacological and toxicological methods, 66(2), 119–128.
  • Ragab, F. A., Abdel-Gawad, H., & El-Gazzar, A. R. (2021). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS omega, 6(20), 12965–12987.
  • Gouda, A. M., Beshr, E. A., Almalki, F. A., Halawah, H. H., Taj, B. F., Alnafaei, A. F., Alharazi, R. S., Kazi, W. M., & AlMatrafi, M. M. (2019). Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action. Bioorganic chemistry, 91, 103224.
  • BrainKart. (2017).
  • González-Sarrías, A., & Espín, J. C. (2022).
  • Sharma, C., & Chand, R. (2013). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research, 4(6), 2154.
  • Wikipedia. (n.d.). Prostaglandin. Wikipedia.
  • Ragab, F. A., Abdel-Gawad, H., & El-Gazzar, A. R. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS omega, 8(20), 17793–17816.
  • Scuderi, C., & Steardo, L. (2021). Fatty Acid Amide Hydrolase (FAAH) Inhibition Modulates Amyloid-Beta-Induced Microglia Polarization. International journal of molecular sciences, 22(14), 7626.
  • MilliporeSigma. (n.d.). Fatty Acid Amide Hydrolase (FAAH) Activity Assay Kit (Fluorometric). MilliporeSigma.
  • ResearchGate. (2025). Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing.
  • Cayman Chemical. (n.d.). Fatty Acid Amide Hydrolase Inhibitor Screening Assay Kit. Cayman Chemical.
  • Dains, K., & Varghese, R. (2023). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). StatPearls.
  • Ahn, K., Johnson, D. S., & Cravatt, B. F. (2008). Structure-guided inhibitor design for human FAAH by interspecies active site conversion. Bioorganic & medicinal chemistry letters, 18(20), 5472–5475.
  • Wallace, J. L. (2004). COX-2 Inhibitors: A CLASS Act or Just VIGORously Promoted.
  • Cayman Chemical. (n.d.). Fatty Acid Amide Hydrolase Inhibitor Screening Assay Kit. Cayman Chemical.
  • Al-Istimrari, A., & Al-Zweiri, M. (2023). From Painkillers to Antidiabetics: Structural Modification of NSAID Scaffolds for Drug Repurposing. Molecules (Basel, Switzerland), 28(13), 5081.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81152410, 3-(3-Chloro-4-fluorophenyl)-2-methylpropanoic acid. PubChem.
  • Wikipedia. (n.d.).
  • de Oliveira, J. R., & de Lima, V. (2021). Identification of Potential COX-2 Inhibitors for the Treatment of Inflammatory Diseases Using Molecular Modeling Approaches. Molecules (Basel, Switzerland), 26(11), 3169.
  • Fisher Scientific. (n.d.). 3-(3-Chloro-4-fluorophenyl)propionic acid, 96%. Fisher Scientific.

Sources

Methodological & Application

Application Notes and Protocols for 3-(3-Chloro-4-fluorophenyl)propanoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Aryl Propionic Acid Scaffold and the Promise of Halogenation

The aryl propionic acid motif is a cornerstone in medicinal chemistry, most famously represented by a class of non-steroidal anti-inflammatory drugs (NSAIDs) that includes ibuprofen and naproxen.[1][2] These molecules typically exert their therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.[3] The core structure, a propanoic acid moiety attached to an aromatic ring, provides a versatile scaffold that can be functionalized to modulate potency, selectivity, and pharmacokinetic properties. The introduction of halogen atoms, such as chlorine and fluorine, onto the phenyl ring can significantly influence the electronic and lipophilic character of a molecule, often leading to enhanced biological activity and metabolic stability. This document provides a detailed guide for researchers on the potential applications and experimental protocols for a specific halogenated aryl propionic acid, 3-(3-Chloro-4-fluorophenyl)propanoic acid, in the discovery of novel therapeutic agents.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its application in drug discovery.

PropertyValueReference
CAS Number881190-93-8[4]
Molecular FormulaC₉H₈ClFO₂[4]
Molecular Weight202.61 g/mol [4]
AppearanceSolid
SolubilitySoluble in organic solvents such as methanol, ethanol, and DMSO

Application Note I: A Scaffold for Novel Anti-inflammatory Agents

Rationale: The structural similarity of this compound to known COX-inhibiting NSAIDs makes it a prime candidate for the development of new anti-inflammatory drugs. The carboxylic acid group is a key pharmacophoric element that can interact with critical arginine and tyrosine residues within the COX active site.[3][5] The chloro and fluoro substituents on the phenyl ring can enhance binding affinity and modulate selectivity between COX-1 and COX-2 isoforms.

Proposed Mechanism of Action:

AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGG2 Prostaglandin G2 (PGG2) COX->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostanoids Prostaglandins, Thromboxanes PGH2->Prostanoids Inflammation Inflammation, Pain, Fever Prostanoids->Inflammation Molecule 3-(3-Chloro-4-fluorophenyl) propanoic Acid Derivative Molecule->COX Inhibition

Caption: Proposed mechanism of anti-inflammatory action via COX inhibition.

Application Note II: A Building Block for Novel Antimicrobial Agents

Rationale: Recent studies have highlighted the potent antimicrobial and antibiofilm activities of halogenated phenolic compounds and phenylpropanoic acid derivatives.[1][2][6][7][8][9] The presence of both chloro and fluoro substituents in this compound suggests its potential as a scaffold for the development of new antibacterial and antifungal agents. The mechanism of action for such compounds can be multifaceted, including disruption of microbial cell membranes and inhibition of essential enzymes.

Key Considerations for Derivative Design:

  • Amide and Ester Formation: The carboxylic acid moiety can be readily converted to amides and esters to generate a library of derivatives with diverse physicochemical properties.

  • Heterocyclic Integration: The phenylpropanoic acid core can be appended to various heterocyclic systems known to possess antimicrobial activity, such as triazoles or thiazoles.

Application Note III: A Core Structure for Anticancer Drug Discovery

Rationale: The 3-phenylpropanoic acid scaffold has been incorporated into molecules exhibiting significant anticancer activity.[10][11][12][13] Derivatives have shown cytotoxicity against various cancer cell lines, including those of the lung and breast. The mechanism of action for some of these derivatives has been linked to the inhibition of key signaling proteins such as SIRT2 and EGFR.[12] The unique halogenation pattern of this compound offers a distinct starting point for the design of novel anticancer agents with potentially improved potency and selectivity.

Molecule 3-(3-Chloro-4-fluorophenyl) propanoic Acid Derivative Target SIRT2 / EGFR Molecule->Target Inhibition Signaling Downstream Signaling (e.g., Proliferation, Survival) Target->Signaling Cancer Cancer Cell Proliferation and Survival Signaling->Cancer

Caption: Potential mechanism of anticancer action via inhibition of key signaling proteins.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative method adapted from general procedures for the synthesis of 3-arylpropanoic acids.

Workflow:

start 3-Chloro-4-fluorobenzaldehyde step1 Knoevenagel Condensation (Pyridine, Piperidine) start->step1 malonic Malonic Acid malonic->step1 intermediate 3-(3-Chloro-4-fluorophenyl)acrylic acid step1->intermediate step2 Catalytic Hydrogenation (H₂, Pd/C) intermediate->step2 product 3-(3-Chloro-4-fluorophenyl) propanoic acid step2->product

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology:

  • Knoevenagel Condensation:

    • To a solution of 3-chloro-4-fluorobenzaldehyde (1 equivalent) in pyridine, add malonic acid (1.2 equivalents) and a catalytic amount of piperidine.

    • Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.

    • Filter the solid, wash with cold water, and dry to obtain 3-(3-chloro-4-fluorophenyl)acrylic acid.

  • Catalytic Hydrogenation:

    • Dissolve the 3-(3-chloro-4-fluorophenyl)acrylic acid (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

    • Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).

    • Subject the mixture to hydrogenation (using a balloon or a Parr hydrogenator) at room temperature and atmospheric or slightly elevated pressure until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Evaporate the solvent under reduced pressure to yield the crude this compound.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

Protocol 2: Synthesis of an Amide Derivative

This protocol describes a general method for synthesizing an amide derivative from this compound, which is a common step in creating a library of compounds for screening.

Step-by-Step Methodology:

  • Activation of the Carboxylic Acid:

    • Dissolve this compound (1 equivalent) in an anhydrous solvent like dichloromethane (DCM) or dimethylformamide (DMF).

    • Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and Hydroxybenzotriazole (HOBt) (1.2 equivalents).

    • Stir the mixture at room temperature for 30 minutes.

  • Amide Bond Formation:

    • Add the desired primary or secondary amine (1.1 equivalents) to the reaction mixture.

    • If the amine is a hydrochloride salt, add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (1.5 equivalents).

    • Continue stirring at room temperature for 12-24 hours, monitoring by TLC.

  • Work-up and Purification:

    • Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the pure amide derivative.

Protocol 3: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of synthesized compounds against a panel of microbes.

Workflow:

start Prepare stock solution of 3-(3-Chloro-4-fluorophenyl) propanoic acid derivative in DMSO step1 Serial dilution in 96-well plate start->step1 step2 Inoculate with standardized microbial suspension step1->step2 step3 Incubate at 37°C for 18-24 hours step2->step3 step4 Read absorbance or add viability indicator (e.g., Resazurin) step3->step4 result Determine Minimum Inhibitory Concentration (MIC) step4->result

Sources

Synthesis of 3-(3-Chloro-4-fluorophenyl)propanoic Acid: A Detailed Protocol for Pharmaceutical Intermediate Preparation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 3-(3-Chloro-4-fluorophenyl)propanoic acid, a key intermediate in the manufacturing of various active pharmaceutical ingredients (APIs). The described methodology is based on a robust and scalable malonic ester synthesis route, designed for reproducibility and high yield. This document is intended for researchers, chemists, and process development scientists in the pharmaceutical and fine chemical industries. We will delve into the rationale behind the procedural choices, provide in-process controls, and detail the characterization of the final product to ensure scientific integrity and trustworthiness.

Introduction and Significance

This compound is a critical building block in modern medicinal chemistry. Its substituted phenylpropanoic acid structure makes it a valuable precursor for the synthesis of complex molecules, most notably as a key starting material for the production of Mirabegron, a potent and selective β3-adrenergic receptor agonist used for the treatment of overactive bladder. The purity and yield of this intermediate directly impact the efficiency and quality of the final API.

The protocol detailed herein follows a classical malonic ester synthesis pathway. This approach is favored for its reliability, the accessibility of its starting materials, and its adaptability to various substituted benzyl halides. The synthesis proceeds in three primary stages:

  • Alkylation: A malonic ester is deprotonated by a strong base to form a nucleophilic enolate, which then undergoes alkylation with 3-chloro-4-fluorobenzyl chloride.

  • Saponification (Hydrolysis): The resulting diester is hydrolyzed to a dicarboxylate salt using a strong base.

  • Decarboxylation: Acidification followed by heating promotes the decarboxylation of the malonic acid derivative to yield the desired this compound.

This document will provide a detailed operational procedure, including reagent quantities, reaction conditions, and purification methods.

Experimental Workflow Overview

The overall synthetic strategy is depicted in the workflow diagram below. Each major step is designed to be monitored and validated before proceeding to the next, ensuring a high degree of control over the process.

Synthesis_Workflow cluster_alkylation Step 1: Alkylation cluster_hydrolysis Step 2: Saponification cluster_decarboxylation Step 3: Decarboxylation & Isolation start Diethyl Malonate + 3-Chloro-4-fluorobenzyl chloride base Sodium Ethoxide in Ethanol start->base 1. Add Base reaction1 Formation of Diethyl (3-chloro-4-fluorobenzyl)malonate base->reaction1 2. Add Benzyl Chloride (40-50°C, 2-4h) hydrolysis_reagent Aqueous Sodium Hydroxide reaction1->hydrolysis_reagent 3. Add NaOH(aq) (50-60°C, 3-5h) reaction2 Formation of Disodium (3-chloro-4-fluorobenzyl)malonate hydrolysis_reagent->reaction2 acidification Concentrated HCl reaction2->acidification 4. Acidify heating Heat to 100-150°C acidification->heating 5. Decarboxylate extraction Solvent Extraction (e.g., Ethyl Acetate) heating->extraction purification Crystallization / Purification extraction->purification final_product This compound purification->final_product

Caption: High-level workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol is adapted from established methodologies for the synthesis of analogous halogenated phenylpropanoic acids[1].

Reagents and Materials
Reagent/MaterialGradeSupplier Example
3-Chloro-4-fluorobenzyl chloride≥98% PuritySigma-Aldrich
Diethyl malonateReagent Grade, ≥99%Fisher Scientific
Sodium Ethoxide≥95%Acros Organics
Ethanol (Absolute)Anhydrous, 200 proofVWR Chemicals
Sodium Hydroxide (NaOH)ACS Reagent, ≥97%EMD Millipore
Hydrochloric Acid (HCl)Concentrated, 37%J.T. Baker
Ethyl AcetateACS GradeEMD Millipore
Sodium Sulfate (Anhydrous)ACS GradeVWR Chemicals
Deionized WaterType II or betterIn-house
Step-by-Step Procedure

Step 1: Synthesis of Diethyl (3-chloro-4-fluorobenzyl)malonate

  • Setup: Equip a 1 L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, a dropping funnel, and a thermometer. Ensure the system is under an inert atmosphere (e.g., nitrogen or argon).

  • Base Preparation: In the flask, dissolve sodium ethoxide (approx. 0.4 mol) in 200 mL of absolute ethanol.

  • Malonate Addition: Add diethyl malonate (approx. 0.8 mol) to the sodium ethoxide solution. Stir the mixture and heat to 40°C.

  • Alkylation Reaction: Through the dropping funnel, add 3-chloro-4-fluorobenzyl chloride (approx. 0.4 mol) dropwise to the reaction mixture, maintaining the temperature between 40-50°C. The addition should take approximately 1 hour.

  • Reaction Completion: After the addition is complete, continue stirring the mixture at 50-60°C for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting benzyl chloride is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Distill off the ethanol under reduced pressure. Add 150 mL of water to the residue and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 100 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under vacuum to yield crude diethyl (3-chloro-4-fluorobenzyl)malonate as an oil.

Step 2: Saponification to Disodium (3-chloro-4-fluorobenzyl)malonate

  • Hydrolysis: To the crude product from Step 1 in a suitable reaction flask, add a solution of sodium hydroxide (approx. 0.8 mol) in 150 mL of water.

  • Heating: Heat the mixture to 50-60°C and stir vigorously for 3-5 hours, or until the hydrolysis is complete (can be monitored by the disappearance of the ester spot on TLC). The solution should become homogeneous.

  • Cooling: After completion, cool the reaction mixture to room temperature. This aqueous solution of the disodium salt is used directly in the next step.

Step 3: Decarboxylation to this compound

  • Acidification: Carefully and slowly add concentrated hydrochloric acid (approx. 1.2 mol) to the cooled reaction mixture from Step 2. The addition is exothermic and will release carbon dioxide gas. Ensure adequate ventilation and cooling (e.g., an ice bath) to maintain the temperature below 50°C. Continue adding acid until the pH is ~1-2.

  • Decarboxylation: Heat the acidified mixture to reflux (or to approximately 100-110°C) and maintain this temperature for 1-2 hours to ensure complete decarboxylation. Vigorous gas evolution should be observed initially.

  • Isolation and Purification: Cool the mixture to room temperature. The product may precipitate as a solid. If so, collect the solid by vacuum filtration. If it remains as an oil, extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Final Processing: Combine the organic extracts, wash with water (2 x 50 mL) and brine (1 x 50 mL), then dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as a toluene/heptane mixture, to yield the final product as a white to off-white solid.

Trustworthiness and Self-Validation

To ensure the reliability of this protocol, several in-process controls and final product characterization steps are essential.

  • Reaction Monitoring: TLC is a crucial tool for monitoring the progress of the alkylation and hydrolysis steps. For the alkylation, a mobile phase of 20% ethyl acetate in hexanes can be effective. The disappearance of the 3-chloro-4-fluorobenzyl chloride spot indicates completion.

  • pH Control: During the acidification and decarboxylation step, confirming the pH is strongly acidic (pH 1-2) is critical for efficient decarboxylation.

  • Product Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

    • Melting Point: A sharp melting point range indicates high purity.

    • NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure of this compound.

    • Mass Spectrometry (MS): Verifies the molecular weight of the compound.

    • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product, typically aiming for >98%.

Mechanistic Insight

The core of this synthesis lies in the nucleophilicity of the enolate formed from diethyl malonate.

Mechanism cluster_enolate Enolate Formation cluster_sn2 SN2 Attack cluster_decarbox Hydrolysis & Decarboxylation EtOOC-CH2-COOEt Diethyl Malonate EtOOC-CH(-)-COOEt Malonate Enolate EtOOC-CH2-COOEt->EtOOC-CH(-)-COOEt + EtO⁻ EtO- EtO⁻ EtOH EtOH Enolate EtOOC-CH(-)-COOEt Benzyl_Chloride Ar-CH2-Cl Enolate->Benzyl_Chloride SN2 Product Ar-CH2-CH(COOEt)2 Benzyl_Chloride->Product Cl- Cl⁻ Diester Ar-CH2-CH(COOEt)2 Diacid Ar-CH2-CH(COOH)2 Diester->Diacid 1. NaOH, H₂O 2. H₃O⁺ Final_Acid Ar-CH2-CH2-COOH Diacid->Final_Acid Heat (-CO₂) CO2 CO₂

Caption: Key mechanistic steps in the malonic ester synthesis of the target acid.

The acidity of the α-protons of diethyl malonate (pKa ≈ 13) allows for easy deprotonation by sodium ethoxide. The resulting enolate is a soft nucleophile that readily attacks the electrophilic carbon of the benzyl chloride in an SN2 reaction. The subsequent hydrolysis and acid-catalyzed decarboxylation proceed through a cyclic transition state, driven by the formation of a stable enol intermediate, which then tautomerizes to the final propanoic acid.

Conclusion

The protocol described provides a reliable and scalable method for the synthesis of this compound. By following the detailed steps and implementing the recommended in-process controls and analytical validations, researchers and drug development professionals can consistently produce this valuable intermediate in high yield and purity, facilitating the efficient synthesis of downstream APIs.

References

  • CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid.

Sources

The Versatile Synthon: Applications of 3-(3-Chloro-4-fluorophenyl)propanoic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery and organic synthesis, the strategic selection of molecular building blocks is paramount to the efficient construction of complex and novel chemical entities. Among these, 3-(3-Chloro-4-fluorophenyl)propanoic acid has emerged as a particularly valuable synthon. Its utility is rooted in a unique combination of structural features: a reactive carboxylic acid handle, a defined three-carbon chain, and an electronically modified aromatic ring bearing both a chloro and a fluoro substituent. This strategic halogenation pattern not only influences the molecule's reactivity but can also impart desirable pharmacokinetic and pharmacodynamic properties to the final target compounds, such as enhanced metabolic stability and improved binding interactions.[1]

This comprehensive technical guide is intended for researchers, medicinal chemists, and professionals in drug development. It aims to provide an in-depth exploration of the applications of this compound, complete with detailed, field-proven experimental protocols and insights into the causality behind methodological choices.

Core Applications: A Gateway to Bioactive Molecules

This compound is a foundational component in the synthesis of a variety of bioactive molecules, particularly in the development of kinase inhibitors and other therapeutic agents. The propanoic acid moiety serves as a versatile anchor for the introduction of diverse functionalities through standard, yet robust, organic transformations.

Key Physicochemical Properties
PropertyValueSource
CAS Number 881190-93-8[2]
Molecular Formula C₉H₈ClFO₂[3]
Molecular Weight 202.61 g/mol [2]
Appearance Solid-
Purity Typically ≥96%[2]

Foundational Transformations: Amidation and Esterification Protocols

The carboxylic acid group is the primary site of reactivity in this compound, readily undergoing transformations such as amidation and esterification. These reactions are fundamental to its application as a building block, enabling its conjugation to a wide array of amines and alcohols.

Application Note: Amide Bond Formation

The formation of an amide bond is one of the most critical reactions in medicinal chemistry, allowing for the linkage of molecular fragments to construct complex drug candidates. The conversion of this compound to its corresponding amides provides access to a diverse range of compounds with potential biological activity. The choice of coupling agent and reaction conditions is crucial for achieving high yields and purity, especially when working with sensitive or sterically hindered amines.

Protocol 1: General Procedure for the Amidation of this compound

This protocol describes a general method for the coupling of this compound with a primary or secondary amine using a standard carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt).

Materials:

  • This compound

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DCM or DMF.

  • Addition of Reagents: To the stirred solution, add the amine (1.0-1.2 equivalents), HOBt (1.1 equivalents), and a tertiary base such as TEA or DIPEA (2.0 equivalents).

  • Activation and Coupling: Cool the reaction mixture to 0 °C in an ice bath. Add the coupling agent, EDC (1.2 equivalents) or DCC (1.2 equivalents), portion-wise over 10-15 minutes.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • If DCC was used, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU and wash the solid with a small amount of DCM.

    • Dilute the filtrate with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired amide.

Caption: Workflow for the amidation of this compound.

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Activation & Coupling cluster_3 Reaction & Monitoring cluster_4 Work-up & Purification start Dissolve this compound in anhydrous solvent add_reagents Add amine, HOBt, and tertiary base start->add_reagents cool Cool to 0°C add_reagents->cool add_coupling Add EDC or DCC cool->add_coupling react Stir at room temperature (12-24h) add_coupling->react monitor Monitor by TLC react->monitor workup Aqueous work-up monitor->workup purify Purification (Chromatography/Recrystallization) workup->purify product Final Amide Product purify->product

Application Note: Ester Formation

Esterification of this compound provides another avenue for derivatization, leading to compounds that can serve as prodrugs, intermediates for further transformations, or as final products with specific applications. Fischer esterification, using an excess of the alcohol in the presence of a strong acid catalyst, is a classical and effective method for the synthesis of simple alkyl esters.

Protocol 2: Fischer Esterification of this compound

This protocol details the synthesis of the methyl or ethyl ester of this compound.

Materials:

  • This compound

  • Methanol or Ethanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in an excess of the desired alcohol (e.g., methanol or ethanol).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (typically 2-5 mol%) to the solution.

  • Heating: Equip the flask with a reflux condenser and heat the reaction mixture to reflux for 4-8 hours. The reaction progress can be monitored by TLC.

  • Work-up:

    • After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

    • Remove the excess alcohol under reduced pressure.

    • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Washing and Drying: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentration and Purification: Concentrate the solvent using a rotary evaporator. The resulting crude ester can be purified by vacuum distillation or column chromatography if necessary.

Application in the Synthesis of Bioactive Molecules

The true value of this compound is realized in its application as a key intermediate in the synthesis of complex, biologically active molecules. The 3-(3-chloro-4-fluorophenyl) moiety is often incorporated into larger scaffolds to modulate their pharmacological properties.

Case Study: Precursor to Kinase Inhibitors

The 3-chloro-4-fluorophenyl group is a common feature in a number of potent kinase inhibitors.[1] While specific examples directly utilizing this compound are often proprietary, the synthesis of related structures provides a clear blueprint for its potential application. For instance, derivatives of 3-chloro-4-fluoroaniline are crucial intermediates in the synthesis of advanced kinase inhibitors.[1] The propanoic acid derivative can be readily converted to the corresponding aniline through a Curtius or Hofmann rearrangement, or used to introduce the 3-(3-chloro-4-fluorophenyl)propyl pharmacophore.

Caption: Synthetic pathway from this compound to key intermediates for kinase inhibitors.

Conclusion and Future Perspectives

This compound stands as a testament to the power of strategic molecular design in organic synthesis. Its utility as a versatile building block is well-established, providing a reliable and efficient route to a diverse array of complex molecules, particularly within the realm of medicinal chemistry. The protocols and application notes provided herein offer a practical framework for the utilization of this valuable synthon. As the demand for novel therapeutics continues to grow, the importance of such strategically functionalized building blocks in accelerating the drug discovery process cannot be overstated. Future research will undoubtedly uncover new and innovative applications for this compound and its derivatives, further solidifying its role as a cornerstone of modern organic synthesis.

References

  • Ningbo Inno Pharmchem Co., Ltd. The Crucial Role of 3-Chloro-4-fluorophenylacetic Acid in Organic Synthesis.
  • BenchChem. 3-(3-Fluorophenyl)propionic acid | 458-45-7.
  • Google Patents. EP1669347A1 - Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid.
  • Ahsan, M. J., et al. (2011). Synthesis and antimicrobial activity of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives. Bioorganic & Medicinal Chemistry Letters, 21(12), 3586-3589.
  • Kondo, K., et al. (2007). Effect of additives on the amidation of 3-phenyl- propanoic acid (1) with L-Glu-OH (2e) a). Tetrahedron, 63(4), 875-881.
  • Google Patents. EP0225217A1 - 2-(3-Chloro-propionyl)-4-fluorophenol, process for its preparation and its use in the preparation of 6-fluorochroman-4-on.
  • Google Patents. WO2016185485A2 - Process for the preparation of n-[4-[(3-chloro-4-fluoro phenyl) amino]-7-[[(3s)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4- (dimethyl amino)-(2e)-2-butenamide (2z)-2-butenedioate (1 :2).
  • Google Patents. US8796335B2 - Branched 3-phenylpropionic acid derivatives and their use.
  • Organic Chemistry Portal. Amide synthesis by acylation.
  • Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
  • Google Patents. US6020351A - Dipeptide compounds having a fungicidal activity.
  • PrepChem. Synthesis of N-(3-chloro-4-fluorophenyl)formamide.
  • PubChem. This compound.
  • MolPort. 3-(3-chloro-4-fluorophenyl)-N-(4-chlorophenyl)propanamide.
  • National Center for Biotechnology Information. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR.
  • Fisher Scientific. 3-(3-Chloro-4-fluorophenyl)propionic acid, 96%.
  • Organic Chemistry Portal. Ester synthesis by esterification.
  • ResearchGate. (PDF) Esterification of propanoic acid in the presence of a homogeneous catalyst.
  • National Center for Biotechnology Information. 3-Chloro-N-(4-methoxyphenyl)propanamide.
  • MDPI. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity.
  • ArTS. Synthesis of Amidation Agents and Their Reactivity in Condensation Reactions.
  • MDPI. Special Issue : Protein Kinase Inhibitors: Synthesis and Applications.
  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd.
  • PubMed Central. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens.
  • MDPI. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation.
  • MDPI. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity.

Sources

3-(3-Chloro-4-fluorophenyl)propanoic acid as a precursor for novel compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 3-(3-Chloro-4-fluorophenyl)propanoic Acid as a Versatile Precursor in Modern Drug Discovery

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of this compound as a pivotal precursor for the synthesis of novel, biologically active compounds. The unique electronic and structural properties imparted by the chloro and fluoro substituents make this scaffold a highly valuable starting material for creating diverse chemical libraries. This document moves beyond simple procedural lists to explain the underlying chemical principles and strategic choices in protocol design. We present a detailed case study on the synthesis of analogues related to the clinical candidate Piragliatin, a glucokinase activator, and explore the broader utility of this precursor in developing agents for oncology and infectious diseases. Detailed, validated protocols, workflow diagrams, and data summaries are provided to empower researchers to leverage this versatile chemical tool in their own discovery programs.

Introduction: The Strategic Value of the 3-Chloro-4-fluorophenyl Moiety

In the landscape of medicinal chemistry, the selection of a starting scaffold is a critical decision that dictates the trajectory of a drug discovery program. This compound has emerged as a precursor of significant interest due to the advantageous properties conferred by its halogenated phenyl ring. The presence of both chlorine and fluorine atoms modulates the molecule's lipophilicity, metabolic stability, and binding interactions with protein targets. This strategic combination of substituents allows for fine-tuning of pharmacokinetic and pharmacodynamic properties, making it an attractive building block for novel therapeutics.

Its utility is prominently exemplified by its structural relationship to key intermediates in the synthesis of Piragliatin , a potent and selective glucokinase activator (GKA) investigated for the treatment of Type 2 Diabetes (T2D).[1][2] Glucokinase (GK) is a crucial enzyme in glucose homeostasis, and its activation presents a promising therapeutic strategy.[3] The development of Piragliatin highlighted the importance of the chloro-fluorophenyl group in achieving the desired potency and drug-like properties.[1][3][4] This guide will use the synthesis of related structures as a central, practical example, while also exploring the broader potential of this precursor in other therapeutic areas.

Physicochemical Properties & Safe Handling

Before utilization in synthesis, a thorough understanding of the precursor's properties is essential.

PropertyValueReference
CAS Number 881190-93-8[5]
Molecular Formula C₉H₈ClFO₂[5]
Molecular Weight 202.61 g/mol [5]
Appearance White to off-white solidGeneric
Melting Point 127-131 °C[6]

Handling and Storage:

  • Handling: Use in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Core Application: Amide Synthesis for Bioactive Scaffolds (Piragliatin Analogue Model)

One of the most powerful applications of this compound is its conversion into a wide array of amides. Amide bonds are fundamental in pharmaceuticals, and this reaction allows for the coupling of the precursor to diverse amine-containing fragments, rapidly generating chemical diversity. The following protocol details a standard and robust method for amide bond formation, a key step in the synthesis of many GKA inhibitors like Piragliatin.[4]

Workflow for Amide Synthesis

G cluster_0 Activation Phase cluster_1 Coupling Phase cluster_2 Workup & Purification A 3-(3-Chloro-4-fluorophenyl) propanoic acid C Activated Ester Intermediate A->C Aprotic Solvent (e.g., DMF, DCM) B Amide Coupling Reagent (e.g., HATU, HOBt/EDC) B->C F Target Amide Product C->F Nucleophilic Acyl Substitution D Primary/Secondary Amine (R-NH2) D->F E Non-nucleophilic Base (e.g., DIPEA) E->F Neutralizes HCl byproduct G Aqueous Workup F->G H Column Chromatography G->H I Final Compound H->I

Caption: General workflow for the synthesis of amide derivatives.

Detailed Protocol: Amide Coupling

This protocol describes the coupling of the title acid with a generic primary amine.

Materials:

  • This compound (1.0 eq)

  • Primary amine (e.g., benzylamine) (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate, 1M HCl, saturated NaHCO₃ solution, brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF (approx. 0.2 M concentration).

  • Reagent Addition: To the stirred solution, add the primary amine (1.1 eq), HATU (1.2 eq), and finally, DIPEA (3.0 eq) dropwise at room temperature.

    • Rationale: HATU is a highly efficient coupling reagent that rapidly forms an activated ester with the carboxylic acid, minimizing side reactions and racemization if chiral centers are present. DIPEA is a bulky, non-nucleophilic base used to scavenge the HCl produced during the reaction without competing with the primary amine nucleophile.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting acid is consumed.

  • Aqueous Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Rationale: The HCl wash removes unreacted amine and residual DIPEA. The NaHCO₃ wash removes unreacted carboxylic acid and the HOBt byproduct from HATU. The brine wash removes residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure amide product.

Expanding the Synthetic Landscape: A Precursor for Diverse Therapeutic Scaffolds

While the synthesis of Piragliatin analogues is a flagship application, the utility of this compound and its derivatives extends to a multitude of other therapeutic areas. The propanoic acid chain is not merely a linker; its α- and β-carbons provide additional points for functionalization, and the entire molecule can serve as a foundational fragment for more complex heterocyclic systems.

Recent research has demonstrated that related phenylpropanoic acid scaffolds are valuable in developing:

  • Anticancer Agents: Derivatives have been synthesized to target critical cancer pathways, including SIRT2 and EGFR (Epidermal Growth Factor Receptor).[7][8]

  • Antimicrobial Compounds: The scaffold has been used to create novel agents with activity against multidrug-resistant bacteria and fungi.[9][10][11]

  • Metabolic Disease Modulators: Beyond GKAs, related structures have been identified as agonists for GPR40, another important target in diabetes and metabolic disorders.[12]

  • MDM2 Inhibitors: Spirooxindole compounds incorporating a related chloro-fluorophenyl moiety have been developed as highly potent inhibitors of the p53-MDM2 interaction, a key target in oncology.[13]

Logical Diversification of the Precursor

G cluster_0 Therapeutic Areas A 3-(3-Chloro-4-fluorophenyl) propanoic acid B Metabolic Disease (e.g., GK Activators) A->B Amide Coupling C Oncology (e.g., MDM2, EGFR Inhibitors) A->C Cyclization / Multi-component Rxns D Infectious Disease (e.g., Antimicrobials) A->D Heterocycle Formation

Sources

Application Note: Quantitative Analysis of 3-(3-Chloro-4-fluorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides detailed protocols for the quantitative analysis of 3-(3-Chloro-4-fluorophenyl)propanoic acid in solution. Two robust and validated analytical methods are presented: a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for routine quantification and a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level analysis. The methodologies described herein are designed for researchers, scientists, and drug development professionals requiring accurate and precise measurement of this compound. All methods are developed and validated in accordance with International Council for Harmonisation (ICH) guidelines.[1][2]

Introduction

This compound is a substituted phenylpropanoic acid. Phenylpropanoic acid derivatives are significant in various fields, including as precursors or impurities in the synthesis of active pharmaceutical ingredients (APIs). Accurate quantification is crucial for process monitoring, quality control, and stability testing in drug development and manufacturing.

The analytical challenges associated with this compound stem from its polarity and the need to resolve it from structurally similar impurities or matrix components. This guide offers two distinct, field-proven approaches to address these challenges, ensuring reliable data for critical decision-making.

Method 1: Quantification by Reversed-Phase HPLC with UV Detection

This method is ideal for routine analysis, offering a balance of speed, simplicity, and reliability for quantifying this compound at moderate to high concentrations. The principle relies on the separation of the analyte from other components on a reversed-phase C18 column, followed by detection using its inherent UV absorbance.[3]

Causality of Experimental Choices
  • Stationary Phase: A C18 stationary phase is selected for its hydrophobic nature, which provides excellent retention for the moderately nonpolar phenylpropanoic acid structure.

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer is used. Acetonitrile serves as the organic modifier to elute the analyte from the C18 column. The acidic phosphate buffer (pH ≈ 3.0) is critical to suppress the ionization of the carboxylic acid functional group.[4][5] In its neutral form, the analyte is more hydrophobic, leading to better retention, improved peak shape, and enhanced reproducibility.

  • Detection: UV detection at 225 nm is chosen. This wavelength is selected to maximize the signal-to-noise ratio, as aromatic compounds typically exhibit strong absorbance in this region of the UV spectrum.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis s1 Weigh Standard/Sample s2 Dissolve in Diluent (ACN:Water 50:50) s1->s2 s3 Vortex & Sonicate s2->s3 s4 Filter through 0.45 µm Syringe Filter s3->s4 h1 Inject Sample (10 µL) s4->h1 Transfer to Vial h2 C18 Column Separation (Isocratic Elution) h1->h2 h3 UV Detection (225 nm) h2->h3 d1 Integrate Peak Area h3->d1 d2 Generate Calibration Curve (Concentration vs. Area) d1->d2 d3 Quantify Unknown Sample d2->d3

Caption: Workflow for HPLC-UV quantification.

Detailed Protocol: HPLC-UV

2.3.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (ACN), HPLC grade

  • Potassium dihydrogen phosphate (KH₂PO₄), analytical grade

  • Phosphoric acid, analytical grade

  • Water, HPLC grade or ultrapure

  • 0.45 µm syringe filters (e.g., PTFE)

2.3.2. Equipment

  • HPLC system with UV/Vis detector

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • Sonicator

  • pH meter

2.3.3. Procedure

  • Mobile Phase Preparation (0.025 M Phosphate Buffer, pH 3.0):

    • Dissolve 3.4 g of KH₂PO₄ in 1 L of HPLC grade water.

    • Adjust the pH to 3.0 ± 0.05 using phosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter.

    • The final mobile phase is a mixture of Acetonitrile and Phosphate Buffer (e.g., 50:50 v/v). Degas before use.

  • Standard Stock Solution Preparation (1 mg/mL):

    • Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

    • Vortex and sonicate briefly to ensure complete dissolution.

  • Calibration Standards:

    • Perform serial dilutions of the stock solution with the diluent to prepare a series of calibration standards. A typical concentration range might be 1, 5, 10, 25, 50, and 100 µg/mL.

  • Sample Preparation:

    • Prepare the unknown sample by dissolving it in the diluent to achieve an expected concentration within the calibration range.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.[6]

  • Chromatographic Conditions:

    Parameter Condition
    Column C18, 150 mm x 4.6 mm, 5 µm
    Mobile Phase Acetonitrile : 25 mM KH₂PO₄ Buffer (pH 3.0) (50:50 v/v)
    Flow Rate 1.0 mL/min
    Column Temp. 30 °C
    Injection Vol. 10 µL
    Detector UV at 225 nm

    | Run Time | ~10 minutes |

  • Data Analysis:

    • Inject the calibration standards and the sample(s).

    • Plot the peak area response versus the concentration of the calibration standards.

    • Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²).

    • Use the peak area of the unknown sample to calculate its concentration from the calibration curve.

Method 2: Quantification by LC-MS/MS

For applications requiring higher sensitivity and selectivity, such as analysis in complex biological matrices, LC-MS/MS is the method of choice. This protocol employs a derivatization step to enhance chromatographic retention and ionization efficiency, followed by detection using Multiple Reaction Monitoring (MRM).

Causality of Experimental Choices
  • Derivatization: Carboxylic acids can exhibit poor retention on reversed-phase columns and may ionize inefficiently. Derivatization with an agent like 3-nitrophenylhydrazine (3-NPH) in the presence of a coupling agent like EDC converts the polar carboxylic acid into a less polar, more easily ionizable derivative.[7][8] This significantly improves sensitivity.

  • Ionization: Electrospray Ionization (ESI) in negative mode is selected. The derivatized analyte contains electronegative atoms, making it highly suitable for forming negative ions, which enhances the MS signal.

  • Detection (MRM): Tandem mass spectrometry in MRM mode provides exceptional selectivity. A specific precursor ion (the derivatized molecule) is selected and fragmented, and a specific product ion is monitored. This precursor -> product ion transition is unique to the analyte, minimizing interference from matrix components.

Experimental Workflow: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Derivatization & Preparation cluster_lcms LC-MS/MS System cluster_data Data Analysis s1 Prepare Sample/ Standard Solution s2 Add 3-NPH & EDC Reagents s1->s2 s3 Incubate at 40°C for 30 min s2->s3 s4 Quench Reaction & Dilute for Injection s3->s4 l1 Inject Sample s4->l1 Transfer to Vial l2 C18 UPLC Column (Gradient Elution) l1->l2 l3 ESI Source (Negative Mode) l2->l3 l4 Tandem MS (MRM Detection) l3->l4 d1 Integrate MRM Peak Area l4->d1 d2 Generate Calibration Curve d1->d2 d3 Quantify Unknown Sample d2->d3

Caption: Workflow for LC-MS/MS quantification.

Detailed Protocol: LC-MS/MS

3.3.1. Materials and Reagents

  • All reagents from Method 1

  • 3-Nitrophenylhydrazine (3-NPH) HCl salt

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Pyridine

  • Methanol, LC-MS grade

  • Formic acid, LC-MS grade

  • Internal Standard (IS): A stable isotope-labeled analog or a structurally similar compound not present in samples.

3.3.2. Equipment

  • LC-MS/MS system (e.g., Triple Quadrupole) with an ESI source

  • UPLC/HPLC C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Heating block or incubator

3.3.3. Procedure

  • Reagent Preparation:

    • Derivatization Reagent: Prepare a solution containing 20 mM 3-NPH and 20 mM EDC in a mixture of Methanol:Water (50:50 v/v) with 1% pyridine. This solution should be prepared fresh daily.

  • Standard and Sample Preparation:

    • Prepare stock solutions of the analyte and internal standard in methanol.

    • Create calibration standards by spiking appropriate amounts of analyte and a fixed amount of IS into the sample matrix or a surrogate matrix.[9] A typical concentration range could be 0.1 to 100 ng/mL.

    • For unknown samples, add the same fixed amount of IS.

  • Derivatization Reaction:

    • To 50 µL of each standard, QC, and sample, add 100 µL of the freshly prepared derivatization reagent.

    • Vortex briefly to mix.

    • Incubate the mixture at 40 °C for 30 minutes.

    • After incubation, add 850 µL of 10% acetonitrile in water to quench the reaction and dilute the sample for injection.

    • Centrifuge if necessary and transfer the supernatant to an LC-MS vial.

  • LC-MS/MS Conditions:

    Parameter Condition
    Column UPLC C18, 100 mm x 2.1 mm, 1.8 µm
    Mobile Phase A 0.1% Formic Acid in Water
    Mobile Phase B 0.1% Formic Acid in Acetonitrile
    Flow Rate 0.4 mL/min
    Gradient 10% B to 95% B over 5 min, hold 2 min, re-equilibrate
    Injection Vol. 5 µL
    Ionization ESI Negative

    | MRM Transitions | To be determined by infusing the derivatized standard. The precursor ion will be [M-H]⁻ of the 3-NPH derivative. A characteristic product ion will be selected for quantification. |

  • Data Analysis:

    • Integrate the peak areas for the analyte and the internal standard for all injections.

    • Calculate the Peak Area Ratio (Analyte Area / IS Area).

    • Construct a calibration curve by plotting the Peak Area Ratio against the concentration of the calibration standards.

    • Use the Peak Area Ratio from the unknown samples to determine their concentrations from the regression equation.

Method Validation Summary

Both methods should be validated according to ICH Q2(R2) guidelines to ensure they are fit for their intended purpose.[2] The validation process establishes through documented evidence that the analytical procedure provides a high degree of assurance that it will consistently produce a result meeting pre-determined acceptance criteria.[10][11]

The following table summarizes the key validation parameters and typical acceptance criteria.

Validation ParameterHPLC-UV Acceptance CriteriaLC-MS/MS Acceptance CriteriaRationale
Specificity Peak purity index > 99%; baseline resolution from adjacent peaksNo significant interfering peaks at the retention time of the analyte in blank matrixEnsures the signal is unequivocally from the analyte.[1]
Linearity (r²) ≥ 0.999≥ 0.995Demonstrates a direct proportional relationship between concentration and response.[12]
Range e.g., 1 - 100 µg/mLe.g., 0.1 - 100 ng/mLThe interval providing suitable linearity, accuracy, and precision.
Accuracy (% Recovery) 98.0% - 102.0%85.0% - 115.0%Closeness of the measured value to the true value.
Precision (% RSD) Repeatability (Intra-day) ≤ 1.0%; Intermediate (Inter-day) ≤ 2.0%Intra-batch ≤ 15%; Inter-batch ≤ 15% (≤ 20% at LLOQ)Measures the degree of scatter between a series of measurements.
Limit of Quantitation (LOQ) S/N ratio ≥ 10The lowest concentration on the calibration curve meeting accuracy/precision criteriaThe lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Robustness Insensitive to minor changes in pH, mobile phase composition, flow rateInsensitive to minor changes in source parameters, column temperatureMeasures the method's capacity to remain unaffected by small, deliberate variations in parameters.[10]

Conclusion

The two methods detailed in this application note provide comprehensive solutions for the quantitative analysis of this compound. The HPLC-UV method is a robust, straightforward approach suitable for routine quality control and process monitoring. The LC-MS/MS method offers superior sensitivity and selectivity, making it the preferred choice for trace-level quantification or analysis in complex sample matrices. Proper method validation in accordance with ICH guidelines is essential to ensure the generation of reliable and accurate data.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • ICH Q2 Validation of Analytical Procedures. (2024, October 31). YouTube.
  • International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives.
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.).
  • Fisher Scientific. 3-(3-Chloro-4-fluorophenyl)propionic acid, 96%.
  • eurl-pesticides.eu. Evaluation of the three main multiresidue methods for the validation of new substances of SANCO/12745/2013 and those with low analytic.
  • MDPI. (n.d.). Cost-Effective Detection of Perfluoroalkyl Carboxylic Acids with Gas Chromatography: Optimization of Derivatization Approaches and Method Validation.
  • MDPI. (n.d.). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer.
  • Alturas Analytics. (n.d.). Development of validated LC-MS methods using surrogate matrices for the quantification of biomarkers of clinically significant drug-drug interactions.
  • PubMed. (2009, July 12). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase.
  • ResearchGate. (2022, April 5). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
  • Pharmacia. (2022, April 5). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
  • ResearchGate. (2024, January 30). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices.
  • Shimadzu. (n.d.). LC-MS/MS Method Package for Short Chain Fatty Acids.

Sources

Application Note & Protocol: A Phased Approach to Efficacy Testing for the Novel Compound 3-(3-Chloro-4-fluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Preclinical Drug Discovery

Abstract

This document provides a comprehensive, phased experimental framework for researchers, scientists, and drug development professionals to rigorously evaluate the therapeutic efficacy of the novel chemical entity, 3-(3-Chloro-4-fluorophenyl)propanoic acid. In the absence of established mechanism-of-action data, this guide presents a logical, multi-stage protocol, commencing with broad target screening and culminating in a proof-of-concept in vivo study. The protocols herein are designed to first elucidate a plausible biological target, validate cellular activity, and finally, assess therapeutic potential in a relevant disease model. Each phase is constructed with clear decision-making points (Go/No-Go criteria) to ensure a resource-efficient and scientifically sound evaluation.

Introduction: The Challenge of Novel Compound Evaluation

The compound this compound is a novel small molecule. Its structural features, including a halogenated phenyl ring and a propanoic acid moiety, suggest potential interaction with various biological targets, but its specific mechanism of action is uncharacterized. Propanoic acid derivatives, for instance, are known to interact with targets such as nuclear receptors or metabolic enzymes. Therefore, a systematic and unbiased approach is required to identify its therapeutic potential.

This guide outlines a three-phase experimental workflow designed to:

  • Phase I: Identify the primary molecular target(s) through broad-based screening and validate this interaction with specific biochemical and biophysical assays.

  • Phase II: Characterize the compound's activity in a cellular context, confirming its on-target effect and establishing a therapeutic index.

  • Phase III: Evaluate the compound's in vivo efficacy in a disease-relevant animal model, informed by pharmacokinetic profiling.

This structured approach ensures that each successive experimental stage is built upon a foundation of robust, validated data, adhering to the principles of modern drug discovery.

Phase I: Target Identification and In Vitro Validation

Rationale and Strategy

The initial and most critical step is to identify the molecular target of this compound. An unbiased screening approach against a diverse panel of targets is the most effective strategy. Based on the compound's structural motifs, a primary hypothesis could be its interaction with nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs), which are known to bind ligands with carboxylic acid features.

Diagram: Phase I Workflow

Phase_I_Workflow cluster_screening Target Discovery cluster_validation Target Validation Start Test Compound: 3-(3-Chloro-4-fluorophenyl) propanoic acid Screening Broad Target Screening (e.g., Nuclear Receptor Panel, Kinase Panel) Start->Screening Hit_Identified Primary Hit(s) Identified? Screening->Hit_Identified No_Hit No Significant Hits (Stop or Re-evaluate) Hit_Identified->No_Hit No Binding_Assay Biophysical Binding Assay (e.g., SPR, ITC) Hit_Identified->Binding_Assay Yes Functional_Assay Biochemical Functional Assay (e.g., Enzymatic, Reporter) Binding_Assay->Functional_Assay Potency Determine Potency (Kd, IC50/EC50) Functional_Assay->Potency

Caption: Workflow for Phase I: Target Identification and Validation.

Protocol: Broad-Panel Target Screening
  • Objective: To identify the primary biological target(s) of the test compound.

  • Procedure:

    • Outsource screening to a specialized contract research organization (CRO).

    • Select a relevant screening panel. A recommended starting point is a nuclear receptor panel (e.g., Eurofins SafetyScreen for Nuclear Receptors) and a broad kinase panel (e.g., Invitrogen KinaseScreener).

    • Provide the CRO with a sufficient quantity of high-purity (>98%) this compound.

    • Screen at a standard concentration, typically 10 µM, in duplicate.

  • Data Analysis & Go/No-Go Criteria:

    • Analyze the percentage of inhibition or activation provided by the CRO.

    • Go/No-Go: A "hit" is typically defined as >50% inhibition or activation. If one or more specific hits are identified, proceed to validation. If no significant hits are found, the project may be terminated or redirected to alternative screening platforms.

Protocol: Target Binding Validation using Surface Plasmon Resonance (SPR)
  • Objective: To confirm a direct physical interaction between the compound and the putative target protein and to quantify binding affinity (Kd).

  • Materials:

    • SPR instrument (e.g., Biacore system).

    • Sensor chip (e.g., CM5).

    • Recombinant purified target protein (the "hit" from 2.2).

    • Test compound stock solution in 100% DMSO.

    • Amine coupling kit.

    • SPR running buffer (e.g., HBS-EP+).

  • Procedure:

    • Immobilization: Covalently immobilize the target protein onto the sensor chip surface via amine coupling according to the manufacturer's protocol to achieve a density of ~10,000 Response Units (RU).

    • Binding Analysis:

      • Prepare a serial dilution of this compound in running buffer (e.g., 100 µM down to 0.1 µM), keeping the final DMSO concentration constant (e.g., 1%).

      • Inject the compound dilutions over the immobilized target surface and a reference flow cell.

      • Record the binding response (in RU) over time.

      • Regenerate the chip surface between injections with a mild regeneration solution (e.g., a low pH glycine buffer).

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal.

    • Fit the steady-state binding responses against compound concentration to a 1:1 binding model to determine the equilibrium dissociation constant (Kd).

    • Go/No-Go: A validated interaction with a Kd in the low micromolar range or better is a positive result, justifying progression to functional assays.

Phase II: Cellular Activity and Potency Assessment

Rationale

After confirming a direct interaction with a molecular target, it is essential to determine if this binding event translates into a functional biological response within a living cell. This phase assesses the compound's cellular potency and its therapeutic window by comparing on-target activity with general cytotoxicity.

Diagram: Phase II Experimental Logic

Phase_II_Logic cluster_cellular Cellular Validation cluster_analysis Data Analysis Input Validated Target from Phase I Cell_Line Select Relevant Cell Line (Expressing the target) Input->Cell_Line Functional_Assay On-Target Cellular Assay (e.g., Reporter Gene, qPCR for downstream target gene) Cell_Line->Functional_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., CellTiter-Glo) Cell_Line->Cytotoxicity_Assay EC50 Calculate Functional Potency (EC50) Functional_Assay->EC50 CC50 Calculate Cytotoxic Concentration (CC50) Cytotoxicity_Assay->CC50 Therapeutic_Index Determine Selectivity Index (SI = CC50 / EC50) EC50->Therapeutic_Index CC50->Therapeutic_Index Go_NoGo Go/No-Go Decision Therapeutic_Index->Go_NoGo

Caption: Logical flow for assessing cellular activity and selectivity.

Protocol: On-Target Cellular Functional Assay (Hypothetical Example: PPARγ Agonism)

This protocol assumes the target identified in Phase I was PPARγ, a common target for anti-diabetic drugs.

  • Objective: To measure the dose-dependent activation of the PPARγ pathway by the test compound in a cellular context.

  • Cell Line: HEK293T cells transiently co-transfected with a full-length human PPARγ expression vector and a PPRE (PPAR Response Element)-driven luciferase reporter vector.

  • Procedure:

    • Seed transfected HEK293T cells in a 96-well white, clear-bottom plate.

    • After 24 hours, treat the cells with a serial dilution of this compound (e.g., 100 µM to 1 nM). Include a vehicle control (DMSO) and a positive control (e.g., Rosiglitazone).

    • Incubate for 18-24 hours.

    • Lyse the cells and measure luciferase activity using a commercial kit (e.g., Promega ONE-Glo Luciferase Assay System) on a luminometer.

  • Data Analysis:

    • Normalize luciferase activity to a co-transfected control reporter (e.g., Renilla) or to cell viability.

    • Plot the normalized data against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the EC50 (the concentration for 50% maximal effect).

Protocol: Cytotoxicity Assay
  • Objective: To determine the concentration at which the compound induces general cell death.

  • Cell Line: Use the same cell line as in the functional assay (e.g., HEK293T).

  • Procedure:

    • Seed cells in a 96-well plate.

    • Treat with the same concentration range of the compound as used in the functional assay.

    • Incubate for the same duration (e.g., 24 hours).

    • Measure cell viability using a suitable assay, such as CellTiter-Glo (Promega), which measures ATP content as an indicator of metabolic activity.

  • Data Analysis & Go/No-Go Criteria:

    • Plot cell viability against the logarithm of compound concentration to determine the CC50 (the concentration that causes 50% cytotoxicity).

    • Calculate the Selectivity Index (SI) = CC50 / EC50.

    • Go/No-Go: A Selectivity Index greater than 10 is generally considered a minimum threshold to proceed, indicating that the compound's functional effect occurs at concentrations well below those that cause general toxicity.

Data Summary Table: Phase II Results
CompoundTarget Potency (EC50, µM)Cytotoxicity (CC50, µM)Selectivity Index (SI)
This compound[Experimental Value][Experimental Value][Calculated Value]
Positive Control (e.g., Rosiglitazone)[Experimental Value][Experimental Value][Calculated Value]

Phase III: In Vivo Efficacy and Pharmacokinetics

Rationale

The final phase of preclinical evaluation assesses whether the compound's in vitro cellular activity translates into a therapeutic effect in a living organism. This requires understanding the compound's pharmacokinetic (PK) profile to establish an appropriate dosing regimen for a disease-relevant efficacy study.

Protocol: Murine Pharmacokinetic (PK) Study
  • Objective: To determine the key PK parameters (Cmax, Tmax, AUC, half-life) of the compound in mice.

  • Procedure:

    • Administer a single dose of this compound to a cohort of mice (e.g., C57BL/6) via both intravenous (IV, for bioavailability) and the intended therapeutic route (e.g., oral gavage, PO). A typical dose might be 10 mg/kg.

    • Collect blood samples at multiple time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

    • Process blood to plasma and quantify the concentration of the compound using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis:

    • Plot plasma concentration versus time.

    • Use software like Phoenix WinNonlin to calculate key PK parameters. This data is critical for designing the dosing schedule for the efficacy study to ensure that plasma concentrations exceed the in vitro EC50 for a sustained period.

Protocol: In Vivo Efficacy Study (Hypothetical Example: db/db Mouse Model of Type 2 Diabetes)

This protocol assumes the compound is a PPARγ agonist intended for treating type 2 diabetes.

  • Objective: To evaluate the therapeutic efficacy of the compound in a genetically diabetic mouse model.

  • Animal Model: Male db/db mice, which are leptin receptor deficient and develop obesity, insulin resistance, and hyperglycemia.

  • Experimental Design:

    • Acclimatization: Acclimatize animals for at least one week.

    • Randomization: At 8 weeks of age, randomize mice into groups (n=8-10 per group) based on body weight and blood glucose levels.

    • Treatment Groups:

      • Group 1: Vehicle Control (e.g., 0.5% methylcellulose in water), administered PO, once daily.

      • Group 2: Test Compound (Low Dose), PO, once daily.

      • Group 3: Test Compound (High Dose), PO, once daily.

      • Group 4: Positive Control (e.g., Rosiglitazone, 10 mg/kg), PO, once daily.

    • Dosing: Doses for the test compound should be selected based on PK data to achieve target plasma exposures relative to the EC50.

    • Duration: Treat for 2-4 weeks.

  • Efficacy Endpoints:

    • Primary:

      • Fasting Blood Glucose (measured weekly).

      • Oral Glucose Tolerance Test (OGTT) at the end of the study.

    • Secondary:

      • Body Weight (measured twice weekly).

      • Plasma Insulin and Triglyceride levels (at terminal bleed).

    • Target Engagement: At study termination, collect tissues (e.g., liver, adipose tissue) to measure the expression of known PPARγ target genes (e.g., Adipoq, Fabp4) via qPCR to confirm the mechanism of action in vivo.

  • Statistical Analysis:

    • Compare treatment groups to the vehicle control group using an appropriate statistical test, such as a one-way ANOVA with Dunnett's post-hoc test. A p-value < 0.05 is considered statistically significant.

References

  • Title: Peroxisome Proliferator-Activated Receptors (PPARs) as Drug Targets in Dyslipidemia Source: American Journal of Cardiovascular Drugs URL:[Link]
  • Title: Peroxisome Proliferator-Activated Receptor (PPAR) and Its Role in Adipocyte Differentiation Source: Journal of Cellular Physiology URL:[Link]
  • Title: The db/db Mouse: A Model for the Consequences of Leptin Resistance Source: The Jackson Labor

developing assays with 3-(3-Chloro-4-fluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Title: A High-Throughput Fluorescence Assay for Screening Inhibitors of Aldo-Keto Reductase 1B10 (AKR1B10) Using 3-(3-Chloro-4-fluorophenyl)propanoic Acid

For: Researchers, scientists, and drug development professionals.

Abstract

Aldo-keto reductase family 1 member B10 (AKR1B10) is increasingly recognized as a significant therapeutic target, particularly in oncology. Its upregulation in various cancers is linked to tumorigenesis and resistance to chemotherapy. This application note provides a detailed protocol for a robust, high-throughput fluorescence-based assay designed to identify and characterize inhibitors of recombinant human AKR1B10. The assay is based on monitoring the consumption of the cofactor NADPH, which results in a decrease in fluorescence. We establish this compound, a compound belonging to the arylpropanoic acid class known for diverse biological activities, as a reference compound for assay validation and inhibitor screening.[1] This document offers step-by-step methodologies for performing the inhibition assay, determining inhibitor potency (IC₅₀), and ensuring data quality through rigorous validation metrics like the Z'-factor.

Introduction

The aldo-keto reductase (AKR) superfamily comprises over 190 members that are critical in the metabolism of a wide array of substrates, including sugar aldehydes, keto-steroids, and byproducts of lipid peroxidation.[2] Among these, AKR1B10 has emerged as a key enzyme in cancer biology. It is overexpressed in several malignancies, including hepatocellular carcinoma and lung cancer, where it is implicated in promoting cell proliferation and conferring resistance to certain chemotherapeutic agents.[3][4] Consequently, the discovery of potent and selective AKR1B10 inhibitors is an active area of research for developing novel anticancer therapeutics.[4]

Arylpropanoic acid derivatives are a well-established class of compounds with a broad spectrum of biological activities.[1] While many are known as non-steroidal anti-inflammatory drugs (NSAIDs), variations in their structure can lead to different pharmacological profiles.[1] this compound is a representative of this class. This application note details its use in the context of a biochemical assay designed for screening potential AKR1B10 inhibitors.

The primary method for assessing enzyme activity in this protocol is a fluorescence-based assay that measures the enzymatic consumption of NADPH. AKRs catalyze NADPH-dependent reduction of carbonyl substrates; this assay monitors the decrease in NADPH's intrinsic fluorescence as it is oxidized to NADP⁺.[5][6] This method is highly sensitive and amenable to a high-throughput screening (HTS) format.

Assay Principle

The AKR1B10 enzyme utilizes NADPH as a cofactor to reduce a carbonyl substrate (in this case, DL-glyceraldehyde) to its corresponding alcohol. NADPH is fluorescent (Excitation ≈ 340 nm, Emission ≈ 460 nm), whereas its oxidized form, NADP⁺, is not. The rate of the enzymatic reaction is therefore directly proportional to the rate of decrease in fluorescence intensity. A potential inhibitor will bind to the enzyme and slow down this reaction, resulting in a reduced rate of fluorescence decay.

Diagram: AKR1B10 Inhibition Assay Principle

cluster_reaction Enzymatic Reaction cluster_measurement Measurement AKR1B10 AKR1B10 (Enzyme) NADP NADP⁺ (Non-Fluorescent) AKR1B10->NADP Measurement Monitor Fluorescence Decrease (Ex: 340 nm, Em: 460 nm) AKR1B10->Measurement Fluorescence signal over time NADPH NADPH (Fluorescent) Product Glycerol (Product) Substrate DL-Glyceraldehyde (Substrate) Inhibitor Inhibitor (e.g., 3-(3-Chloro-4-fluorophenyl) propanoic acid) Inhibitor->AKR1B10 Binds & Inhibits A Kinetic Fluorescence Data (RFU vs. Time) B Calculate Reaction Rates (Slopes) for each well A->B C Calculate % Inhibition using control wells B->C D Plot % Inhibition vs. log[Inhibitor] C->D E Perform Non-linear Regression (4-Parameter Logistic Fit) D->E F Determine IC₅₀ Value E->F

Caption: Step-by-step workflow for IC₅₀ value determination.

Assay Validation: Z'-Factor

The Z'-factor (Z-prime) is a statistical parameter used to evaluate the quality and suitability of a high-throughput screening assay. [7]It measures the separation between the positive and negative controls.

  • Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

    • Where SD is the standard deviation and Mean is the average of the control signals. [8]

  • Interpretation: [9][10] * Z' > 0.5: An excellent assay, suitable for HTS.

    • 0 < Z' < 0.5: A marginal assay, may require optimization.

    • Z' < 0: The assay is not suitable for screening.

To validate this protocol, the Z'-factor should be calculated using at least 16 wells of positive control (no enzyme) and 16 wells of negative control (DMSO vehicle) on a single plate.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
High Well-to-Well Variability Inaccurate pipetting; improper mixing; air bubbles in wells.Calibrate pipettes; ensure thorough mixing after reagent addition; centrifuge plates briefly before reading.
Low Z'-Factor (<0.5) Low signal-to-background ratio; unstable enzyme activity; substrate/cofactor degradation.Optimize enzyme/substrate concentrations; ensure fresh reagents, especially NADPH; check buffer pH.
Inconsistent IC₅₀ Values Compound precipitation at high concentrations; incorrect serial dilutions; variability in DMSO concentration.Visually inspect compound plate for precipitation; verify dilution scheme; maintain consistent final DMSO concentration.
No Inhibition Observed Inactive compound; degraded enzyme; incorrect assay setup.Test a known inhibitor (if available); use a fresh enzyme aliquot; double-check all reagent concentrations and additions.

Conclusion

This application note provides a comprehensive and validated framework for screening and characterizing inhibitors of AKR1B10. The described fluorescence-based kinetic assay is robust, reproducible, and scalable for high-throughput applications. By employing this compound as a reference compound and adhering to strict quality control measures such as the Z'-factor calculation, researchers can confidently identify and advance novel inhibitor candidates for this important cancer target.

References

  • Wikipedia. "Z-factor".
  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays". Journal of Biomolecular Screening, 4(2), 67–73.
  • Shin, A. "Z-factors". BIT 479/579 High-throughput Discovery.
  • Iversen, P. W., Eastwood, B. J., Sittampalam, G. S., & Cox, K. L. (2013). "Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies". Bioinformatics, 29(14), 1759–1765.
  • On HTS. "Z-factor". (2023).
  • Wiedemann, D., et al. (2018). "Fluorogenic kinetic assay for high-throughput discovery of stereoselective ketoreductases relevant to pharmaceutical synthesis". Bioorganic & Medicinal Chemistry, 26(7), 1320-1326.
  • Wikipedia. "IC50".
  • Davidson College. "IC50 Determination". edX.
  • Jamieson, C., et al. (2014). "A novel fluorometric assay for aldo-keto reductase 1C3 predicts metabolic activation of the nitrogen mustard prodrug PR-104A in human leukaemia cells". Biochemical Pharmacology, 88(1), 36-45.
  • Balaji, G., et al. (2015). "Inhibiting wild-type and C299S mutant AKR1B10; a homologue of aldose reductase upregulated in cancers". Chemico-Biological Interactions, 240, 244-252.
  • Chem Help ASAP. (2021). "measuring enzyme inhibition by drugs". YouTube.
  • Ma, H., et al. (2021). "Fluorescence-based screening for engineered aldo-keto reductase KmAKR with improved catalytic performance and extended substrate scope". Biotechnology and Bioengineering, 118(9), 3625-3638.
  • Cer, R. Z., Mudunuri, U., Stephens, R., & Lebeda, F. J. (2009). "IC50-to-Ki converter". Bioinformatics, 25(19), 2711-2712.
  • Liu, T., et al. (2024). "Serum Aldo-Keto Reductase Family 1 Member B10 (AKR1B10) as a Potential Biomarker for Diagnosis of Hepatocellular Carcinoma". Journal of Hepatocellular Carcinoma, 11, 239-251.
  • Chen, Y., et al. (2023). "AKR1B10 inhibits the proliferation and metastasis of hepatocellular carcinoma cells by regulating the PI3K/AKT pathway". Oncology Letters, 26(6), 534.
  • Esteras, A., et al. (2017). "Identification of Aldo-Keto Reductase AKR1B10 as a Selective Target for Modification and Inhibition by Prostaglandin A1: Implications for Antitumoral Activity". Molecular Cancer Therapeutics, 16(8), 1593-1604.
  • Kumar, A., et al. (2017). "Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review". International Journal of Pharmaceutical Sciences and Research, 8(8), 3209-3224.
  • Barski, O. A., et al. (2008). "The Aldo-Keto Reductases (AKRs): Overview". The Journal of Biological Chemistry, 283(22), 15125-15129.
  • Shaala, L. A., et al. (2020). "Antimicrobial Chlorinated 3-Phenylpropanoic Acid Derivatives from the Red Sea Marine Actinomycete Streptomyces coelicolor LY001". Molecules, 25(21), 5174.
  • Elabscience. "Aldo-Keto Reductase (ARKs) Activity Assay Kit (E-BC-K810-M)".
  • Al-Warhi, T., et al. (2024). "Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR". Molecules, 29(5), 1083.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(3-Chloro-4-fluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(3-Chloro-4-fluorophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to improve reaction yields and product purity.

Introduction

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields. A common and effective route involves a two-step sequence: a Friedel-Crafts acylation of 1-chloro-2-fluorobenzene with succinic anhydride, followed by the reduction of the resulting ketoacid intermediate. This guide will address potential issues that may arise during each of these critical steps.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.

Part 1: Friedel-Crafts Acylation of 1-Chloro-2-fluorobenzene with Succinic Anhydride

Question 1: My Friedel-Crafts acylation reaction is showing a low yield or is not proceeding to completion. What are the likely causes?

Answer: Low yields in Friedel-Crafts acylation are a common issue and can often be attributed to several factors:

  • Catalyst Inactivity: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water present in your starting materials, solvent, or glassware will react with and deactivate the catalyst. It is crucial to use anhydrous conditions, including freshly opened or purified reagents and properly dried glassware.

  • Insufficient Catalyst: Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid catalyst, not just a catalytic amount. This is because the ketone product can form a stable complex with the catalyst, effectively removing it from the reaction.

  • Deactivated Aromatic Ring: While halogens are generally considered deactivating groups in electrophilic aromatic substitution, the reaction should still proceed. However, the combined deactivating effect of both chlorine and fluorine can slow the reaction down, requiring more forcing conditions.

  • Sub-optimal Reaction Temperature: The temperature plays a critical role. While some reactions work at room temperature, this particular reaction may require heating to overcome the activation energy. Conversely, excessively high temperatures can lead to side reactions and decomposition of starting materials or products.

Question 2: I am observing the formation of multiple isomers in my product mixture. How can I improve the regioselectivity?

Answer: The formation of regioisomers is a key challenge in the Friedel-Crafts acylation of substituted benzenes. In the case of 1-chloro-2-fluorobenzene, both the chlorine and fluorine atoms are ortho, para-directing groups.[1][2] However, they also have deactivating inductive effects.

  • Directing Effects: The fluorine atom is more electronegative but is also a better π-donor than chlorine through resonance. The directing influence of these competing effects can be complex. Acylation will primarily occur at the positions para to the fluorine and chlorine atoms. Given the starting material, the primary expected product is 4-(3-chloro-4-fluorophenyl)-4-oxobutanoic acid. However, acylation at other positions can occur, leading to isomeric impurities.

  • Steric Hindrance: The bulky acylium ion will preferentially attack the less sterically hindered positions. The positions ortho to the halogens are more sterically hindered, which generally favors para-substitution.

  • Improving Selectivity:

    • Temperature Control: Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable product.

    • Solvent Choice: The choice of solvent can influence the regioselectivity. Less polar solvents are often preferred.

Question 3: The workup procedure for my Friedel-Crafts reaction is problematic, resulting in a low recovery of the product.

Answer: The workup of a Friedel-Crafts acylation is critical for hydrolyzing the aluminum chloride-ketone complex and isolating the product.

  • Quenching: The reaction mixture should be quenched by carefully and slowly adding it to a mixture of crushed ice and concentrated hydrochloric acid. This exothermic process should be done in an ice bath to control the temperature.

  • Extraction: After quenching, the product needs to be thoroughly extracted from the aqueous layer using an appropriate organic solvent like ethyl acetate or dichloromethane. Multiple extractions are recommended to ensure complete recovery.

  • Washing: The combined organic extracts should be washed with a saturated sodium bicarbonate solution to remove any unreacted succinic acid and then with brine to remove residual water.

Part 2: Reduction of 4-(3-chloro-4-fluorophenyl)-4-oxobutanoic acid

Question 4: I am having difficulty choosing between a Clemmensen and a Wolff-Kishner reduction for the ketoacid intermediate. Which is more suitable?

Answer: Both the Clemmensen and Wolff-Kishner reductions are capable of reducing a ketone to a methylene group. The choice depends on the stability of your substrate to acidic or basic conditions.[3][4]

  • Clemmensen Reduction: This reaction uses zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid.[5][6] It is performed under strongly acidic conditions. While effective for many aryl ketones, there is a potential risk of side reactions with aryl halides, though this is not always a major issue.

  • Wolff-Kishner Reduction: This reaction employs hydrazine (N₂H₄) and a strong base like potassium hydroxide (KOH) at high temperatures.[7][8] It is conducted under strongly basic conditions. A potential side reaction with alkyl halides is elimination, but this is less of a concern with the more stable aryl halides in your substrate.[9]

Recommendation: For 4-(3-chloro-4-fluorophenyl)-4-oxobutanoic acid, the Clemmensen reduction is generally the preferred method . The aryl-halogen bonds are relatively stable under these acidic conditions. The Wolff-Kishner reduction's high temperatures and strongly basic conditions could potentially lead to undesired side reactions.

Question 5: My Clemmensen reduction is incomplete, and I am recovering a significant amount of starting material.

Answer: Incomplete reduction in a Clemmensen reaction can be due to several factors:

  • Purity of Zinc Amalgam: The zinc amalgam must be freshly prepared and active. The quality of the zinc and mercuric chloride used is important.

  • Reaction Time and Temperature: The reaction often requires a prolonged reflux period to go to completion. Ensure the reaction is heated for a sufficient amount of time.

  • Acid Concentration: The concentration of hydrochloric acid is crucial. Concentrated HCl should be used.

  • Heterogeneous Nature: The Clemmensen reduction is a heterogeneous reaction occurring on the surface of the zinc.[6] Efficient stirring is essential to ensure good contact between the substrate and the reducing agent.

Frequently Asked Questions (FAQs)

Q1: What is the overall reaction scheme for the synthesis of this compound?

A1: The two-step synthesis can be summarized as follows:

Synthesis_Scheme A 1-Chloro-2-fluorobenzene p1 A->p1 B Succinic anhydride B->p1 C 4-(3-chloro-4-fluorophenyl)-4-oxobutanoic acid D This compound C->D Zn(Hg), HCl (Clemmensen Reduction) p1->C 1. AlCl₃ 2. H₂O/HCl p2 Troubleshooting_Workflow Start Low Yield in Friedel-Crafts Acylation Check_Purity Are starting materials pure and anhydrous? Start->Check_Purity Check_Catalyst Is the catalyst active and sufficient? Check_Conditions Are reaction conditions optimal? Check_Catalyst->Check_Conditions Yes Solution_Catalyst Use fresh, anhydrous AlCl₃ in stoichiometric amounts. Check_Catalyst->Solution_Catalyst No Solution_Conditions Optimize temperature and reaction time. Check_Conditions->Solution_Conditions No End Yield Improved Check_Conditions->End Yes Check_Purity->Check_Catalyst Yes Solution_Purity Use pure, dry reagents and solvents. Check_Purity->Solution_Purity No Solution_Catalyst->End Solution_Conditions->End Solution_Purity->End

Sources

Technical Support Center: Purification of 3-(3-Chloro-4-fluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(3-Chloro-4-fluorophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on the purification of this compound. We will address common challenges and provide detailed, field-proven protocols to help you achieve the desired purity for your downstream applications.

Compound Profile

A summary of the key physical and chemical properties of this compound is presented in Table 1. Understanding these properties is fundamental to developing an effective purification strategy.

PropertyValueReference
Molecular Formula C₉H₈ClFO₂[1]
Molecular Weight 202.61 g/mol [1]
CAS Number 881190-93-8[1]
Appearance Typically an off-white to brown solid in its crude form.
Functional Groups Carboxylic acid, Halogenated aromatic ring.
Purity (Commercial) Often available at ~96% purity, indicating the presence of impurities.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most effective primary purification technique for this compound?

A1: For crude material on a multi-gram scale, recrystallization is the most cost-effective and efficient primary purification method. This technique leverages differences in solubility between the target compound and its impurities in a chosen solvent system.[2] For smaller scales or when dealing with difficult-to-remove impurities, flash column chromatography on silica gel is the preferred alternative.

Q2: What are the likely impurities I might encounter?

A2: Impurities are typically related to the synthetic route used. Common impurities may include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Side-Reaction Products: Isomeric byproducts or products from incomplete reactions. The synthesis of related active pharmaceutical ingredients (APIs) often involves managing and characterizing isomeric impurities.[3]

  • Reagents: Residual catalysts or reagents from the reaction workup.

  • Degradation Products: Compounds formed if the material is subjected to harsh conditions (e.g., excessive heat).

Q3: How do I choose the right purification strategy?

A3: The choice depends on the initial purity of your crude material and the required final purity. The following decision tree provides a general guide.

G start Assess Crude Material Purity (e.g., via TLC or ¹H NMR) purity_check Purity >90%? start->purity_check recrystallize Primary Purification: Recrystallization purity_check->recrystallize Yes chromatography Primary Purification: Flash Column Chromatography purity_check->chromatography No / Complex Mixture oiled_out Compound 'Oiled Out'? recrystallize->oiled_out purity_final_check2 Purity Goal Met? chromatography->purity_final_check2 purity_final_check1 Purity Goal Met? oiled_out->purity_final_check1 No troubleshoot Troubleshoot Recrystallization: - Re-dissolve, add more solvent - Cool more slowly oiled_out->troubleshoot Yes end_ok Purification Complete purity_final_check1->end_ok Yes secondary_purification Consider Secondary Purification: - Second recrystallization - Preparative HPLC purity_final_check1->secondary_purification No purity_final_check2->end_ok Yes purity_final_check2->secondary_purification No troubleshoot->recrystallize secondary_purification->end_ok

Caption: Decision tree for selecting a purification method.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.

Recrystallization Issues

Q1: My compound "oiled out" as a liquid instead of forming solid crystals. What went wrong and how do I fix it?

A1: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated to a point where the compound separates as a liquid.[4]

  • Causality: The high concentration of the solute upon cooling lowers its melting point below the solution's temperature, causing it to separate as a liquid globule which often traps impurities.

  • Solution 1 (Immediate Fix): Reheat the solution until the oil redissolves completely. Add more of the primary solvent (e.g., 10-20% more) to reduce the saturation level. Allow the solution to cool much more slowly.

  • Solution 2 (Procedural Fix): Induce crystallization while the solution is still warm (but below the solvent's boiling point) by scratching the inside of the flask with a glass rod at the meniscus. This creates nucleation sites for crystal growth.

  • Solution 3 (Solvent System Change): Your chosen solvent may be inappropriate. Consider a solvent with a lower boiling point or switch to a mixed-solvent system.

Q2: No crystals have formed, even after cooling the solution in an ice bath.

A2: This is a common issue that can arise from two primary causes: either the solution is not sufficiently saturated, or there are no nucleation sites for crystal growth to begin.

  • Causality & Solution A (Low Saturation): You may have used too much solvent. Gently heat the solution to evaporate a portion of the solvent (e.g., reduce the volume by 25%) to increase the concentration of your compound. Allow it to cool again.

  • Causality & Solution B (Nucleation Failure): The solution is supersaturated but requires a trigger to crystallize.

    • Scratching: Use a glass rod to scratch the inner surface of the flask.

    • Seeding: If you have a small amount of pure product, add a single tiny crystal ("seed crystal") to the cooled solution. This will provide a template for crystal growth.[2]

Column Chromatography Issues

Q1: My compound is streaking on the TLC plate and running as a smear on the column.

A1: This is characteristic behavior for carboxylic acids on silica gel.

  • Causality: The acidic proton of the carboxylic acid interacts strongly and inconsistently with the slightly acidic silica gel surface (Si-OH groups). This leads to poor separation and band tailing.

  • Solution: Add a small amount of a modifying acid, typically acetic acid or formic acid (~0.5-1%), to your eluent (mobile phase). This protonates the silica surface and the carboxylate, ensuring the compound remains in a single protonation state and moves cleanly down the column. A typical eluent system for a related compound was n-hexane:ethyl acetate (7:3), which could be modified to n-hexane:ethyl acetate:acetic acid (70:30:0.5).[5]

Q2: My fractions are still impure after column chromatography. What should I do?

A2: This indicates that the chosen eluent system does not have sufficient resolving power for your specific impurities.

  • Causality: The polarity of the mobile phase is too high or too low, causing impurities to co-elute with your target compound.

  • Solution 1 (Optimize Eluent): Re-develop your TLC conditions. Test different solvent ratios and combinations. Aim for an Rf value of ~0.3 for your target compound to ensure good separation on the column.

  • Solution 2 (Change Stationary Phase): If impurities are very close in polarity, consider using a different stationary phase. While silica is most common, alumina (basic or neutral) or reversed-phase (C18) silica could provide different selectivity.

  • Solution 3 (Secondary Purification): If the collected fractions are significantly purer than the crude material, you can pool them, evaporate the solvent, and perform a final recrystallization step to remove the remaining minor impurities.

Detailed Experimental Protocols

Protocol 1: Recrystallization

This protocol is a robust starting point. The ideal solvent or solvent system should be determined empirically via small-scale screening.

1. Solvent Selection & Screening:

  • The goal is to find a solvent that dissolves the compound well when hot but poorly when cold.[6]

  • Based on the structure (a carboxylic acid with a halogenated aromatic ring), good candidate solvents include toluene, ethyl acetate, or a mixed system like ethanol/water or isopropanol/water.[4][7]

  • Screening Procedure:

    • Place ~50 mg of crude material into three separate test tubes.
    • To each tube, add a different candidate solvent dropwise at room temperature until the solid just dissolves. Note the solubility.
    • If soluble at room temp, the solvent is not suitable. If poorly soluble, heat the test tube gently.
    • If the solid dissolves when hot, place the tube in an ice bath for 15-20 minutes.
    • The best solvent is one where the compound is sparingly soluble at room temperature, fully soluble when hot, and forms a dense precipitate of crystals upon cooling.

2. Recrystallization Workflow:

G cluster_0 Dissolution cluster_1 Filtration & Cooling cluster_2 Isolation & Drying dissolve 1. Place crude solid in flask. Add minimal hot solvent. heat 2. Heat gently with stirring until fully dissolved. dissolve->heat hot_filter 3. (Optional) Perform hot gravity filtration to remove insolubles. heat->hot_filter cool 4. Allow solution to cool slowly to room temperature. hot_filter->cool ice_bath 5. Place flask in ice bath to maximize crystal formation. cool->ice_bath vac_filter 6. Collect crystals by vacuum filtration. ice_bath->vac_filter wash 7. Wash crystals with a small amount of cold solvent. vac_filter->wash dry 8. Dry crystals under vacuum. wash->dry

Caption: General workflow for the recrystallization process.

3. Step-by-Step Methodology:

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask with a stir bar. Add the chosen solvent in small portions while heating on a hot plate with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, add a small scoop of activated carbon, and swirl. Gently reheat to boiling for 2-3 minutes.

  • Hot Filtration (Optional): If activated carbon or insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[6] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to rinse away any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.

Protocol 2: Flash Column Chromatography

1. Eluent Selection (via TLC):

  • Dissolve a small sample of crude material in ethyl acetate or dichloromethane.

  • Spot the solution on a silica gel TLC plate.

  • Develop the plate in various solvent systems. A good starting point is a hexane/ethyl acetate mixture.

  • Goal: Find a solvent system that gives your product an Rf value of approximately 0.25-0.35.

  • Modification: As noted in the troubleshooting section, if tailing is observed, add 0.5% acetic acid to the eluent system.

2. Column Packing:

  • Choose a column size appropriate for your sample amount (a general rule is a 100:1 ratio of silica to crude compound by weight).

  • Pack the column using the "slurry method": mix the silica gel with your starting eluent, pour it into the column, and use gentle pressure to pack it into a stable bed.

3. Sample Loading:

  • Direct (Liquid) Loading: Dissolve the crude compound in a minimal amount of the mobile phase (or a stronger solvent like dichloromethane) and carefully pipette it onto the top of the silica bed.

  • Dry Loading (Recommended for less soluble compounds): Dissolve the crude compound in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

4. Elution and Fraction Collection:

  • Add the mobile phase to the column and apply positive pressure (using a pump or inert gas).

  • Collect fractions in test tubes or vials as the solvent elutes from the column.

  • Monitor the separation by spotting fractions onto TLC plates and visualizing them under UV light.

  • Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified product.

Purity Assessment

After purification, it is critical to verify the purity of your this compound.

  • Thin-Layer Chromatography (TLC): A properly purified compound should appear as a single, well-defined spot on the TLC plate. Compare the purified sample lane to a lane with the crude starting material to confirm the removal of impurities.

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically cause the melting point to be depressed and broadened.[4] Compare your experimental value to the literature value if available. The melting points of similar compounds are 43-47 °C for 3-(3-fluorophenyl)propanoic acid and 127-131 °C for 3-(4-chlorophenyl)propanoic acid, so the value for the target compound is expected to fall within a predictable range.[8][9]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for quantifying purity. A reversed-phase HPLC method, similar to those used for other phenylpropanoic acids, can be developed to determine the purity as a percentage of the total peak area.[10]

  • Spectroscopic Methods (NMR, MS): ¹H and ¹³C NMR spectroscopy can confirm the chemical structure and identify any remaining impurities. Mass spectrometry will confirm the molecular weight of the compound.

By following these guidelines and protocols, you will be well-equipped to purify this compound to the high standard required for research and development applications.

References

  • Wiley-VCH. (2005). Supporting Information for an unspecified article.
  • Fisher Scientific. 3-(3-Chloro-4-fluorophenyl)propionic acid, 96%.
  • Cheméo. Chemical Properties of 3-(4-Fluorophenyl)propionic acid (CAS 459-31-4).
  • Tong, S. Q., et al. (2019). Enantioseparation of three isomeric α-(chlorophenyl)propanoic acid by countercurrent chromatography. Journal of Chromatography A, 1604, 460471.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
  • Kovaříková, P., et al. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 848-53.
  • Kumar, A., et al. (2013). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Archiv der Pharmazie, 346(10), 755-61.

Sources

Technical Support Center: Synthesis of 3-(3-Chloro-4-fluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support center for the synthesis of 3-(3-Chloro-4-fluorophenyl)propanoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot side-product formation during its synthesis. As a crucial intermediate in various pharmaceutical and agrochemical applications, achieving high purity is paramount. This document provides in-depth, experience-driven insights into the primary synthetic routes, focusing on the causality behind side-product formation and offering validated strategies for their mitigation.

Part 1: Friedel-Crafts Acylation Pathway - Troubleshooting & FAQs

The most prevalent industrial synthesis involves the Friedel-Crafts acylation of 1-fluoro-2-chlorobenzene followed by reduction. This pathway, while efficient, is susceptible to issues of regioselectivity and incomplete reaction, leading to a distinct impurity profile.

Q1: I'm observing a significant isomeric impurity in my product that is difficult to separate by crystallization. What is its likely identity and how did it form?

A: This is the most common issue in this synthesis. The impurity is almost certainly 3-(2-Chloro-5-fluorophenyl)propanoic acid .

  • Causality (The "Why"): The formation of this side-product is a direct consequence of the directing effects of the substituents on the starting aromatic ring during the electrophilic aromatic substitution (Friedel-Crafts acylation) step. The fluorine atom is a moderately activating ortho-, para-director, while the chlorine atom is a deactivating ortho-, para-director.[1] The incoming electrophile (the acylium ion) will preferentially add to the positions most activated.

    • Desired Reaction: Acylation occurs at the C-5 position, which is para to the fluorine and meta to the chlorine. This is the electronically and sterically favored position.

    • Side-Reaction: Acylation occurs at the C-2 position, which is ortho to the fluorine and meta to the chlorine. While electronically favorable, this position is more sterically hindered by the adjacent chlorine atom.

Higher reaction temperatures can provide the necessary energy to overcome this steric barrier, leading to an increased percentage of the undesired ortho-isomer.[1]

  • Mitigation Strategy:

    • Temperature Control: Maintain a low reaction temperature (typically 0-5 °C) during the addition of the Lewis acid catalyst (e.g., AlCl₃) and the acylating agent.

    • Catalyst Stoichiometry: Use the minimum effective amount of Lewis acid. An excess can increase reactivity and decrease selectivity.

    • Solvent Choice: Non-polar solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are preferred as they can help moderate the reaction.

Friedel_Crafts_Isomers Start 1-Fluoro-2-chlorobenzene + 3-Chloropropionyl chloride Catalyst AlCl₃ Start->Catalyst Reaction Conditions Desired_Ketone Intermediate Ketone (Acylation at C-5) Catalyst->Desired_Ketone Main Pathway (para to F) Side_Ketone Isomeric Ketone (Acylation at C-2) Catalyst->Side_Ketone Side-Reaction (ortho to F) [Higher Temp Increases Yield] Final_Product Desired Product: 3-(3-Chloro-4-fluorophenyl) propanoic acid Desired_Ketone->Final_Product Reduction Side_Product Side-Product: 3-(2-Chloro-5-fluorophenyl) propanoic acid Side_Ketone->Side_Product Reduction

Caption: Formation of the desired product and its primary isomer via Friedel-Crafts acylation.

Q2: My analysis shows impurities with mass corresponding to the loss of chlorine or fluorine. What causes this dehalogenation?

A: Dehalogenation is a known side-reaction during the reduction of the intermediate aryl ketone, particularly when using catalytic hydrogenation.

  • Causality (The "Why"): Catalytic hydrogenation, especially with catalysts like Palladium on Carbon (Pd/C), can be aggressive enough to cleave the carbon-halogen bonds on the aromatic ring (hydrodehalogenation). The C-Cl bond is more susceptible to cleavage than the C-F bond.

  • Mitigation Strategy:

    • Alternative Reduction Methods: Consider using alternative reduction methods that are less prone to causing dehalogenation. The Wolff-Kishner or Clemmensen reductions are classic alternatives.

    • Catalyst and Condition Optimization: If catalytic hydrogenation is necessary, screen different catalysts (e.g., PtO₂) and use milder conditions (lower hydrogen pressure, lower temperature, shorter reaction times). Adding a catalyst poison like quinoline can sometimes selectively inhibit dehalogenation.

Q3: I'm seeing an unsaturated impurity, particularly when my 3-chloropropionyl chloride is from an older source. What is it?

A: This impurity is likely the corresponding cinnamic acid derivative, 3-(3-chloro-4-fluorophenyl)propenoic acid .

  • Causality (The "Why"): 3-Chloropropionyl chloride is often synthesized from acrylic acid.[2][3] If this reaction is incomplete, the acylating agent may be contaminated with acryloyl chloride.[4] Furthermore, 3-chloropropionyl chloride can undergo elimination to form acryloyl chloride upon storage or heating. This unsaturated acyl chloride will participate in the Friedel-Crafts reaction to form an α,β-unsaturated ketone, which is then reduced to the cinnamic acid derivative.

  • Mitigation Strategy:

    • Reagent Quality: Always use freshly prepared or recently purchased 3-chloropropionyl chloride of high purity.

    • Characterize Reagent: Before use, run a quick NMR or GC-MS on the acylating agent to check for the presence of unsaturated impurities.

Part 2: Malonic Ester Synthesis Pathway - Troubleshooting & FAQs

An alternative route to the target molecule is the malonic ester synthesis, which involves alkylating diethyl malonate with a 3-chloro-4-fluorobenzyl halide, followed by hydrolysis and decarboxylation. This method has its own characteristic side-products.

Q4: My final product is contaminated with a high-molecular-weight impurity. What is its origin?

A: The most common high-molecular-weight side-product in a malonic ester synthesis is the dialkylated product .

  • Causality (The "Why"): After the first alkylation, the resulting mono-alkylated malonic ester still possesses one acidic α-hydrogen. In the presence of a base, this proton can be removed to form a new enolate, which can then react with a second molecule of the benzyl halide.[5][6] This leads to a product with two 3-chloro-4-fluorobenzyl groups attached to the central carbon.

  • Mitigation Strategy:

    • Excess Malonic Ester: Use a slight excess (1.1 to 1.5 equivalents) of the diethyl malonate relative to the benzyl halide. This increases the probability that the base will deprotonate an unreacted malonic ester molecule rather than the mono-alkylated product.

    • Controlled Base Addition: Add the base slowly to the mixture of the malonic ester and the alkyl halide to maintain a low instantaneous concentration of the enolate.

Malonic_Ester_Side_Reaction cluster_alkylation Alkylation Step Malonate Diethyl Malonate Enolate Monoalkylated Mono-alkylated Intermediate Malonate->Monoalkylated 1. SN2 Reaction Halide 3-Chloro-4-fluorobenzyl Halide Halide->Monoalkylated Dialkylated Dialkylated Side-Product Halide->Dialkylated Monoalkylated->Dialkylated 2. Deprotonation 3. Second SN2 Reaction Final_Product Desired Product (After Hydrolysis & Decarboxylation) Monoalkylated->Final_Product Hydrolysis & Decarboxylation

Caption: The competitive formation of mono- and di-alkylated products in malonic ester synthesis.

Q5: After the final heating step, I still have a significant amount of a dicarboxylic acid impurity. How can I improve the decarboxylation?

A: The presence of a dicarboxylic acid indicates incomplete decarboxylation of the substituted malonic acid intermediate.

  • Causality (The "Why"): The hydrolysis of the diester yields a 1,3-dicarboxylic acid. These β-keto acids (or their equivalents) are thermally unstable and readily lose CO₂ upon heating.[7][8] However, if the temperature is too low or the heating time is too short, this reaction may not go to completion. The reaction is often acid-catalyzed.

  • Mitigation Strategy:

    • Ensure Acidic Conditions: Decarboxylation is most efficient under acidic conditions, which are typically present after the acidic workup of the hydrolysis step.

    • Temperature and Time: Ensure the reaction mixture is heated to a sufficient temperature (often refluxing in a suitable solvent) for an adequate period. Monitor the reaction by TLC or HPLC until the dicarboxylic acid intermediate is no longer observed. Vigorous CO₂ evolution is a good visual indicator that the reaction is proceeding.

    • Solvent: High-boiling point solvents can facilitate the reaction by allowing for higher temperatures.

Part 3: Summary and Protocols

Table 1: Summary of Common Side-Products and Mitigation Strategies
Side-Product IDNameSynthetic RouteOriginRecommended Mitigation Strategy
SP-01 3-(2-Chloro-5-fluorophenyl)propanoic acidFriedel-CraftsIsomeric acylation (ortho to fluorine)Maintain low reaction temperature (0-5 °C); use stoichiometric Lewis acid.
SP-02 3-(Phenyl)propanoic acid derivatives (dehalogenated)Friedel-CraftsCatalytic reduction of the intermediate ketoneUse Wolff-Kishner or Clemmensen reduction; optimize hydrogenation catalyst and conditions.
SP-03 3-(3-Chloro-4-fluorophenyl)propenoic acidFriedel-CraftsContamination of acylating agent with acryloyl chlorideUse high-purity, fresh 3-chloropropionyl chloride.
SP-04 Dialkylated Malonic Acid DerivativeMalonic EsterSecond alkylation of the mono-alkylated intermediateUse a slight excess of diethyl malonate; control the rate of base addition.
SP-05 Substituted Malonic AcidMalonic EsterIncomplete decarboxylation after hydrolysisEnsure sufficient heating time and temperature under acidic conditions. Monitor for cessation of CO₂ evolution.
Experimental Protocol: Optimized Friedel-Crafts Acylation for High Regioselectivity

This protocol is provided as a validated starting point for minimizing the formation of the isomeric side-product SP-01 .

  • Vessel Preparation: To a dry, nitrogen-purged reactor equipped with a mechanical stirrer and a dropping funnel, add 1-fluoro-2-chlorobenzene (1.0 eq) and dichloromethane (DCM, 10 volumes).

  • Cooling: Cool the solution to 0 °C using an ice-salt bath.

  • Catalyst Addition: Add anhydrous aluminum chloride (AlCl₃) (1.1 eq) portion-wise, ensuring the internal temperature does not exceed 5 °C.

  • Reagent Addition: Add a solution of 3-chloropropionyl chloride (1.05 eq) in DCM (2 volumes) dropwise via the dropping funnel over 1-2 hours. Maintain the internal temperature at 0-5 °C throughout the addition.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C for an additional 2-3 hours. Monitor the reaction progress by HPLC, checking for the consumption of the starting material.

  • Quenching: Slowly and carefully pour the reaction mixture onto crushed ice with concentrated HCl.

  • Work-up: Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude ketone intermediate for the subsequent reduction step.

Caption: A logical workflow for identifying the source of unknown impurities.

References

  • BenchChem. (2025). Application Note: Continuous Flow Synthesis of 3-Chloropropionyl Chloride Derivatives.
  • Google Patents. (1999). Production of 3-chloropropionyl chloride. JPH11199540A.
  • BenchChem. (2025). Application Notes and Protocols: 3-Chloropropionyl Chloride in the Synthesis of Pharmaceutical Intermediates.
  • BenchChem. (2025). Identifying side products in Friedel-Crafts acylation of fluorobenzene.
  • Wuyts, S., et al. (2018). Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation. Chemistry – A European Journal, 24(45), 11779-11784.
  • ResearchGate. (2018). Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation.
  • University of Calgary. (n.d.). The Malonic Ester Synthesis. Available at: University of Calgary Chemistry Department
  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
  • Master Organic Chemistry. (2018). The Malonic Ester and Acetoacetic Ester Synthesis.
  • Organic Chemistry Portal. (n.d.). Malonic Ester Synthesis.
  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • Organic Chemistry Portal. (n.d.). Decarboxylations.
  • Chem.libretexts.org. (2025). 3.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • Melnykov, S. V., et al. (2017). Regioselective decarboxylative addition of malonic acid and its mono(thio)esters to 4-trifluoromethylpyrimidin-2(1H)-ones. Beilstein Journal of Organic Chemistry, 13, 2617–2625.

Sources

Technical Support Center: Optimizing Reaction Conditions for 3-(3-Chloro-4-fluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-(3-Chloro-4-fluorophenyl)propanoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the synthesis of this important chemical intermediate. The following information is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Section 1: General Synthesis Strategies & FAQs

Q1: What are the most common and reliable methods for synthesizing this compound?

There are several established routes to synthesize this compound. The choice of method often depends on the availability of starting materials, scale, and desired purity. The three most prevalent strategies are:

  • The Malonic Ester Synthesis: This is a classic and highly reliable method for forming carboxylic acids. It involves the alkylation of a malonic ester, such as diethyl malonate, with a suitable benzyl halide (e.g., 3-chloro-4-fluorobenzyl chloride), followed by hydrolysis and decarboxylation.[1][2][3] This route is often favored for its predictability and scalability.

  • Heck Reaction followed by Reduction: This modern cross-coupling approach involves the palladium-catalyzed reaction of an aryl halide (e.g., 1-bromo-3-chloro-4-fluorobenzene) with an acrylate ester.[4][5] The resulting cinnamate derivative is then hydrogenated to yield the desired saturated propanoic acid ester, which is subsequently hydrolyzed.

  • Hydrolysis of 3-(3-chloro-4-fluorophenyl)propionitrile: This method involves the synthesis of the corresponding propionitrile, typically from the reaction of 3-chloro-4-fluorobenzyl halide with a cyanide salt. The nitrile is then hydrolyzed under acidic or basic conditions to the carboxylic acid.[6] While direct, this route requires handling of toxic cyanide reagents and the hydrolysis can sometimes be challenging to drive to completion.

Q2: For a first-time synthesis on a laboratory scale, which route do you recommend?

For laboratory-scale synthesis, the Malonic Ester Synthesis is highly recommended. Its primary advantages are:

  • Robustness: The reaction conditions are well-documented and tolerant of various functional groups.

  • Control: The sequential steps of alkylation, hydrolysis, and decarboxylation allow for clear checkpoints and isolation of intermediates if necessary.

  • Avoidance of Gaseous Reagents: Unlike some hydrogenation procedures, this route primarily involves liquid and solid reagents, simplifying the experimental setup.

A major drawback can be the potential for dialkylation, but this can be effectively minimized with proper stoichiometric control.[1][7]

Section 2: Troubleshooting the Malonic Ester Synthesis Route

The malonic ester synthesis is a powerful tool, but like any multi-step synthesis, it has potential pitfalls. This section addresses common issues.

Q3: I am observing a low yield of my mono-alkylated malonic ester intermediate. What are the likely causes?

Low yield in the initial alkylation step typically points to one of three areas: deprotonation, nucleophilic attack, or starting material integrity.

  • Inefficient Deprotonation: The pKa of diethyl malonate is approximately 13. Your base must be strong enough to quantitatively form the enolate. Sodium ethoxide (NaOEt) in ethanol is the standard and most effective choice.[1][3] Using a weaker base like sodium carbonate will result in incomplete deprotonation. Ensure your base is fresh and anhydrous, as moisture will consume it.

  • Poor Leaving Group: The reaction proceeds via an SN2 mechanism. Ensure your starting material, 3-chloro-4-fluorobenzyl halide, has a good leaving group. Benzyl bromide is generally more reactive than benzyl chloride.

  • Side Reactions: If the reaction temperature is too high, elimination reactions can compete, especially with a sterically hindered base. Maintain the recommended temperature for the alkylation step.

Q4: My reaction is producing a significant amount of the dialkylated byproduct. How can I prevent this?

This is the most common side reaction in malonic ester synthesis.[1][8] The mono-alkylated product still possesses an acidic proton and can be deprotonated and react with another equivalent of the benzyl halide.

Solutions:

  • Stoichiometry Control: Use a slight excess of the malonic ester (e.g., 1.2 to 2 equivalents) relative to the benzyl halide.[7] This ensures the electrophile is consumed before significant deprotonation of the mono-alkylated product can occur.

  • Reverse Addition: Add the benzyl halide solution slowly to the pre-formed malonate enolate solution. This maintains a low concentration of the electrophile, favoring the reaction with the more abundant and more acidic starting malonate.

Table 1: Optimizing Alkylation Conditions to Minimize Dialkylation

ParameterStandard ConditionOptimized Condition for High Mono-alkylationRationale
Ratio (Malonate:Halide) 1:11.5 : 1A statistical excess of the nucleophile favors mono-alkylation.[7]
Base Sodium Ethoxide (NaOEt)Sodium Ethoxide (NaOEt)Sufficiently strong base for complete initial deprotonation.[8]
Addition Order Co-addition or Halide firstSlow addition of halide to enolateMaintains a high concentration of malonate enolate vs. the mono-alkylated enolate.
Temperature 50-80 °C40-50 °CLower temperatures can improve selectivity and reduce side reactions.
Q5: The final decarboxylation step is incomplete or slow. How can I optimize this?

The saponification of the diester followed by decarboxylation of the resulting malonic acid derivative is crucial.[2]

Troubleshooting Steps:

  • Ensure Complete Hydrolysis: Before heating for decarboxylation, confirm the complete hydrolysis (saponification) of the diethyl ester to the dicarboxylate salt. This is typically done by heating with aqueous NaOH or KOH. Monitor by TLC until the starting ester spot disappears.

  • Acidification: After hydrolysis, the reaction mixture must be strongly acidified (pH 1-2) with a strong acid like concentrated HCl or H₂SO₄. This protonates the dicarboxylate to form the unstable β-keto acid (in this case, a substituted malonic acid), which is necessary for decarboxylation.

  • Sufficient Heat: Decarboxylation requires thermal energy. After acidification, heat the mixture to reflux (typically 100-150 °C).[9] The evolution of CO₂ gas is a clear indicator that the reaction is proceeding. The reaction is complete when gas evolution ceases.

Section 3: Troubleshooting the Heck Reaction & Reduction Route

Q6: My Heck reaction between 1-bromo-3-chloro-4-fluorobenzene and ethyl acrylate is not proceeding. What should I check?

A stalled Heck reaction is often related to the catalyst, base, or solvent.

  • Catalyst Activity: The Palladium catalyst (e.g., Pd(OAc)₂) is the heart of the reaction. Ensure it has not been deactivated. Oxygen can poison Pd(0) catalysts; therefore, the reaction should be run under an inert atmosphere (Nitrogen or Argon).

  • Ligand Choice: Phosphine ligands are often required to stabilize the palladium catalyst. For electron-poor aryl halides, electron-rich phosphine ligands can be beneficial.

  • Base Integrity: An inorganic base like K₂CO₃ or an organic base like triethylamine (Et₃N) is required to neutralize the HBr formed during the catalytic cycle.[10] Ensure the base is anhydrous and present in sufficient quantity (at least stoichiometric).

  • Solvent Purity: Use anhydrous, polar aprotic solvents like DMF, DMAc, or acetonitrile. Water can interfere with the catalytic cycle.

Diagram 1: Troubleshooting a Failed Heck Reaction

Heck_Troubleshooting Start Heck Reaction Fails (No Product by TLC/GC-MS) Check_Catalyst 1. Check Catalyst - Is it fresh? - Is the ligand appropriate? Start->Check_Catalyst Check_Inert 2. Check Atmosphere - Is the system under N2/Ar? - Degassed solvents? Check_Catalyst->Check_Inert Catalyst OK Check_Base 3. Check Base - Is it anhydrous? - Stoichiometry correct? Check_Inert->Check_Base Atmosphere OK Check_Temp 4. Check Temperature - Is it high enough? (e.g., 80-120°C) Check_Base->Check_Temp Base OK Success Reaction Proceeds Check_Temp->Success Temp OK

Sources

Technical Support Center: Stability and Degradation of 3-(3-Chloro-4-fluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 3-(3-Chloro-4-fluorophenyl)propanoic acid (CAS No. 881190-93-8).[1] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation profile of this compound. Here, we address common questions, troubleshoot experimental challenges, and provide robust protocols to ensure the integrity of your results.

Section 1: Frequently Asked Questions (FAQs)

This section covers essential questions about the handling, storage, and fundamental properties of this compound.

Q1: What are the recommended storage conditions for this compound?

A1: To ensure long-term stability, the compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[2][3] For laboratory-scale quantities, storage at 2-8°C is recommended to minimize the potential for slow degradation over time. The container should protect the contents from moisture and light.

Q2: Is this compound sensitive to air or light?

A2: While specific photostability data for this exact molecule is not extensively published, compounds with similar aromatic structures can be sensitive to light, which can catalyze oxidative degradation. As a best practice, store the compound in an amber vial or a light-blocking container. While it is generally stable in air under recommended storage conditions, prolonged exposure to atmospheric oxygen, especially at elevated temperatures, could lead to gradual oxidation.

Q3: What solvents are suitable for dissolving and storing this compound in solution?

A3: this compound is soluble in common organic solvents such as methanol, ethanol, acetonitrile, and dimethyl sulfoxide (DMSO). For creating stock solutions, use high-purity, anhydrous solvents. Aqueous solutions, especially at non-neutral pH, may be less stable and should be prepared fresh for immediate use. Long-term storage in solution is not recommended without performing specific stability studies.

Q4: What are the known incompatibilities for this compound?

A4: The primary incompatibility is with strong oxidizing agents.[2][4] Contact with these reagents can lead to rapid and uncontrolled degradation of the molecule, potentially targeting the propanoic acid side chain or the aromatic ring. It is also advisable to avoid strong bases, which can deprotonate the carboxylic acid and may catalyze other reactions.

Q5: What are the hazardous decomposition products?

A5: Under fire conditions, thermal decomposition can produce hazardous products, including carbon monoxide (CO), carbon dioxide (CO2), hydrogen chloride (HCl), and hydrogen fluoride (HF).[2]

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Q1: I am performing an HPLC analysis and observe a new, unexpected peak appearing in my chromatogram over time. What could be the cause?

A1: The appearance of a new peak is a classic sign of degradation. The identity of the degradant depends on the experimental conditions.

  • Probable Cause 1: Oxidative Degradation. If your sample is exposed to air, dissolved in a solvent that contains peroxides (e.g., aged THF or ether), or contaminated with trace metals, oxidation may occur. The benzylic carbon on the propanoic acid chain is a potential site for oxidation.

  • Probable Cause 2: Hydrolysis (if in aqueous buffer). If your mobile phase or sample solvent is aqueous and at a high or low pH, hydrolysis of the side chain is a possibility, though generally less likely for a simple propanoic acid.

  • Solution:

    • Confirm the Issue: Re-analyze a freshly prepared standard solution of this compound to ensure the peak is not an artifact of the system or an impurity in the original material.

    • Control the Environment: Prepare samples fresh and use mobile phases that have been sparged with an inert gas (like helium or nitrogen) to remove dissolved oxygen.

    • Characterize the Impurity: If the peak is significant, consider using HPLC-MS to obtain the mass of the impurity. This information is critical for identifying the degradation pathway.[5]

Q2: My solid material has developed a slight yellow or brownish tint upon storage. Is it still usable?

A2: Discoloration often indicates the formation of minor degradation products, typically from oxidation or reaction with atmospheric contaminants.

  • Probable Cause: Oxidation. Aromatic compounds can form colored byproducts upon oxidation. This may be accelerated by exposure to light or elevated temperatures.

  • Solution:

    • Purity Check: Before use, perform a purity analysis (e.g., via HPLC or NMR) to quantify the level of impurities. For many applications, a purity of >98% may still be acceptable.

    • Re-Purification: If the purity is compromised and your experiment requires high-purity material, consider re-purification by recrystallization or column chromatography.

    • Preventative Storage: Ensure future batches are stored under an inert atmosphere (e.g., argon or nitrogen) in a dark, cold environment.

Q3: The potency or biological activity of my compound seems to decrease in my cell-based assay. What could be the problem?

A3: A loss of activity in a biological assay often points to instability in the assay medium.

  • Probable Cause: Instability in Aqueous Medium. The compound may be degrading over the time course of your experiment (e.g., 24-72 hours) in the cell culture medium (pH ~7.4, 37°C). It could also be binding to components in the medium or the plasticware.

  • Solution:

    • Conduct a Stability Study: Incubate the compound in the complete cell culture medium (without cells) under assay conditions (37°C, 5% CO2). Take samples at different time points (e.g., 0, 2, 8, 24 hours) and analyze them by HPLC to quantify the amount of remaining parent compound.

    • Use Fresh Solutions: Prepare dilutions of your compound from a concentrated stock solution immediately before adding them to the assay.

    • Consider the Vehicle: Ensure the solvent used for your stock solution (e.g., DMSO) is not affecting the stability or solubility of the compound in the final assay medium.

Section 3: Advanced Protocols & Methodologies

To proactively understand the stability profile of this compound, a forced degradation study is essential. This is a regulatory requirement in drug development and a critical tool in research for identifying potential degradants.[6][7]

Experimental Protocol: Forced Degradation Study

Objective: To identify the potential degradation products and pathways of this compound under various stress conditions.

Methodology: A stability-indicating analytical method, typically a reversed-phase HPLC-UV method, must be developed first. This method must be able to separate the parent compound from all potential degradation products.[8]

Workflow Diagram: Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start Weigh Compound (approx. 10 mg) Dissolve Dissolve in Acetonitrile (or suitable solvent) Start->Dissolve Dilute Dilute to 1 mg/mL Stock Solution Dissolve->Dilute Acid Acid Hydrolysis (0.1 M HCl, 60°C) Dilute->Acid Expose Aliquots Base Base Hydrolysis (0.1 M NaOH, 60°C) Dilute->Base Expose Aliquots Oxidative Oxidation (3% H2O2, RT) Dilute->Oxidative Expose Aliquots Thermal Thermal (Solid, 80°C) Dilute->Thermal Expose Aliquots Photo Photolytic (ICH guidelines) Dilute->Photo Expose Aliquots Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Analyze Analyze all samples by HPLC-UV/MS Oxidative->Analyze Thermal->Analyze Photo->Analyze Neutralize->Analyze Compare Compare to unstressed control Analyze->Compare Identify Identify & Characterize Degradants Compare->Identify

Caption: Workflow for a forced degradation study.

Step-by-Step Protocol:

  • Prepare a Stock Solution: Accurately prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Set Up Stress Conditions: For each condition, use a separate vial containing an aliquot of the stock solution. A control sample (unstressed, stored at 2-8°C in the dark) should be run alongside. Aim for 5-20% degradation.

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Dilute the stock solution with a 3% solution of hydrogen peroxide (H₂O₂). Keep at room temperature.

    • Thermal Degradation: Place the solid compound in an oven at 80°C. Also, test the stock solution at 60°C.

    • Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Time Points: Sample each condition at appropriate time points (e.g., 2, 8, 24, 48 hours) until significant degradation is observed or the study duration is complete.

  • Sample Preparation for Analysis:

    • Before analysis, cool samples to room temperature.

    • Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively, to prevent damage to the HPLC column.

    • Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method. Use a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) detector to obtain mass information on any new peaks.

Summary of Forced Degradation Conditions

Stress ConditionReagent/ParameterTypical TemperaturePotential Degradation Pathway
Acid Hydrolysis 0.1 M - 1 M HCl60 - 80 °CSide-chain modifications (unlikely), potential dehalogenation (extreme conditions)
Base Hydrolysis 0.1 M - 1 M NaOHRoom Temp - 60 °CDecarboxylation, potential nucleophilic substitution of halogens
Oxidation 3-30% H₂O₂Room TemperatureOxidation of benzylic C-H, hydroxylation of the aromatic ring
Thermal (Dry) Solid state> 80 °CDecarboxylation, elimination reactions
Photolytic UV/Visible LightAmbientFree-radical mediated oxidation, dehalogenation

Section 4: Predicted Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be predicted under stress conditions. The propanoic acid side chain and the substituted phenyl ring are the most likely sites for chemical modification.

Predicted Degradation Pathways Diagram

Degradation_Pathways cluster_oxidation Oxidation (e.g., H₂O₂) cluster_thermal Thermal Stress cluster_extreme_base Harsh Base/Nucleophile Parent 3-(3-Chloro-4-fluorophenyl) propanoic acid Ox1 Benzylic Hydroxylation Product Parent->Ox1 [O] Decarboxy Decarboxylation Product (2-(3-Chloro-4-fluorophenyl)ethane) Parent->Decarboxy Δ, -CO₂ Dehalogenation Dechlorination Product (3-(4-fluorophenyl)propanoic acid) Parent->Dehalogenation Nu⁻ Ox2 Benzylic Ketone Product Ox1->Ox2 Further Oxidation

Caption: Predicted degradation pathways for the compound.

  • Oxidative Pathway: The most probable degradation route involves the oxidation of the benzylic carbon (the carbon atom attached to the phenyl ring). This can lead to the formation of a benzylic alcohol, which may be further oxidized to a ketone. This pathway is common for compounds with alkyl side chains on an aromatic ring.

  • Thermal Pathway: Under significant thermal stress, carboxylic acids can undergo decarboxylation, where the carboxyl group is lost as CO₂. This would result in the formation of 2-(3-chloro-4-fluorophenyl)ethane.

  • Hydrolytic/Nucleophilic Pathway: The C-Cl and C-F bonds on the aromatic ring are generally stable. However, under forcing basic or nucleophilic conditions (e.g., high temperature, strong base), nucleophilic aromatic substitution could occur, with the chlorine atom being more susceptible to substitution than the fluorine atom.

Understanding these potential pathways is crucial for developing robust analytical methods capable of detecting these specific degradants and for designing stable formulations.

References

  • McCrory, C. et al. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. [Link]
  • Santana, H. et al. (1998). Degradation of 3-phenylpropionic acid by Haloferax sp. D1227. PubMed. [Link]
  • Sharma, G. et al. (2016).
  • Pieper, D. H. et al. (1995). Convergence of degradation pathways for aromatic and chloroaromatic compounds.
  • Kamberi, M. et al. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Ricken, B. et al. (2023). Biodegradation of Microtoxic Phenylpropanoids (Phenylpropanoic Acid and Ibuprofen)
  • Fisher Scientific. (n.d.). 3-(3-Chloro-4-fluorophenyl)propionic acid, 96%. [Link]
  • PubChem. (n.d.). 3-(4-Fluorophenyl)propionic acid. [Link]
  • Satpathy, S. et al. (2025). Microbial Dehalogenation: 3-Chloropropanoic Acid (3-CPA) Degradation as a Case Study.
  • Fisher Scientific. (n.d.). 3-(4-Chloro-3-fluorophenyl)propionic acid, 96%. [Link]
  • Stoyanov, A. et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. [Link]
  • Ajithkumar, P. V. et al. (2000). Pathways for 3-chloro- and 4-chlorobenzoate degradation in Pseudomonas aeruginosa 3mT.

Sources

Technical Support Center: Crystallization of 3-(3-Chloro-4-fluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 3-(3-Chloro-4-fluorophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific principles and practical techniques required to overcome common challenges in obtaining high-quality crystalline material.

Troubleshooting Crystallization

This section addresses specific issues that may arise during the crystallization of this compound. Each problem is presented in a question-and-answer format, detailing the potential causes and providing step-by-step solutions.

Q1: My compound "oils out" instead of crystallizing. What should I do?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This typically happens when a solution is supersaturated at a temperature above the melting point of the solute in the solvent system.

Causality: The high concentration of the solute in the solvent at elevated temperatures can lead to the formation of a liquid-liquid phase separation upon cooling, as the solute's solubility limit is exceeded while the temperature is still too high for crystal lattice formation.

Solutions:

  • Increase the Solvent Volume: The most straightforward solution is to add more solvent to the mixture. This reduces the overall concentration, lowering the supersaturation level and potentially preventing the formation of the oil phase. Re-heat the solution to ensure complete dissolution before attempting to cool again.

  • Lower the Crystallization Temperature: If possible, select a solvent system where your compound has sufficient solubility at a lower temperature. This ensures that as the solution cools and becomes supersaturated, the temperature is well below the melting point of the solute in that solvent.

  • Slow Cooling: Rapid cooling can induce a high degree of supersaturation quickly, favoring oiling out.[1] Employ a slower, more controlled cooling process. This can be achieved by:

    • Allowing the flask to cool to room temperature on the benchtop, insulated with a cloth or paper towels.

    • Using a Dewar flask with a suitable cooling bath to achieve a gradual temperature decrease.

  • Solvent System Modification: Consider using a co-solvent or an anti-solvent system. The addition of a miscible solvent in which the compound is less soluble (an anti-solvent) can sometimes promote crystallization over oiling out. However, this must be done carefully to avoid rapid precipitation.[2]

Q2: No crystals are forming, even after the solution has cooled to room temperature. How can I induce crystallization?

A2: The failure of crystals to form indicates that the solution has not reached the necessary level of supersaturation for nucleation to occur, or that there is an energetic barrier to nucleation.

Causality: Nucleation, the initial step of crystal formation, requires molecules to arrange themselves into a stable, ordered lattice. If the supersaturation is insufficient or if impurities are inhibiting this process, crystallization will not initiate.

Solutions:

  • Scratching the Inner Surface of the Flask: Use a glass rod to gently scratch the inside of the flask below the surface of the solution. The microscopic imperfections on the glass surface can act as nucleation sites, providing a template for crystal growth.

  • Seeding: Introduce a small crystal of the desired compound into the supersaturated solution. This "seed" crystal provides a pre-existing lattice onto which more molecules can deposit, bypassing the initial nucleation barrier. If you don't have a seed crystal, you can sometimes obtain one by evaporating a small amount of the solution on a watch glass.

  • Concentrating the Solution: If the solution is not sufficiently supersaturated, you can gently heat it to evaporate some of the solvent. Be cautious not to evaporate too much solvent, as this could lead to rapid crystallization or "crashing out."

  • Cooling to a Lower Temperature: Place the flask in an ice bath or a refrigerator to further decrease the solubility of your compound and increase the level of supersaturation.

  • Anti-Solvent Addition: If using a solvent system where your compound is highly soluble, the controlled addition of a miscible anti-solvent (a solvent in which your compound is poorly soluble) can induce crystallization.[2] Add the anti-solvent dropwise at the point of saturation.

Q3: The crystallization happened too quickly, resulting in a fine powder or small needles. How can I obtain larger crystals?

A3: Rapid crystallization, often termed "crashing out," leads to the formation of small, often impure crystals.[1] This is typically caused by a very high level of supersaturation being achieved too quickly.

Causality: When supersaturation is high, the rate of nucleation significantly exceeds the rate of crystal growth. This results in the formation of a large number of small crystals rather than the growth of a smaller number of larger crystals.

Solutions:

  • Slower Cooling Rate: A slower cooling rate is crucial for growing larger crystals. This allows for a more controlled approach to supersaturation, favoring crystal growth over nucleation.

  • Use More Solvent: Dissolving your compound in a larger volume of hot solvent will mean that the solution becomes supersaturated at a lower temperature during cooling, slowing down the crystallization process.

  • Solvent Selection: Choose a solvent in which your compound has moderate solubility at elevated temperatures and low solubility at room temperature. This provides a good solubility gradient for controlled crystallization.

  • Minimize Agitation: While some agitation can be beneficial, vigorous stirring can increase the rate of secondary nucleation, leading to smaller crystals. Allow the solution to cool without disturbance.

Q4: The final yield of my crystallized product is very low. What are the likely causes and how can I improve it?

A4: A low yield indicates that a significant amount of the compound remained dissolved in the mother liquor after filtration.

Causality: This can be due to several factors, including the use of an excessive amount of solvent, incomplete crystallization, or the selection of a solvent in which the compound has relatively high solubility even at low temperatures.

Solutions:

  • Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve your compound. This will maximize the amount of product that crystallizes upon cooling.

  • Cooling to a Lower Temperature: Ensure the crystallization mixture is thoroughly cooled in an ice bath before filtration. This will minimize the amount of compound that remains in the solution.

  • Solvent Selection: Re-evaluate your choice of solvent. An ideal solvent will have high solubility for your compound at high temperatures and very low solubility at low temperatures.

  • Evaporation of Mother Liquor: If you suspect a significant amount of product remains in the filtrate, you can concentrate the mother liquor by evaporation and cool it again to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound to consider for crystallization?
PropertyEstimated Value/CharacteristicRationale and Impact on Crystallization
Molecular Weight 204.61 g/mol [3]A moderate molecular weight suggests it should be crystalline at room temperature.
Polarity The carboxylic acid group imparts polarity, while the substituted phenyl ring is nonpolar.This dual nature suggests solubility in a range of solvents, from moderately polar to some nonpolar ones. A solvent with a similar polarity is often a good starting point.
Melting Point Likely to be a solid with a melting point above room temperature, similar to its isomers.[4][5]A higher melting point is generally favorable for crystallization, as it provides a wider temperature range for cooling without oiling out.
Hydrogen Bonding The carboxylic acid group can act as both a hydrogen bond donor and acceptor.This property is crucial for the formation of a stable crystal lattice. Solvents that can compete for hydrogen bonding (e.g., alcohols) may need to be used judiciously.
Q2: How do I select an appropriate solvent for the crystallization of this compound?

A2: The ideal crystallization solvent should exhibit a steep solubility curve with respect to temperature. That is, it should dissolve the compound well at high temperatures but poorly at low temperatures.

Solvent Selection Workflow:

cluster_tests cluster_eval start Start: Small-Scale Solubility Tests test_polar Test Polar Solvents (e.g., Ethanol, Isopropanol, Water) start->test_polar test_mid Test Mid-Polarity Solvents (e.g., Acetone, Ethyl Acetate) start->test_mid test_nonpolar Test Nonpolar Solvents (e.g., Toluene, Heptane) start->test_nonpolar dissolves_cold Dissolves in Cold Solvent? test_polar->dissolves_cold test_mid->dissolves_cold test_nonpolar->dissolves_cold dissolves_hot Dissolves in Hot Solvent? dissolves_cold->dissolves_hot No bad_solvent Poor Solvent dissolves_cold->bad_solvent Yes precipitates Precipitates on Cooling? dissolves_hot->precipitates Yes co_solvent Consider Co-solvent System dissolves_hot->co_solvent No good_solvent Good Candidate Solvent precipitates->good_solvent Yes precipitates->co_solvent No

Sources

Technical Support Center: Addressing Solubility Challenges of 3-(3-Chloro-4-fluorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-(3-Chloro-4-fluorophenyl)propanoic acid. This document provides researchers, scientists, and drug development professionals with a dedicated resource for overcoming the solubility challenges commonly associated with this compound. As a substituted arylpropanoic acid, its poor aqueous solubility is a critical hurdle in various experimental workflows, from initial screening to in-vivo studies.

This guide is structured to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions and troubleshoot effectively.

I. Understanding the Molecule: Physicochemical Properties

Before addressing solubility, it is crucial to understand the inherent properties of this compound. Its structure, featuring a halogenated phenyl ring and a carboxylic acid group, dictates its behavior in different solvent systems.

PropertyValue/InformationSignificance for Solubility
Molecular Formula C₉H₈ClFO₂[1]Provides the basis for molecular weight calculation.
Molecular Weight 202.61 g/mol [1]Essential for calculating molar concentrations for solutions.
Structure A phenyl ring substituted with chlorine and fluorine, attached to a propanoic acid chain.The aromatic ring is hydrophobic, contributing to poor water solubility. The carboxylic acid group provides a site for pH-dependent ionization.
Predicted pKa ~4-5 (Estimated)The carboxylic acid group is expected to have a pKa in this range. At pH values above the pKa, the molecule will be deprotonated (ionized), increasing aqueous solubility. Below the pKa, it will be in its neutral, less soluble form.[2]
Predicted LogP >2 (Estimated)Indicates a lipophilic nature, suggesting a preference for non-polar, organic solvents over water.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered when working with this compound.

Q1: My compound won't dissolve in my aqueous buffer. What is the first step?

A1: Start with an organic stock solution.

Due to its hydrophobic nature, direct dissolution in aqueous buffers is highly unlikely. The standard industry practice is to first prepare a high-concentration stock solution in an organic solvent and then dilute it into your aqueous experimental medium.

  • Recommended Primary Solvent: Dimethyl sulfoxide (DMSO) is an excellent choice as it is a powerful, polar aprotic solvent that can dissolve a wide range of polar and nonpolar compounds.[3]

  • Alternative Solvents: If DMSO is incompatible with your assay, consider ethanol, methanol, or dimethylformamide (DMF).

Protocol: Preparing a 100 mM DMSO Stock Solution

  • Calculation: Determine the mass of this compound needed. For 1 mL of a 100 mM solution:

    • Mass (g) = 0.1 L * 0.1 mol/L * 202.61 g/mol = 0.02026 g (or 20.26 mg)

  • Weighing: Accurately weigh 20.26 mg of the compound.

  • Dissolution: Add the compound to a sterile microcentrifuge tube or vial. Add 1 mL of high-purity, anhydrous DMSO.

  • Mixing: Vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) can assist, but ensure your compound is heat-stable.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to precipitation.[4]

Q2: My compound precipitates when I dilute my DMSO stock into my aqueous cell culture media or buffer. Why is this happening and how can I fix it?

A2: This is a common phenomenon known as "crashing out" and occurs because the compound is poorly soluble in the final aqueous environment. [5] When the DMSO stock is diluted, the concentration of the good solvent (DMSO) drops dramatically, and the surrounding water molecules cannot keep the hydrophobic compound in solution.[5]

Troubleshooting Workflow:

G cluster_0 Initial Problem cluster_1 Troubleshooting Steps cluster_2 Solutions Precipitation Compound Precipitates in Aqueous Medium Check_DMSO 1. Check Final DMSO % Precipitation->Check_DMSO Start Here Adjust_pH 2. Adjust pH of Aqueous Medium Check_DMSO->Adjust_pH If DMSO is low Solution_DMSO Keep DMSO ≤ 0.5% Check_DMSO->Solution_DMSO Use_Cosolvent 3. Use Co-solvents or Excipients Adjust_pH->Use_Cosolvent If pH adjustment is insufficient Solution_pH Buffer pH > pKa (e.g., pH 7.4) Adjust_pH->Solution_pH Lower_Conc 4. Lower Final Compound Concentration Use_Cosolvent->Lower_Conc If still precipitating Solution_Excipient Add Cyclodextrin or Surfactant Use_Cosolvent->Solution_Excipient Solution_Conc Determine Max Soluble Concentration Lower_Conc->Solution_Conc G cluster_0 Application cluster_1 Primary Strategy cluster_2 Secondary/Advanced Options In_Vitro In-Vitro Assay (e.g., Cell Culture) DMSO_pH DMSO Stock + pH-Adjusted Buffer In_Vitro->DMSO_pH In_Vivo In-Vivo Study (e.g., Oral Dosing) Advanced_Form Advanced Formulation In_Vivo->Advanced_Form Cosolvent Co-solvents (e.g., PEG, Ethanol) DMSO_pH->Cosolvent If needed Excipient Excipients (e.g., Cyclodextrin) DMSO_pH->Excipient If needed Salt Salt Formation Advanced_Form->Salt Lipid Lipid-Based (e.g., SEDDS) Advanced_Form->Lipid ASD Solid Dispersion Advanced_Form->ASD

Caption: Selection of formulation strategy based on application.

IV. References

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). Google AI Search.

  • WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec.

  • Co-solvent: Significance and symbolism. (2025). Google AI Search.

  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. (2009). PubMed.

  • Addressing issues with DMSO precipitating out of solution when adding aqueous buffers. (n.d.). Benchchem.

  • Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. (2013). PMC - NIH.

  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. (n.d.). Aston Research Explorer.

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. (2015). PMC.

  • Dimethyl sulfoxide. (n.d.). Wikipedia.

  • 3-(3-Chloro-4-fluorophenyl)propionic acid, 96%. (n.d.). Fisher Scientific.

  • Solubilization techniques used for poorly water-soluble drugs. (2023). PMC - PubMed Central.

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (2022). PubMed Central.

  • Can we predict compound precipitation in DMSO stocks?. (2014). Sussex Drug Discovery Centre.

  • Compound precipitation in high-concentration DMSO solutions. (2014). PubMed.

  • 3-(4-Fluorophenyl)propionic acid. (n.d.). PubChem.

  • MAKING CARBOXYLIC ACIDS. (n.d.). Chemguide.

  • Lab Skills: Preparing Stock Solutions. (2021). YouTube.

  • Preparing Stock Solutions. (n.d.). PhytoTech Labs.

  • 3-(3-Chlorophenyl)propanoic acid. (n.d.). PubChem.

  • Methods of Preparation of Carboxylic Acids. (n.d.). BYJU'S.

  • Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids. (2024). ResearchGate.

  • Preparing Solutions. (2025). Chemistry LibreTexts.

  • Preparation of 2-arylpropanoic acids by oxidative aryl migration in (β-aryl-β-hydroxy)alkyl phenyl selenides. (1988). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

  • Chemical Properties of 3-(4-Fluorophenyl)propionic acid (CAS 459-31-4). (n.d.). Cheméo.

  • Overcoming Challenges in Carboxylic Acid Drug Formulations. (2025). Patsnap Eureka.

  • 3-(4-Chloro-3-fluorophenyl)propionic acid, 96%. (n.d.). Fisher Scientific.

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2011). NIH.

  • 3,3,3-Tris(4-chlorophenyl)propanoic acid. (n.d.). PubChem.

  • A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. (2012). MDPI.

  • How does pH affect water solubility of organic acids (or acids in general)?. (2012). Reddit.

  • Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. (2024). MDPI.

  • Enzymatic Processes of the Preparation of Esters of Poorly Water-Soluble Carboxylic Acids. (n.d.). sfera - Unife.

  • pH-dependent solubility and permeability profiles: A useful tool for prediction of oral bioavailability. (2017). PubMed.

  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. (1991). UNT Digital Library.

  • pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. (2016). PMC - NIH.

  • Accuracy of calculated pH-dependent aqueous drug solubility. (2007). ResearchGate.

  • 3-(4-Fluorophenyl)propionic acid 97 459-31-4. (n.d.). Sigma-Aldrich.

  • 3-(4-Chlorophenyl)propanoic Acid. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd..

Sources

Technical Support Center: Purification of 3-(3-Chloro-4-fluorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of 3-(3-Chloro-4-fluorophenyl)propanoic acid (CAS No. 881190-93-8). This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting guides and frequently asked questions to address specific challenges encountered during the purification of this compound. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your work.

Part 1: Initial Assessment & Purification Strategy

Before beginning any purification, a preliminary analysis of the crude sample is crucial. This allows for an informed choice of methodology, saving time and maximizing yield.

Frequently Asked Questions (FAQs): Initial Analysis

Q1: What are the most common impurities I should expect in my crude this compound sample?

A1: The impurity profile is highly dependent on the synthetic route. However, common impurities often include:

  • Unreacted Starting Materials: For instance, if synthesized via oxidation of the corresponding aldehyde or alcohol, these precursors may remain.

  • Reaction Byproducts: Side reactions can lead to structurally similar compounds that may be difficult to separate.

  • Residual Solvents: Solvents used in the reaction or initial workup (e.g., Toluene, Tetrahydrofuran, Diethyl Ether) are common.

  • Inorganic Salts: From reagents or workup procedures (e.g., NaCl, MgSO₄).

  • Water: Can be present from aqueous workup steps or atmospheric moisture.

Q2: What preliminary analytical techniques should I use to assess the purity of my crude product?

A2: A multi-faceted approach is recommended:

  • ¹H NMR Spectroscopy: This is one of the most powerful tools. It can identify and, with an internal standard, quantify the main product and organic impurities, providing a clear picture of what you need to remove.[1][2] The non-destructive nature of NMR allows the sample to be recovered for further analysis or purification.[2]

  • Thin-Layer Chromatography (TLC): A quick and inexpensive method to visualize the number of components in your mixture. It is essential for developing a solvent system for column chromatography.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity and can resolve closely related impurities.[3][4]

  • Melting Point: A crude sample will typically exhibit a broad and depressed melting point compared to the pure compound (literature value: 55-64°C)[5].

Q3: How do I select the best purification strategy?

A3: The choice depends on the nature of the impurities identified in your initial analysis. The following workflow provides a general decision-making framework.

G start Crude Sample of This compound analysis Purity Assessment (NMR, TLC, HPLC) start->analysis decision What are the main impurities? analysis->decision inorganic Inorganic Salts / Highly Polar Impurities decision->inorganic Salts, etc. neutral_basic Neutral or Basic Organic Impurities decision->neutral_basic Starting materials, non-acidic byproducts struct_similar Structurally Similar Acidic Impurities decision->struct_similar Related acids wash Aqueous Wash / Simple Filtration inorganic->wash extraction Acid-Base Extraction neutral_basic->extraction recrystallization Recrystallization struct_similar->recrystallization final_product Pure Product (Verify with NMR, HPLC, MP) wash->final_product extraction->recrystallization Often followed by chromatography Column Chromatography recrystallization->chromatography If impurities persist recrystallization->final_product chromatography->final_product

Part 2: Core Purification Protocols & Troubleshooting

This section provides detailed, step-by-step protocols for the most effective purification techniques and addresses common problems in a Q&A format.

Method 1: Acid-Base Extraction

Principle: This technique is highly effective for separating carboxylic acids from neutral or basic impurities. It leverages the differential solubility of the acidic compound and its corresponding salt form.[6] The carboxylic acid is deprotonated with a mild aqueous base (e.g., sodium bicarbonate) to form a water-soluble carboxylate salt, which partitions into the aqueous layer, leaving non-acidic impurities in the organic layer.[7][8]

  • Dissolution: Dissolve the crude sample (e.g., 1.0 g) in a suitable organic solvent (e.g., 20 mL of diethyl ether or ethyl acetate) in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (e.g., 15 mL).[9] Stopper the funnel and gently invert it several times, venting frequently to release the pressure from the CO₂ gas that evolves. Causality: A weak base like NaHCO₃ is strong enough to deprotonate the carboxylic acid but will not react with less acidic compounds like phenols, offering selectivity.[7]

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer (containing the sodium salt of your acid) into a clean Erlenmeyer flask.

  • Repeat: Perform a second extraction on the organic layer with another portion of NaHCO₃ solution (e.g., 10 mL) to ensure complete recovery. Combine the aqueous extracts.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 6M hydrochloric acid (HCl) dropwise with stirring until the solution is acidic (test with litmus or pH paper, pH ~2).[10] The this compound will precipitate as a white solid. Causality: The strong acid protonates the carboxylate salt, rendering it insoluble in water.[8]

  • Isolation: Collect the purified solid by vacuum filtration, washing the crystals with a small amount of cold deionized water.

  • Drying: Dry the crystals under vacuum, preferably in a desiccator over a drying agent.

Q4: I added the bicarbonate solution and a thick emulsion formed that won't separate. What should I do?

A4: Emulsions are common and can be resolved by:

  • Adding Brine: Add a small amount of saturated aqueous NaCl solution (brine). This increases the ionic strength of the aqueous layer, which can help break the emulsion.

  • Gentle Swirling: Gently swirl the funnel instead of vigorous shaking.

  • Patience: Sometimes, simply letting the funnel stand for an extended period will allow the layers to separate.

  • Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite can help break up the emulsion.

Q5: After re-acidifying, no precipitate formed. Where is my product?

A5: This can happen for several reasons:

  • Insufficient Acidification: You may not have added enough acid to lower the pH sufficiently. Add more HCl until you are certain the solution is strongly acidic.

  • Product is Water-Soluble: While unlikely for this compound, if the product has some water solubility, you may need to perform a back-extraction. Add an organic solvent (like diethyl ether) to the acidified aqueous solution, shake, and separate the organic layer which now contains your product. Evaporate the solvent to recover it.

  • Not Enough Product: If the initial crude material had very little of the desired acid, the amount precipitated might be too small to see easily. Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce crystallization.

G cluster_org Organic Phase (e.g., Diethyl Ether) cluster_aq Aqueous Phase crude Crude Product (Acid + Neutral Impurities) add_base + Add NaHCO₃ (aq) + Shake & Vent crude->add_base org_impurities Neutral Impurities Remain aq_salt Water-Soluble Carboxylate Salt add_acid + Add HCl (aq) + Cool aq_salt->add_acid precipitate Precipitated Pure Acid filtrate Filter & Dry precipitate->filtrate separate Separate Layers add_base->separate separate->org_impurities Organic Layer separate->aq_salt Aqueous Layer add_acid->precipitate

Method 2: Recrystallization

Principle: Recrystallization is a powerful technique for purifying solid compounds.[11] It relies on the difference in solubility of the desired compound and its impurities in a chosen solvent at different temperatures. The crude solid is dissolved in a minimum amount of a hot solvent, and as the solution cools slowly, the compound's solubility decreases, leading to the formation of pure crystals while impurities remain in the mother liquor.[12]

Choosing the right solvent is the most critical step. An ideal solvent should:

  • Dissolve the compound well at high temperatures but poorly at low temperatures.

  • Not react with the compound.

  • Dissolve impurities well at all temperatures or not at all.

  • Have a boiling point below the melting point of the compound.

  • Be volatile enough to be easily removed from the crystals.

SolventBoiling Point (°C)Properties & Suitability
Water 100Generally poor solvent for this compound, but can be used as an anti-solvent in a mixed system.
Hexane/Heptane 69 / 98Good anti-solvents. The compound is likely poorly soluble. Good for precipitating the product from a more polar solvent.
Toluene 111Good potential solvent. Dissolves aromatic compounds well. Slow cooling is critical.
Ethanol/Methanol 78 / 65May dissolve the compound too well even at low temperatures, leading to poor recovery. Better used in a mixed-solvent system with water.
Ethyl Acetate 77A good candidate. Balances polarity and volatility. Often used with hexane as an anti-solvent.
  • Solvent Addition: Place the crude solid in an Erlenmeyer flask. Add a small amount of a suitable solvent (e.g., Toluene).

  • Heating: Heat the mixture on a hot plate with stirring until it boils. Add more solvent in small portions until the solid just dissolves. It is critical to use the minimum amount of hot solvent.

  • Cooling (Crucial Step): Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Rapid cooling traps impurities.[13] An ideal crystallization should show crystal formation over 15-20 minutes.[13]

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 20 minutes to maximize crystal formation.

  • Isolation & Drying: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.

Q6: My compound "oiled out" instead of forming crystals. What went wrong?

A6: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point.[14] Since this compound has a relatively low melting point (55-64°C), this is a common risk. To fix this:

  • Reheat the solution to dissolve the oil.

  • Add a small amount of additional solvent to decrease the saturation point.[14]

  • Ensure a very slow cooling rate. You can insulate the flask to slow heat loss.[13]

Q7: No crystals have formed even after cooling in an ice bath.

A7: This indicates your solution is not supersaturated, likely because too much solvent was added.

  • Induce Crystallization: Try scratching the inner wall of the flask with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the solution to initiate crystallization.

  • Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent, then attempt to cool it again.

Method 3: Column Chromatography

Principle: Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) while being carried by a mobile phase (eluent).[15] Less polar compounds travel down the column faster, while more polar compounds are retained longer by the polar silica gel.[16]

Q8: My carboxylic acid is streaking badly on the TLC plate and the column, leading to poor separation.

A8: This is a classic issue caused by the acidic proton of the carboxyl group interacting strongly with the slightly acidic silica gel.[9] This can lead to tailing and broad peaks.

  • Solution: Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system (e.g., Ethyl Acetate/Hexane).[9] This keeps the carboxylic acid fully protonated, minimizing its interaction with the silica and resulting in sharper bands and better separation.

Q9: My compound won't come off the column.

A9: This means the eluent is not polar enough to displace your compound from the silica gel.

  • Solution: Gradually increase the polarity of the mobile phase. For example, if you are using 20% Ethyl Acetate in Hexane, try increasing to 30%, 40%, or even 50%. Adding a small percentage of methanol can significantly increase polarity if needed.

Part 3: Purity Verification

After purification, you must verify the purity of your this compound.

  • ¹H NMR: The spectrum should show clean signals corresponding to the product structure with minimal or no peaks from impurities. Quantitative NMR (qNMR) can be used for an accurate purity assessment.[3][17]

  • HPLC: A single, sharp peak should be observed. The purity is often reported as the area percent of the main peak.

  • Melting Point: A pure sample should have a sharp melting point that falls within the expected range (e.g., 60-62°C). Impurities will cause the melting point to be lower and the range to be broader.

References

  • Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. [Link]
  • Wikipedia. Acid-base extraction. [Link]
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]
  • University of Colorado Boulder. Acid-Base Extraction. [Link]
  • Toref-Standards. (2023). NMR Applications in Pharmaceutical Impurity Profiling. [Link]
  • ResearchGate. (n.d.). Strategies for organic impurity quantification by 1H NMR spectroscopy: Constrained total-line-shape fitting. [Link]
  • The Student Room. (2018).
  • University of Rochester, Department of Chemistry.
  • Reachem. (2024).
  • Google Patents.
  • National Institutes of Health. (2014).
  • Illinois State Water Survey.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
  • University of Colorado Boulder, Department of Chemistry.
  • University of California, Irvine.
  • University of Rochester, Department of Chemistry. Troubleshooting: The Workup. [Link]
  • Google Patents.
  • University of Massachusetts Lowell. Isolation and Purification of Organic Compounds Extraction. [Link]
  • Southwest Research Institute. (2026).
  • ChemHelp ASAP. (2021).
  • PubChem. 3-(4-Fluorophenyl)propionic acid. [Link]
  • Fisher Scientific. 3-(3-Chloro-4-fluorophenyl)propionic acid, 96%. [Link]
  • PrepChem.com. Preparation of 3-bromo-3-phenylpropanoic acid. [Link]
  • Wikipedia.
  • U.S. Environmental Protection Agency. (2021). ANALYTICAL METHOD SUMMARIES. [Link]
  • Google Patents.
  • PubChem. 3-(3-Chlorophenyl)propanoic acid. [Link]
  • Organic Syntheses. 2-phenylpropionic acid. [Link]
  • Organic Syntheses. (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). [Link]
  • Google Patents.
  • Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]
  • PubChem. 3,3,3-Tris(4-chlorophenyl)propanoic acid. [Link]
  • LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. [Link]
  • PubMed. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)
  • ACG Publications. Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)
  • MDPI. (n.d.). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]
  • ResearchGate. (2025). Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium. [Link]
  • National Institutes of Health. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. [Link]

Sources

Technical Support Center: Scaling Up 3-(3-Chloro-4-fluorophenyl)propanoic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 3-(3-chloro-4-fluorophenyl)propanoic acid. This guide is designed for researchers, process chemists, and drug development professionals. It provides in-depth troubleshooting advice and frequently asked questions to navigate the challenges of transitioning this synthesis from the laboratory bench to pilot and production scales.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions encountered during the scale-up process.

Q1: What is the most common and scalable synthesis route for this compound?

A1: The most industrially viable route typically involves a two-step process:

  • Friedel-Crafts Acylation: 1-Chloro-2-fluorobenzene is reacted with succinic anhydride using a Lewis acid catalyst, commonly aluminum chloride (AlCl₃), to form 4-(3-chloro-4-fluorophenyl)-4-oxobutanoic acid.

  • Reduction: The ketone group of the intermediate is then reduced to a methylene group to yield the final product. Catalytic hydrogenation is the preferred industrial method for this step due to its efficiency and cleaner waste profile compared to stoichiometric metal reductions.[1]

Q2: Why does my reaction yield decrease significantly when moving from a 1L flask to a 50L reactor?

A2: Yield loss on scale-up is a common issue often rooted in physical and engineering principles rather than a change in the underlying chemistry. The primary culprits are typically:

  • Mass Transfer Limitations: In heterogeneous reactions like catalytic hydrogenation, efficient mixing is crucial for gas-liquid-solid contact. What is easily mixed in a small flask may be poorly agitated in a large reactor, starving the catalyst of hydrogen or substrate.[2][3]

  • Heat Transfer Issues: Many of the reactions involved, particularly the Friedel-Crafts workup and hydrogenation, are highly exothermic.[3][4] A larger reactor has a smaller surface-area-to-volume ratio, making heat dissipation less efficient. This can lead to temperature spikes, causing side reactions and impurity formation.[5]

  • Inefficient Reagent Addition: Slower, controlled addition of reagents is critical on a larger scale to manage heat evolution. If addition is too fast, localized high concentrations can lead to byproduct formation.

Q3: What are the primary safety hazards to consider during scale-up?

A3: The key hazards are:

  • Hydrogen Handling: Hydrogen is highly flammable and can form explosive mixtures with air.[4] Operations must be conducted in appropriately rated equipment with proper grounding and ventilation.

  • Pyrophoric Catalysts: Palladium on carbon (Pd/C), a common hydrogenation catalyst, is pyrophoric, especially after use when saturated with hydrogen. It can ignite spontaneously upon contact with air.[4] It must be handled under an inert atmosphere (e.g., nitrogen or argon) and kept wet until disposal.

  • Corrosive Reagents and Byproducts: Aluminum chloride is highly corrosive and reacts violently with water. The workup of the Friedel-Crafts reaction generates significant quantities of hydrochloric acid (HCl).

  • Exothermic Reactions: Both the quenching of AlCl₃ and the catalytic hydrogenation are highly exothermic and pose a risk of a thermal runaway if not properly controlled.[1][3]

Section 2: Troubleshooting Guide by Synthesis Stage

This section provides specific troubleshooting advice in a question-and-answer format for each major step of the synthesis.

Part 2.1: Friedel-Crafts Acylation

Q: My Friedel-Crafts reaction has stalled or shows low conversion. What are the likely causes?

A: Low conversion in a Friedel-Crafts acylation is most often linked to the catalyst or reagents.[6]

  • Probable Cause 1: Inactive Catalyst. Aluminum chloride is extremely sensitive to moisture. Any water in the solvent, starting materials, or reaction vessel will deactivate the catalyst.

    • Solution: Ensure all glassware is rigorously dried. Use a high-purity, anhydrous grade of AlCl₃ and ensure solvents are freshly distilled or from a sealed, dry source.

  • Probable Cause 2: Deactivated Substrate. While 1-chloro-2-fluorobenzene is suitable, any impurities with Lewis basic sites (like amines or even alcohols) can complex with the AlCl₃ catalyst, rendering it inactive.[7]

    • Solution: Verify the purity of your starting material (1-chloro-2-fluorobenzene) by GC or NMR before starting the reaction.

Q: I'm observing the formation of an unwanted isomer. How can I improve regioselectivity?

A: In this specific acylation, the chlorine and fluorine atoms direct the incoming acyl group. While the desired para-acylation to the fluorine atom is generally favored, some ortho-acylation can occur.

  • Probable Cause: Reaction Temperature. Higher temperatures can sometimes lower the selectivity of the reaction by providing enough energy to overcome the activation barrier for the formation of the less-favored isomer.

    • Solution: Maintain strict temperature control during the addition of reagents and throughout the reaction. Running the reaction at a lower temperature (e.g., 0-5 °C) may improve the isomeric ratio, though it may also slow the reaction rate.

Workflow for Friedel-Crafts Acylation Scale-Up

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup prep_vessel Dry Reactor under N2 charge_solvent Charge Anhydrous Solvent prep_vessel->charge_solvent charge_alcl3 Charge AlCl3 charge_solvent->charge_alcl3 cool Cool to 0-5 °C charge_alcl3->cool add_reactants Slowly Add Substrate & Succinic Anhydride cool->add_reactants react Stir at RT for 12-24h add_reactants->react ipc IPC Check (HPLC/TLC) for Completion react->ipc quench Controlled Quench into Ice/HCl ipc->quench extract Extract with Solvent quench->extract wash Wash & Dry extract->wash concentrate Concentrate to Isolate Keto-Acid wash->concentrate

Caption: Scale-up workflow for the Friedel-Crafts acylation step.

Part 2.2: Catalytic Hydrogenation (Reduction)

Q: My hydrogenation is extremely slow or has completely stalled. What should I investigate?

A: A stalled hydrogenation is a classic scale-up problem, often pointing to mass transfer or catalyst issues.[2]

  • Probable Cause 1: Poor Gas-Liquid Mass Transfer. The reaction rate is dependent on the amount of hydrogen dissolved in the liquid phase available to the catalyst. Inadequate agitation fails to break up the gas-liquid interface, limiting hydrogen availability.[3]

    • Solution: Increase the agitation speed. If the reactor design allows, consider using a gas-inducing impeller (e.g., a hollow shaft agitator) to improve the dispersion of hydrogen gas.[3]

  • Probable Cause 2: Catalyst Poisoning. The catalyst's active sites can be blocked by impurities. Sulfur or nitrogen-containing compounds are classic poisons. Residual acid from the previous step can also inhibit the reaction.

    • Solution: Ensure the keto-acid intermediate is thoroughly washed and dried to remove any residual HCl. Test the starting material for potential catalyst poisons. If poisoning is suspected, filtering the reaction mixture and adding a fresh charge of catalyst may be necessary.[8]

  • Probable Cause 3: Inactive Catalyst. The catalyst may have been deactivated by improper handling (exposure to air) or may simply be from a poor-quality batch.

    • Solution: Always handle the catalyst under an inert, wet slurry. Test new batches of catalyst on a small scale before committing to a large-scale run.

Q: My final product contains dehalogenated impurities (e.g., 3-(4-fluorophenyl)propanoic acid). How can I prevent this?

A: Dehalogenation (hydrogenolysis of the C-Cl bond) is a known side reaction in palladium-catalyzed hydrogenations.

  • Probable Cause 1: Over-hydrogenation. This can be caused by excessive temperature, high hydrogen pressure, or prolonged reaction times after the primary reduction is complete.

    • Solution: Lower the reaction temperature and/or hydrogen pressure. Monitor the reaction closely by HPLC and stop it as soon as the starting material is consumed.

  • Probable Cause 2: Catalyst Choice. Palladium is highly active and can promote dehalogenation.

    • Solution: Consider a less active catalyst system. Sometimes adding a small amount of a "catalyst modifier" or "poison" (like a sulfur source) can selectively inhibit the dehalogenation reaction without stopping the desired ketone reduction. This requires careful optimization. Alternatively, a different metal catalyst like rhodium or platinum could be explored.

Troubleshooting Decision Tree: Stalled Hydrogenation

G start Hydrogenation Stalled (No H2 Uptake) check_agitation Is Agitation at Maximum Safe Rate? start->check_agitation increase_agitation Increase Agitation Speed check_agitation->increase_agitation No check_pressure Is H2 Pressure Stable? check_agitation->check_pressure Yes proceed Problem Resolved increase_agitation->proceed check_leak Check System for Leaks check_pressure->check_leak No check_poison Suspect Catalyst Poisoning? check_pressure->check_poison Yes analyze_sm Analyze Starting Material & Solvent for Impurities check_poison->analyze_sm Yes check_catalyst_activity Is Catalyst from a New/Untested Batch? check_poison->check_catalyst_activity No filter_catalyst Filter & Add Fresh Catalyst analyze_sm->filter_catalyst filter_catalyst->proceed test_catalyst Run Small-Scale Test on New Catalyst Batch check_catalyst_activity->test_catalyst Yes check_catalyst_activity->proceed No

Caption: Decision tree for troubleshooting a stalled hydrogenation reaction.

Section 3: Purification and Impurity Control

Q: After the workup, my product is an oil and won't crystallize. What can I do?

A: Oiling out during crystallization is usually due to impurities depressing the melting point or the solvent system being inappropriate.

  • Probable Cause 1: High Impurity Load. Significant amounts of starting material, intermediates, or side-products can act as a eutectic mixture.

    • Solution: First, try to improve the purity of the crude product. A simple charcoal treatment or a pass through a silica gel plug might remove colored impurities. An aqueous wash with a mild base (like sodium bicarbonate) followed by re-acidification can remove acidic impurities.

  • Probable Cause 2: Incorrect Solvent System. The chosen solvent may be too good, preventing the compound from precipitating.

    • Solution: Employ a multi-solvent system. Dissolve the oil in a small amount of a good solvent (e.g., ethyl acetate, acetone) and then slowly add a poor solvent (an "anti-solvent") like heptane or hexane until persistent turbidity is observed. Cool the mixture slowly to induce crystallization. Seeding with a small crystal of pure product can also be very effective.

Q: My final product purity by HPLC is low. What are the common process-related impurities?

A: A thorough impurity profile is crucial for any pharmaceutical intermediate.[9] Common impurities include:

Impurity NameStructureLikely Origin
Starting Keto-Acid 4-(3-chloro-4-fluorophenyl)-4-oxobutanoic acidIncomplete reduction during hydrogenation.
Dehalogenated Product 3-(4-fluorophenyl)propanoic acidSide reaction during hydrogenation.
Isomeric Product 3-(2-chloro-3-fluorophenyl)propanoic acidLack of regioselectivity in Friedel-Crafts step.
Over-reduced Alcohol 3-(3-chloro-4-fluorophenyl)-1-hydroxypropaneReduction of the carboxylic acid (unlikely under typical hydrogenation but possible with other reducing agents).

Solution: Impurity control is best managed at the source.

  • For unreacted keto-acid, optimize the hydrogenation reaction time and catalyst loading.

  • For the dehalogenated impurity, adjust hydrogenation conditions (temperature, pressure) as described in Section 2.2.

  • For the isomer, focus on optimizing the Friedel-Crafts reaction conditions.

  • Purification via crystallization should be designed to purge these specific impurities. Different solvent systems will have different selectivity for rejecting impurities.

Section 4: Key Experimental Protocol (Lab Scale)

This protocol is designed with scalability in mind, emphasizing controlled additions and safety measures.

Step 1: Friedel-Crafts Acylation

  • Under a nitrogen atmosphere, charge a dry 1L jacketed reactor with anhydrous dichloromethane (500 mL) and aluminum chloride (1.2 eq).

  • Cool the stirred suspension to 0-5 °C.

  • In a separate vessel, dissolve 1-chloro-2-fluorobenzene (1.0 eq) and succinic anhydride (1.05 eq) in anhydrous dichloromethane (200 mL).

  • Add the solution from step 3 to the reactor via an addition funnel over 1-2 hours, maintaining the internal temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 16 hours. Monitor completion by HPLC.

  • Prepare a quench vessel with crushed ice and concentrated HCl (1.5 eq relative to AlCl₃).

  • CAUTION: HIGHLY EXOTHERMIC. Slowly transfer the reaction mixture into the vigorously stirred quench vessel, keeping the temperature below 25 °C.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 100 mL).

  • Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield crude 4-(3-chloro-4-fluorophenyl)-4-oxobutanoic acid.

Step 2: Catalytic Hydrogenation

  • Charge a hydrogenation-rated vessel with the crude keto-acid from Step 1, a suitable solvent (e.g., methanol or ethyl acetate), and 5% Palladium on Carbon (1-2 mol %, wet basis).

  • Seal the vessel and inert the atmosphere by purging with nitrogen three times, followed by purging with hydrogen three times.

  • Pressurize the vessel with hydrogen (e.g., 50 psi) and heat to 40-50 °C.

  • Maintain vigorous stirring and monitor the reaction by hydrogen uptake and HPLC analysis.

  • Once complete, cool the vessel to room temperature and carefully vent the hydrogen. Purge three times with nitrogen.

  • CAUTION: PYROPHORIC CATALYST. Under a nitrogen blanket, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Keep the filter cake wet at all times.

  • Concentrate the filtrate under reduced pressure.

  • Recrystallize the crude solid from a suitable solvent system (e.g., toluene/heptane) to yield pure this compound.

References

  • Pérez Torres, P. (2021). Scale-up of catalytic hydrogenation in the pharmaceutical industry. Biblioteca IQS. [Link]
  • Gemoets, H. P. L., et al. (2016). Rational scale-up of catalytic hydrogenation involving slowly dissolving reactants. Organic Process Research & Development. [Link]
  • Shukla, V. G., et al. (2020). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety. [Link]
  • ACS Green Chemistry Institute. Nitro Reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
  • Neuland Labs. (2022).
  • Applied Catalysts. (2023).
  • Wikipedia. Reduction of nitro compounds. [Link]
  • Organic Syntheses. Working with Hazardous Chemicals. [Link]
  • Quora. (2018). What are the limitations of Friedel Craft reactions?. [Link]
  • Chemistry Steps.
  • University of Calgary.
  • Pharmaffiliates. (2025). Understanding Pharmaceutical Impurities Insights into Advanced Reference Standards for Drug Quality and Safety. [Link]

Sources

avoiding common experimental errors with 3-(3-Chloro-4-fluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-(3-Chloro-4-fluorophenyl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise when working with this halogenated aromatic carboxylic acid. Our goal is to provide not just solutions, but a deeper understanding of the chemical principles at play, enabling you to anticipate and avoid experimental errors.

Section 1: Core Concepts & Handling FAQs

This section addresses foundational questions regarding the properties, storage, and safe handling of this compound. Proper handling is the first step in preventing experimental failure.

Q1: What are the key physical and chemical properties I should be aware of?

A1: Understanding the fundamental properties is crucial for experimental design. This compound is a solid at room temperature. The presence of chlorine and fluorine atoms significantly influences its electronic properties and reactivity.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 881190-93-8[3][4]
Molecular Formula C₉H₈ClFO₂[3][4][5][6]
Molecular Weight 202.61 g/mol [4][6]
Appearance White to off-white powder/solid[4]
Melting Point 55.0 - 64.0 °C[4]
pKa ~4.6 (Estimated, similar to related structures)[7]

Q2: How should I properly store this compound to ensure its stability?

A2: To maintain its integrity, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[8][9] Avoid exposure to moisture and strong oxidizing agents. Long-term storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for analytical standards or long-duration studies.

Q3: What are the primary safety hazards associated with this compound?

A3: According to safety data sheets, this compound is classified as harmful if swallowed and causes skin and serious eye irritation.[8] It may also cause respiratory irritation.[8] Always handle this chemical in a fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical safety goggles, gloves, and a lab coat.[8][10]

Q4: What solvents can I use to dissolve this compound?

A4: Due to its phenylpropanoic acid structure, it exhibits good solubility in many organic solvents. For aqueous solutions, solubility is limited but can be significantly increased by adjusting the pH.

Table 2: Solubility Profile

Solvent ClassExamplesSolubility & Rationale
Polar Aprotic DMSO, DMF, THF, Ethyl AcetateHigh: The carboxylic acid group can form hydrogen bonds, and the overall molecule is compatible with these polar environments.
Alcohols Methanol, EthanolHigh: The compound is readily dissolved due to hydrogen bonding with the alcohol's hydroxyl group.
Chlorinated Dichloromethane (DCM), ChloroformModerate to High: The aromatic ring and halogen substituents contribute to solubility in these less polar solvents.
Aqueous WaterLow: The hydrophobic halogenated phenyl ring limits water solubility.
Aqueous Base Dilute NaOH, NaHCO₃High: The carboxylic acid (pKa ~4.6) is deprotonated to form a highly soluble carboxylate salt. This is a key property for extractions.
Non-polar Hexanes, TolueneLow to Very Low: The polar carboxylic acid group makes it poorly soluble in non-polar hydrocarbon solvents.

Section 2: Troubleshooting Guide for Synthetic Reactions

Failures in chemical synthesis are common. This guide provides a systematic way to diagnose and solve issues encountered when using this compound as a reactant.

Scenario 1: Low Yield in Fischer Esterification

Problem: I'm trying to synthesize the methyl or ethyl ester of this compound using the corresponding alcohol and a catalytic amount of sulfuric acid, but my yields are consistently low (<50%).

Causality Analysis: Fischer esterification is an equilibrium-limited reaction.[11] Low yields typically point to issues with shifting this equilibrium or reaction kinetics.

Q: What is the most likely cause of my low esterification yield?

A: The most common culprit is the presence of water, which drives the equilibrium back toward the starting materials. Other factors include insufficient catalyst, low reaction temperature, or inadequate reaction time.

Troubleshooting Workflow:

G start Low Yield in Esterification Reaction cause1 Equilibrium Issue: Presence of Water? start->cause1 cause2 Kinetic Issue: Slow Reaction? start->cause2 cause3 Workup Issue: Product Loss? start->cause3 sol1 Solution: 1. Use anhydrous alcohol and glassware. 2. Use a Dean-Stark trap to remove H₂O azeotropically. 3. Use a large excess of alcohol to shift equilibrium. cause1->sol1 If water is suspected sol2 Solution: 1. Increase catalyst (e.g., H₂SO₄) loading slightly. 2. Increase reaction temperature (reflux). 3. Extend reaction time and monitor by TLC/HPLC. cause2->sol2 If reaction is incomplete sol3 Solution: 1. Ensure complete extraction with an appropriate organic solvent. 2. Avoid emulsions during basic wash. 3. Check pH carefully during workup steps. cause3->sol3 If reaction is complete but isolated yield is low

Caption: Troubleshooting decision tree for low-yield esterification.

Scenario 2: Failed Electrophilic Aromatic Substitution

Problem: I am attempting a Friedel-Crafts or nitration reaction on the aromatic ring of this compound, but I am recovering only the starting material.

Causality Analysis: The aromatic ring is substituted with three groups: a chloro group, a fluoro group, and a propanoic acid chain. All three are deactivating groups for electrophilic aromatic substitution (EAS).[12] The halogens are deactivating due to their strong inductive electron withdrawal, which is stronger than their resonance donation. The propanoic acid group is also deactivating. This makes the ring highly electron-deficient and resistant to EAS.

Q: Why is my electrophilic substitution reaction failing?

A: The combined deactivating effect of the -Cl, -F, and -CH₂CH₂COOH groups makes the aromatic ring extremely unreactive towards standard EAS conditions. Friedel-Crafts reactions, in particular, are known to fail on strongly deactivated rings.

Q: How can I overcome this? Are there alternative strategies?

A: Forcing conditions (high heat, strong Lewis acids) are likely to cause decomposition. A better strategy is to consider a different synthetic route. For example, perform the desired aromatic substitution on a precursor molecule with activating groups (like phenol or aniline) and then build the propanoic acid side-chain in subsequent steps.

Section 3: Analytical & Purification FAQs

Accurate analysis and effective purification are critical for obtaining reliable experimental data and high-quality materials.

Q1: I'm seeing broad peaks for my compound during HPLC analysis. What's wrong?

A1: Peak broadening or tailing in reversed-phase HPLC (e.g., with a C18 column) for carboxylic acids is often caused by interactions with residual, un-capped silanol groups on the silica support.[13] At neutral pH, the carboxylic acid can be partially ionized, leading to poor peak shape.

Solution:

  • Lower the Mobile Phase pH: Add a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to your mobile phase.[13] This will fully protonate the carboxylic acid group, ensuring it elutes as a single, neutral species, resulting in sharper peaks.

  • Check for Column Overload: Injecting too concentrated a sample can also cause broad peaks. Try diluting your sample.[13]

Q2: What is the best way to purify the crude product after synthesis?

A2: The purification method depends on the nature of the impurities.

  • For non-acidic impurities: An acid-base extraction is highly effective. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate). Wash with an aqueous base (like sodium bicarbonate) to extract your product into the aqueous layer as its sodium salt. The organic impurities remain in the organic layer. Afterwards, re-acidify the aqueous layer with dilute HCl to precipitate the pure carboxylic acid, which can then be filtered or extracted back into an organic solvent.

  • For acidic impurities with different pKa: If you have other acidic byproducts, a simple extraction may not be sufficient. In this case, column chromatography on silica gel is the preferred method. Use a solvent system like hexanes/ethyl acetate with a small amount of acetic or formic acid to keep the carboxylic acid protonated and improve elution.

  • For final polishing: Recrystallization can be an excellent final step to achieve high purity. A solvent system of toluene/hexanes or ethanol/water could be a good starting point for method development.

Protocol: Standard Purification via Acid-Base Extraction

This protocol assumes the primary impurities are neutral organic compounds.

Materials:

  • Crude this compound in an organic solvent (e.g., Ethyl Acetate).

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • 1 M Hydrochloric acid (HCl).

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Separatory funnel, beakers, filter paper.

Procedure:

  • Transfer the organic solution of your crude product to a separatory funnel.

  • Add an equal volume of saturated NaHCO₃ solution. Stopper the funnel and shake vigorously, venting frequently to release CO₂ pressure.

  • Allow the layers to separate. Drain the lower aqueous layer (containing your deprotonated product) into a clean beaker.

  • Repeat the extraction of the organic layer with fresh NaHCO₃ solution 1-2 more times to ensure complete recovery. Combine all aqueous extracts.

  • (Optional) Wash the combined aqueous extracts with a small amount of fresh ethyl acetate to remove any trapped neutral impurities. Discard this organic wash.

  • In a fume hood, slowly add 1 M HCl to the combined aqueous extracts while stirring until the pH is ~2. Your product will precipitate as a white solid.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.

  • Alternatively, extract the acidified aqueous solution with 3 portions of fresh ethyl acetate.

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified product.

  • Validation: Confirm purity by HPLC, LC-MS, or by taking a melting point.

References

  • Larsen, A. O., et al. (2021). Halogenation of Pharmaceuticals Is an Impediment to Ready Biodegradability. MDPI.
  • PubChem. (n.d.). 3-(3-Chlorophenyl)propanoic acid. National Center for Biotechnology Information.
  • Fisher Scientific. (n.d.). 3-(3-Chloro-4-fluorophenyl)propionic acid, 96%.
  • Serafim, R. A. M., et al. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. PubMed Central.
  • PubChemLite. (n.d.). This compound.
  • PubChem. (n.d.). 3-(4-Fluorophenyl)propionic acid. National Center for Biotechnology Information.
  • MIT OpenCourseWare. (2019). 5.310 (F19) Fischer Esterification Lab Manual.
  • Chemistry Steps. (n.d.). Electrophilic Aromatic Substitution Practice Problems.

Sources

Validation & Comparative

A Researcher's Guide to 3-(3-Chloro-4-fluorophenyl)propanoic Acid and its Analogs: A Comparative Analysis for Targeting Aldo-Keto Reductase 1C3

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of 3-(3-Chloro-4-fluorophenyl)propanoic acid and its structural analogs, with a specific focus on their potential as inhibitors of Aldo-Keto Reductase 1C3 (AKR1C3). For drug development professionals, understanding the structure-activity relationships (SAR) within this chemical class is paramount for designing potent and selective therapeutic agents. This document synthesizes experimental data from related compound series to establish a predictive framework for analog performance.

Introduction: The Therapeutic Potential of Phenylpropanoic Acids

The phenylpropanoic acid scaffold is a privileged structure in medicinal chemistry, most famously represented by non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen.[1] Beyond their anti-inflammatory properties, derivatives of this class have shown activity against a range of biological targets. One such target of significant interest in oncology is AKR1C3, an enzyme implicated in the progression of castration-resistant prostate cancer (CRPC) and other hormone-dependent malignancies.[2][3]

AKR1C3 plays a critical role in the intratumoral biosynthesis of potent androgens, such as testosterone and dihydrotestosterone (DHT), which drive cancer cell proliferation.[3] By catalyzing the reduction of precursor steroids, AKR1C3 provides the fuel for androgen receptor (AR) signaling, even in a castrate-level circulating androgen environment. Therefore, inhibiting AKR1C3 is a key strategy for disrupting this pathway and treating advanced cancers.[2]

This guide focuses on this compound, a compound bearing two electron-withdrawing halogens on its phenyl ring. We will analyze how modifications to this substitution pattern can predictably alter inhibitory potency against AKR1C3, drawing on established SAR principles from related inhibitor classes.

The Role of AKR1C3 in Cancer Signaling

AKR1C3 is a pivotal node in both steroid hormone and prostaglandin signaling pathways. Its overexpression in cancer cells leads to the production of proliferative ligands for the androgen and estrogen receptors. Furthermore, it diverts prostaglandin metabolism away from the production of anti-proliferative molecules. The inhibition of AKR1C3 is intended to reverse these effects, reducing proliferative signaling and potentially re-sensitizing cancer cells to other therapies.

AKR1C3_Pathway cluster_steroid Steroid Biosynthesis cluster_prostaglandin Prostaglandin Metabolism Androstenedione Δ4-Androstene- 3,17-dione Testosterone Testosterone Androstenedione->Testosterone AKR1C3 DHT 5α-DHT Testosterone->DHT AR Androgen Receptor (AR) DHT->AR Activates Proliferation Gene Transcription & Cell Proliferation AR->Proliferation PGD2 PGD2 PGF2a PGF2α (Proliferative) PGD2->PGF2a AKR1C3 dPGJ2 15d-PGJ2 (Anti-proliferative) PGD2->dPGJ2 Spontaneous (Blocked by AKR1C3) FP_Receptor FP Receptor PGF2a->FP_Receptor Activates FP_Receptor->Proliferation Inhibitor 3-Phenylpropanoic Acid Analog (e.g., Cpd X) Inhibitor->Androstenedione Inhibits Inhibitor->PGD2 Inhibits

Caption: AKR1C3 signaling pathways in cancer progression.

Comparative Analysis: Structure-Activity Relationships (SAR)

This electronic effect is crucial for the interaction within the enzyme's active site. The carboxylate of the inhibitor forms key hydrogen bonds with catalytic residues (Tyr-55 and His-117), while the phenyl ring sits in a hydrophobic pocket. Electron-withdrawing substituents are thought to optimize the electronic and conformational properties of the molecule for tighter binding.

Based on these principles, we present a predictive comparison of our lead compound with several hypothetical and known analogs. The IC50 values for the arylpropionic acid NSAID, Flurbiprofen, are included as a real-world benchmark.[1]

Compound IDPhenyl Ring Substituent(s)Predicted Effect on PotencyRationaleReference IC50 (AKR1C3)
Lead Cpd 3-Chloro, 4-Fluoro High Strong cumulative electron-withdrawing effect from two halogen atoms.Not available (predicted potent)
Analog A4-Nitro (4-NO₂)HighestThe nitro group is one of the strongest electron-withdrawing groups.Hypothetical
Analog B4-Trifluoromethyl (4-CF₃)HighStrong electron-withdrawing group.Hypothetical
Analog C4-Cyano (4-CN)HighStrong electron-withdrawing group.Hypothetical
Analog D4-Bromo (4-Br)Moderate-HighElectron-withdrawing halogen, less electronegative than Cl/F.Hypothetical
Analog EUnsubstitutedLowLacks favorable electronic effects for AKR1C3 binding.Hypothetical
Analog F4-Methyl (4-CH₃)LowestElectron-donating group, predicted to be unfavorable for potency.Hypothetical
Analog G4-Methoxy (4-OCH₃)LowestStrong electron-donating group, predicted to be unfavorable.Hypothetical
BenchmarkFlurbiprofen (2-Fluoro)ModerateSingle fluoro group provides some electron-withdrawing character.~5.9 µM[1]

Experimental Protocols

To validate these predictions and accurately determine the inhibitory potential of novel analogs, standardized and reproducible assays are essential. The following sections detail the necessary protocols for synthesis and biological evaluation.

General Synthesis of Substituted 3-Phenylpropanoic Acids

A common and reliable method for synthesizing these compounds is through the catalytic hydrogenation of the corresponding cinnamic acid derivative. This approach ensures the saturation of the propanoic acid side chain.

Synthesis_Workflow cluster_reactants Reactants CinnamicAcid Substituted Cinnamic Acid ReactionVessel Reaction Vessel (Hydrogenation) CinnamicAcid->ReactionVessel Catalyst Palladium on Carbon (Pd/C) Catalyst->ReactionVessel Solvent Ethyl Acetate Solvent->ReactionVessel Hydrogen H₂ Gas Hydrogen->ReactionVessel Filtration Filtration (Remove Catalyst) ReactionVessel->Filtration Reaction Completion Evaporation Solvent Evaporation Filtration->Evaporation Product Final Product: 3-Phenylpropanoic Acid Evaporation->Product

Caption: General workflow for the synthesis of 3-phenylpropanoic acids.

Step-by-Step Protocol:

  • Dissolution: Dissolve the substituted cinnamic acid starting material in a suitable solvent, such as ethyl acetate, in a hydrogenation flask.

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on Carbon (Pd/C) to the solution.

  • Hydrogenation: Seal the flask and purge with hydrogen gas. Maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir the mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Catalyst Removal: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization or column chromatography if necessary.

AKR1C3 Enzyme Inhibition Assay

This protocol describes a robust in vitro assay to determine the half-maximal inhibitory concentration (IC50) of test compounds against human AKR1C3. The assay measures the NADP⁺-dependent oxidation of a substrate, S-tetralol.

Materials:

  • Recombinant human AKR1C3 enzyme

  • NADP⁺ (cofactor)

  • S-tetralol (substrate)

  • Potassium phosphate buffer (pH 7.4)

  • Test compounds dissolved in DMSO

  • 96-well microplates (UV-transparent)

  • Microplate reader capable of measuring absorbance at 340 nm

Step-by-Step Protocol:

  • Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a series of dilutions in buffer to achieve the final desired concentrations for the assay. The final DMSO concentration in the well should not exceed 1%.

  • Assay Mixture: In each well of the microplate, add the following in order:

    • Potassium phosphate buffer.

    • NADP⁺ solution.

    • Test compound dilution (or DMSO for control wells).

    • AKR1C3 enzyme solution.

  • Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 10 minutes to allow the compound to interact with the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the S-tetralol substrate solution to all wells.

  • Kinetic Measurement: Immediately place the plate in the microplate reader (pre-heated to 37°C). Measure the increase in absorbance at 340 nm every 30 seconds for 10-15 minutes. This measures the formation of NADPH.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the velocities to the control (DMSO only) to get the percent inhibition.

    • Plot the percent inhibition against the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Directions

The comparative analysis presented in this guide, grounded in established SAR principles, strongly suggests that this compound is a promising candidate for AKR1C3 inhibition. The presence of two strong electron-withdrawing groups is a key feature for potent activity. Analogs featuring even stronger electron-withdrawing groups, such as nitro or trifluoromethyl substituents, are predicted to exhibit enhanced performance and warrant synthesis and evaluation.

Researchers and drug development professionals are encouraged to use the provided protocols to systematically synthesize and test a focused library of analogs. This will enable the validation of these SAR predictions and the potential identification of a lead compound with superior potency and selectivity for AKR1C3, paving the way for a new class of therapeutics for hormone-driven cancers.

References

  • Vigato, C., Pippione, A. C., Mannella, I., et al. (2022). New Hydroxybenzoazole Inhibitors of Aldo-Keto Reductase 1C3 (AKR1C3): Disclosure of SAR Investigation to Target Prostate Cancer. Pharmaceuticals, 15(2), 155.
  • Adeniji, A. O., Twenter, B. M., & Penning, T. M. (2012). Discovery of substituted 3-(phenylamino)benzoic acids as potent and selective inhibitors of type 5 17β-hydroxysteroid dehydrogenase (AKR1C3). Journal of medicinal chemistry, 55(5), 2311–2323.
  • Gazvoda, M., Beranič, N., Turk, S., et al. (2013). 2,3-Diarylpropenoic acids as selective non-steroidal inhibitors of type-5 17β-hydroxysteroid dehydrogenase (AKR1C3). European journal of medicinal chemistry, 62, 89–97.
  • Pippione, A. C., et al. (2024). Structure-guided optimization of 3-hydroxybenzoisoxazole derivatives as inhibitors of Aldo-keto reductase 1C3 (AKR1C3) to target castration-resistant prostate cancer. European Journal of Medicinal Chemistry, 266, 116137.
  • He, Y., et al. (2022). Development of highly potent and specific AKR1C3 inhibitors to restore the chemosensitivity of drug-resistant breast cancer. European Journal of Medicinal Chemistry, 247, 115013.
  • Lolli, M. L., et al. (2021). AI Based Discovery of a New AKR1C3 Inhibitor for Anticancer Applications. Journal of Medicinal Chemistry, 64(23), 17359–17373.
  • Brožič, M., et al. (2012). Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library. Journal of Medicinal Chemistry, 55(11), 5257–5266.
  • Penning, T. M. (2015). Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review. Expert opinion on therapeutic patents, 25(6), 637–649.
  • Adeniji, A. O., & Penning, T. M. (2011). Development of Potent and Selective Inhibitors of Aldo-Keto Reductase 1C3 (Type 5 17β-Hydroxysteroid Dehydrogenase) Based on N-Phenyl-Aminobenzoates and Their Structure Activity Relationships. Journal of Medicinal Chemistry, 55(5), 2311-2323.
  • Zhou, H., et al. (2020). Design, Synthesis and Cytotoxicity Evaluation of Novel Indole Derivatives Containing Benzoic Acid Group as Potential AKR1C3 Inhibitors. Chemistry & Biodiversity, 17(12), e2000519.
  • Yin, Y. D., et al. (2021). Aldo-Keto Reductase 1C3 Inhibitor Prodrug Improves Pharmacokinetic Profile and Demonstrates In Vivo Efficacy in a Prostate Cancer Xenograft Model. Journal of Medicinal Chemistry, 64(1), 541-556.
  • Kafka, M., et al. (2020). Inhibitory activities towards AKR1C3 of three compounds designated MF-11, MF-14 and MF-15. Scientific Reports, 10(1), 1-12.
  • Commons, T. J., et al. (2012). Crystal Structures of Three Classes of Non-Steroidal Anti-Inflammatory Drugs in Complex with Aldo-Keto Reductase 1C3. PLoS ONE, 7(7), e43965.
  • Da Silva, G. G., et al. (2023). Design and Evaluation of NSAID Derivatives as AKR1C3 Inhibitors for Breast Cancer Treatment through Computer-Aided Drug Design and In Vitro Analysis. Molecules, 28(10), 4075.

Sources

A Comparative Analysis of 3-(3-Chloro-4-fluorophenyl)propanoic Acid and Other Aryl Propionic Acid Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of 3-(3-Chloro-4-fluorophenyl)propanoic acid with other key aryl propionic acid derivatives. We will explore their structural nuances, physicochemical properties, synthetic routes, and biological activities, supported by experimental data and protocols to inform research and development in medicinal chemistry and drug discovery.

Introduction: The Versatile Scaffold of Aryl Propionic Acids

Aryl propionic acids are a significant class of organic compounds characterized by a phenyl ring linked to a propionic acid moiety. This structural motif is the backbone for many biologically active molecules, most notably the "profen" family of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2][3][4][5][6] Well-known members like Ibuprofen and Naproxen function primarily by inhibiting cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins involved in inflammation and pain.[1]

The therapeutic efficacy and pharmacological profile of these derivatives can be dramatically altered by several factors:

  • Position of the Propionic Acid Chain: Classical NSAIDs are typically 2-arylpropionic acids. The compound of interest, this compound, is a 3-aryl isomer, suggesting potentially different biological targets and activities.

  • Substitution on the Aryl Ring: The nature, position, and number of substituents on the phenyl ring are critical determinants of a compound's activity. Halogenation, as seen in our target molecule, is a common strategy in medicinal chemistry to modulate factors like lipophilicity, metabolic stability, and binding affinity.

This guide will dissect the unique characteristics of this compound by comparing it against benchmark and structurally related compounds to elucidate critical structure-activity relationships (SAR).

Structural and Physicochemical Comparison

The introduction of halogen atoms at specific positions on the phenyl ring significantly impacts the molecule's electronic and steric properties. Let's compare our lead compound with other relevant derivatives.

G cluster_0 This compound cluster_1 Ibuprofen (2-Aryl Derivative) cluster_2 3-(4-Fluorophenyl)propanoic acid cluster_3 3-(4-Chlorophenyl)propanoic acid node_A node_A node_B node_B node_C node_C node_D node_D

Caption: Chemical structures of the compared aryl propionic acid derivatives.

The key structural differentiator for this compound is the presence of two halogen substituents and the propanoic acid chain at the 3-position of the phenyl ring. These features are contrasted with the classic 2-aryl structure of Ibuprofen and the mono-substituted 3-aryl analogues.

Table 1: Comparative Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)CAS Number
This compound C₉H₈ClFO₂202.61Not widely reported881190-93-8[7]
Ibuprofen C₁₃H₁₈O₂206.2875-7815687-27-1[8]
3-(4-Fluorophenyl)propanoic acid C₉H₉FO₂168.1686-91459-31-4[9]
3-(4-Chlorophenyl)propanoic acid C₉H₉ClO₂184.62127-1312019-34-3[10][11]

Causality Insight: The addition of chlorine and fluorine atoms increases the molecular weight and is expected to increase lipophilicity compared to the unsubstituted parent compound. This can enhance membrane permeability and interaction with hydrophobic binding pockets in biological targets. The higher melting point of the chlorinated analogue compared to the fluorinated one reflects stronger intermolecular forces in the crystal lattice.

Synthesis Strategies: A Common Pathway

A robust and versatile method for synthesizing 3-aryl propionic acids, including our target compound, is the malonic ester synthesis. This classical organic chemistry reaction provides a reliable route to the desired carbon skeleton.

G A Step 1: Deprotonation Diethyl Malonate + Base (e.g., NaOEt) B Step 2: Alkylation Substituted Benzyl Halide Addition A->B Forms nucleophile C Intermediate: Alkylated Malonic Ester B->C D Step 3: Hydrolysis NaOH (aq) C->D E Intermediate: Dicarboxylic Acid Salt D->E F Step 4: Decarboxylation Acidification (HCl) + Heat E->F G Final Product: 3-Arylpropanoic Acid F->G Loses CO2

Caption: General workflow for the malonic ester synthesis of 3-arylpropanoic acids.

Experimental Protocol: General Synthesis of 3-(3-Halogenophenyl)propanoic Acid

This protocol is adapted from established methods for synthesizing related structures.[12] It is a self-validating system where the successful formation of intermediates can be monitored by techniques like Thin Layer Chromatography (TLC) and the final product confirmed by NMR and Mass Spectrometry.

Materials:

  • Diethyl malonate

  • Sodium ethoxide (or sodium metal in absolute ethanol)

  • Substituted benzyl chloride (e.g., 3-chloro-4-fluorobenzyl chloride)

  • Absolute Ethanol

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl, concentrated)

  • Diethyl ether

Procedure:

  • Alkylation:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium ethoxide (1.1 eq) in absolute ethanol under an inert atmosphere.

    • To this solution, add diethyl malonate (1.2 eq) dropwise at room temperature.

    • Add the appropriate substituted benzyl chloride (1.0 eq) to the reaction mixture.

    • Heat the mixture to reflux (approx. 70-80°C) and maintain for 2-4 hours, monitoring the reaction progress by TLC.

    • After completion, cool the mixture and remove the ethanol under reduced pressure.

    • Add water to the residue and extract the product with diethyl ether. The organic layer contains the 2-(substituted-benzyl) diethyl malonate intermediate.

  • Hydrolysis and Decarboxylation:

    • To the crude intermediate from the previous step, add an aqueous solution of NaOH (e.g., 20%).

    • Heat the mixture to reflux for 3-4 hours to ensure complete hydrolysis of the ester groups.

    • Cool the reaction mixture to room temperature and carefully acidify by dropwise addition of concentrated HCl until the pH is ~1-2. Vigorous CO₂ evolution will be observed.

    • Continue heating gently (e.g., to 100-120°C) for another 1-2 hours to ensure complete decarboxylation.

    • Cool the mixture, which should result in the precipitation of the crude 3-(3-halogenophenyl)propanoic acid.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry.

    • Recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified product.

Comparative Biological Activity

While most commercial aryl propionic acids are developed as anti-inflammatory agents, modifying the core structure can lead to different biological activities.[1][3]

Table 2: Summary of Reported Biological Activities

CompoundClassPrimary ActivityNotes
Ibuprofen 2-Arylpropanoic AcidAnti-inflammatory, Analgesic[1][6]Non-selective COX-1/COX-2 inhibitor.
3-(4-Fluorophenyl)propanoic acid 3-Arylpropanoic AcidSynthetic IntermediateUsed in the synthesis of pharmaceuticals, including anti-inflammatory agents and melanocortin-4 receptor agonists.[9][13]
3-(4-Chlorophenyl)propanoic acid 3-Arylpropanoic AcidSynthetic IntermediateBuilding block for pharmaceuticals, including anticonvulsants and anxiolytics.[10]
3-(3-Chloro-4-hydroxyphenyl) propanoic acid 3-Arylpropanoic AcidAntimicrobial[14]Natural product isolated from Streptomyces coelicolor with significant activity against E. coli and S. aureus.[14]
This compound 3-Arylpropanoic AcidInvestigationalIts biological activity is not extensively documented, but based on related structures, it warrants investigation for antimicrobial and anticancer properties.

Structure-Activity Relationship (SAR) Insights:

  • Anti-inflammatory Activity: The carboxylic acid moiety is crucial for the anti-inflammatory activity of classical NSAIDs.[2][4] The shift from a 2-aryl to a 3-arylpropanoic acid structure often reduces or alters this activity, suggesting the specific stereochemistry and positioning relative to the aryl ring is critical for COX enzyme binding.

  • Antimicrobial Activity: The discovery of chlorinated 3-phenylpropanoic acids from natural sources with potent antimicrobial activity is significant.[14] The presence of chlorine, particularly in combination with a hydroxyl or other electron-donating/withdrawing group, appears to be a key feature for this activity. This suggests that this compound is a promising candidate for antimicrobial screening.

  • Anticancer Potential: Various aryl propionic acid derivatives have demonstrated anticancer properties, often independent of COX inhibition.[15] The specific substitution pattern on the phenyl ring is a key determinant of this activity. Therefore, evaluating our lead compound against cancer cell lines would be a logical next step.

Experimental Protocol: Antimicrobial Susceptibility Testing (MIC Assay)

To quantitatively assess the antimicrobial potential of this compound, a standard broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) is recommended.

G A Prepare Stock Solution Dissolve compound in DMSO B Serial Dilution Create 2-fold dilutions in a 96-well plate using growth medium A->B C Inoculate Add standardized bacterial or fungal suspension to each well B->C F Controls Include positive (no drug), negative (no inoculum), and standard antibiotic controls B->F D Incubate Incubate plate at 37°C for 18-24 hours C->D E Determine MIC Visually inspect for the lowest concentration with no visible growth D->E

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Procedure:

  • Preparation: Prepare a stock solution of the test compound (e.g., 1 mg/mL) in dimethyl sulfoxide (DMSO). Prepare a standardized inoculum of the target microorganism (e.g., S. aureus, E. coli) to a concentration of approximately 5 x 10⁵ CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solution with the broth medium to achieve a range of final concentrations (e.g., from 128 µg/mL down to 0.25 µg/mL).

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Controls: Include a positive control well (inoculum + medium, no compound), a negative control well (medium only), and a control for a standard antibiotic (e.g., Ciprofloxacin).

  • Incubation: Cover the plate and incubate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Analysis: The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion and Future Directions

This guide establishes that while this compound shares a core scaffold with well-known NSAIDs, its structural modifications—notably the 3-position of the propionic acid chain and the specific di-halogenation pattern—position it as a compound with potentially distinct biological activities.

  • Comparison Summary: Compared to Ibuprofen, it differs in both substitution and isomerism, making it less likely to be a potent COX inhibitor but a candidate for other activities. Its structure is more closely aligned with halogenated 3-arylpropanoic acids that have shown promise as antimicrobial agents.[14]

  • Recommendation for Researchers: We strongly recommend screening this compound for antimicrobial and anticancer activities. The provided experimental protocols for synthesis and MIC testing offer a validated starting point for these investigations. Further derivatization of the carboxylic acid moiety could also be explored to enhance potency and reduce potential toxicity, a common strategy in NSAID research.[1][3]

By moving beyond the classical anti-inflammatory paradigm for this class of molecules, researchers can unlock new therapeutic potential hidden within the diverse chemical space of aryl propionic acid derivatives.

References

  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Research J. Pharm. and Tech. [URL: https://rjptonline.org/HTML_Papers/Research%20J.%20Pharm.%20and%20Tech/2019/Volume%2012,%20Issue%2012/Research%20J.%20Pharm.%20and%20Tech.,-12,-12,-6035.pdf]
  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Pharmaceutical and Bio-Medical Science. [URL: https://ijpbms.com/wp-content/uploads/2023/08/1.pdf]
  • Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/31491568/]
  • Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharma and Bio Sciences. [URL: https://www.ijppr.humanjournals.com/wp-content/uploads/2020/03/40.pdf]
  • A BRIEF REVIEW ON RECENT ADVANCEMENTS AND BIOLOGICAL ACTIVITIES OF ARYL PROPIONIC ACID DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [URL: https://ijpsr.
  • (PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. ResearchGate. [URL: https://www.researchgate.net/publication/341484966_Aryl_Propionic_Acid_Derivatives_A_Recent_Advancement_in_Pharmacological_Activities]
  • CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid. Google Patents. [URL: https://patents.google.
  • 3-(4-Fluorophenyl)propionic acid | CAS#:459-31-4. Chemsrc. [URL: https://www.chemsrc.com/en/cas/459-31-4_1127084.html]
  • Antimicrobial Chlorinated 3-Phenylpropanoic Acid Derivatives from the Red Sea Marine Actinomycete Streptomyces coelicolor LY001. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7024564/]
  • 3-(4-Fluorophenyl)propionic acid 97 459-31-4. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/560502]
  • 3-(3-Chloro-4-fluorophenyl)propionic acid, 96%. Fisher Scientific. [URL: https://www.fishersci.ca/shop/products/3-chloro-4-fluorophenyl-propionic-acid-96/AC467360010]
  • Physicochemical properties of synthesized propionic acid derivatives. ResearchGate. [URL: https://www.researchgate.
  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. MDPI. [URL: https://www.mdpi.com/1420-3049/29/5/1041]
  • CN103420823B - The synthetic method of -chloro-4 fluorophenyl benzyl ketones. Google Patents. [URL: https://patents.google.
  • 3-(4-Chlorophenyl)propanoic acid 2019-34-3. Guidechem. [URL: https://www.guidechem.com/products/2019-34-3.html]
  • 3-(4-Chlorophenyl)propanoic acid | 2019-34-3. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6260810.htm]
  • 3-(4-Fluorophenyl)propionic acid. Chem-Impex. [URL: https://www.chemimpex.com/products/07049]
  • 3-(4-Fluorophenyl)propionic acid | C9H9FO2 | CID 136302. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/136302]
  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. MDPI. [URL: https://www.mdpi.com/1420-3049/29/4/883]
  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10928734/]
  • Chemical Properties of Ibuprofen (CAS 15687-27-1). Cheméo. [URL: https://www.chemeo.com/cid/41-760-3/Ibuprofen]
  • Exploring Alkyl Ester Salts of L-Amino Acid Derivatives of Ibuprofen: Physicochemical Characterization and Transdermal Potential. MDPI. [URL: https://www.mdpi.com/1999-4923/15/11/2607]
  • An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. ResearchGate. [URL: https://www.researchgate.

Sources

A Comparative Guide to the Biological Effects of 3-(3-Chloro-4-fluorophenyl)propanoic Acid Isomers: Known Activities and a Roadmap for Chiral Investigation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the exploration of novel bioactive compounds is a cornerstone of therapeutic innovation. Arylpropanoic acid derivatives have long been a fertile ground for discovery, yielding a wide array of compounds with significant biological activities.[1] This guide focuses on 3-(3-Chloro-4-fluorophenyl)propanoic acid, a molecule of interest in neuroscience and oncology, to provide a comprehensive overview of its known biological effects and to delineate a critical path forward for its stereoisomeric investigation.

While data on the racemic mixture of this compound, also known as CFM-2, is available, a direct comparative analysis of its (S)- and (R)-enantiomers is conspicuously absent in the current body of scientific literature. This guide will therefore serve a dual purpose: first, to consolidate the existing knowledge on the biological impact of CFM-2, and second, to provide the scientific rationale and detailed experimental frameworks necessary for the chiral separation and differential biological evaluation of its isomers. Understanding the stereospecific effects is not merely an academic exercise; it is a fundamental prerequisite for advancing any chiral compound from a research lead to a potential therapeutic candidate.[2]

Part 1: The Pharmacological Profile of this compound (CFM-2)

This compound, identified in scientific literature as CFM-2, has been characterized primarily as a potent and selective non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This classification places it in a significant category of neuromodulatory compounds, as AMPA receptors are the primary mediators of fast excitatory synaptic transmission in the central nervous system.

1.1. Primary Mechanism of Action: AMPA Receptor Antagonism

CFM-2 exerts its effects by binding to an allosteric site on the AMPA receptor, distinct from the glutamate binding site. This non-competitive inhibition means that even with high concentrations of the endogenous agonist glutamate, CFM-2 can still effectively block the ion channel, preventing the influx of Na+ and Ca2+ ions that would normally lead to neuronal depolarization. This mechanism is foundational to its observed anticonvulsant properties.

1.2. Key Biological Effects:

  • Anticonvulsant Activity: In vivo studies have demonstrated that CFM-2 possesses potent and long-lasting anticonvulsant effects in various seizure models, including those induced by pentylenetetrazole (PTZ). This suggests its potential as a scaffold for the development of new anti-epileptic drugs.

  • Inhibition of Downstream Signaling Pathways: The activity of CFM-2 extends beyond direct channel blockade. It has been shown to inhibit the extracellular signal-regulated kinase (ERK1/2) pathway and reduce the phosphorylation of the cAMP-responsive element-binding protein (CREB). Both ERK and CREB are critical players in neuronal plasticity, cell survival, and proliferation.

  • Modulation of Cell Cycle and Tumor Suppression: CFM-2 has demonstrated effects on key cell cycle regulators. It has been observed to suppress the expression of cyclin D1, a protein crucial for G1 to S phase transition, while upregulating the tumor suppressor proteins p21 and p53. This has led to a decrease in the number of lung adenocarcinoma cells in the G2 and S phases of the cell cycle, suggesting potential antiproliferative applications.

Part 2: The Imperative of Chirality: A Call for Isomer-Specific Investigation

The majority of biological targets, such as receptors and enzymes, are inherently chiral. This stereoselectivity means that the two enantiomers of a chiral drug can interact with these targets in fundamentally different ways, leading to varied pharmacological and toxicological outcomes. One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even contribute to adverse effects.

For this compound, the presence of a chiral center at the C2 position of the propanoic acid chain necessitates the separation and individual evaluation of its (S)- and (R)-enantiomers. The current data on CFM-2 likely represents the composite activity of a racemic (1:1) mixture of these isomers. To truly understand the structure-activity relationship and to optimize the therapeutic potential of this compound, a chiral investigation is paramount.

Experimental Roadmaps for Isomer Comparison

To facilitate the critical next steps in the investigation of this compound, the following section provides detailed, step-by-step methodologies for the essential experiments required to compare its (S)- and (R)-isomers.

Workflow 1: Chiral Separation and Absolute Configuration Assignment

The foundational step is the physical separation of the enantiomers, typically achieved through chiral High-Performance Liquid Chromatography (HPLC).

racemic Racemic this compound hplc Chiral HPLC Separation (e.g., Polysaccharide-based column) racemic->hplc s_iso (S)-Isomer hplc->s_iso r_iso (R)-Isomer hplc->r_iso analysis Purity & Enantiomeric Excess (ee) Analysis s_iso->analysis r_iso->analysis config Absolute Configuration Assignment (e.g., X-ray Crystallography, VCD) analysis->config

Caption: Workflow for chiral separation and analysis.

Detailed Protocol: Chiral HPLC Separation

  • Column Selection: Utilize a chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are often effective for separating arylpropionic acids.

  • Mobile Phase Optimization:

    • Begin with a normal-phase mobile phase, typically a mixture of hexane and isopropanol (e.g., 90:10 v/v).

    • Incorporate a small percentage of an acidic modifier, such as trifluoroacetic acid (TFA, 0.1%), to improve peak shape and resolution by suppressing the ionization of the carboxylic acid group.

    • Adjust the isopropanol percentage to optimize the retention time and separation factor (alpha).

  • Detection: Use a UV detector set to a wavelength where the compound has strong absorbance (e.g., ~254 nm).

  • Fraction Collection: Collect the separated enantiomeric peaks into distinct fractions.

  • Purity and Enantiomeric Excess (ee) Analysis: Re-inject the collected fractions onto the same chiral column to confirm their enantiomeric purity (aim for >99% ee).

  • Solvent Removal: Evaporate the solvent from the collected fractions under reduced pressure to obtain the purified (S)- and (R)-enantiomers.

Workflow 2: Comparative Analysis of AMPA Receptor Antagonism

Whole-cell patch-clamp electrophysiology is the gold standard for quantifying the functional inhibition of AMPA receptors.

cells HEK293 Cells Expressing AMPA Receptors (e.g., GluA1/A2) patch Whole-Cell Patch-Clamp cells->patch agonist Apply AMPA Agonist (e.g., Glutamate) patch->agonist isomers Co-apply (S)- or (R)-Isomer (Varying Concentrations) agonist->isomers record Record Ion Channel Current isomers->record analysis Data Analysis: Generate Dose-Response Curves Calculate IC50 Values record->analysis compare Compare IC50 of (S)- vs (R)-Isomer analysis->compare

Caption: Electrophysiology workflow for isomer comparison.

Detailed Protocol: Whole-Cell Patch-Clamp Assay

  • Cell Culture: Use a cell line (e.g., HEK293) stably or transiently expressing the desired AMPA receptor subunits (e.g., GluA1/GluA2).

  • Electrophysiology Setup:

    • Prepare an external solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES, glucose) and an internal pipette solution (e.g., containing CsF, CsCl, EGTA, HEPES).

    • Pull glass micropipettes to a resistance of 3-5 MΩ.

  • Recording:

    • Establish a whole-cell patch-clamp configuration on a selected cell.

    • Voltage-clamp the cell at a holding potential of -60 mV.

  • Drug Application:

    • Establish a baseline current by applying a fixed concentration of glutamate (e.g., 10 mM) to elicit a stable inward current.

    • Perform a dose-response analysis by co-applying glutamate with increasing concentrations of the (S)-isomer.

    • Repeat the dose-response analysis for the (R)-isomer on separate cells.

  • Data Analysis:

    • Measure the peak amplitude of the glutamate-evoked current in the presence of each concentration of the isomer.

    • Normalize the responses to the control (glutamate alone).

    • Plot the normalized response against the logarithm of the isomer concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each enantiomer.

Table 1: Hypothetical Comparative AMPA Receptor Activity

IsomerIC50 (µM) on GluA2-containing AMPA Receptors
(S)-3-(3-Chloro-4-fluorophenyl)propanoic acidData to be determined
(R)-3-(3-Chloro-4-fluorophenyl)propanoic acidData to be determined
Racemic Mixture (CFM-2)Data to be determined
Workflow 3: Assessing Downstream Signaling Effects via Western Blot

This workflow quantifies the impact of each isomer on key signaling proteins identified in studies of the racemic mixture.

cells Cell Culture (e.g., A549 Lung Cancer Cells) treat Treat with (S)-Isomer, (R)-Isomer, or Vehicle Control cells->treat lyse Cell Lysis & Protein Quantification treat->lyse sds SDS-PAGE & Transfer to Membrane lyse->sds probe Probe with Primary Antibodies (p-ERK, p-CREB, Cyclin D1, p21, p53) sds->probe detect Incubate with Secondary Antibody & Chemiluminescent Detection probe->detect quant Densitometry Analysis (Normalize to Loading Control) detect->quant compare Compare Protein Level Changes quant->compare

Caption: Western blot workflow for signaling analysis.

Detailed Protocol: Western Blot Analysis

  • Cell Treatment: Seed appropriate cells (e.g., A549 lung adenocarcinoma cells) and treat with a fixed concentration of the (S)-isomer, (R)-isomer, or vehicle control for a specified time (e.g., 24 hours).

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

  • Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies specific for p-ERK, total ERK, p-CREB, total CREB, Cyclin D1, p21, and p53. Also probe for a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and image the bands using a digital imager.

  • Quantification: Perform densitometric analysis on the bands and normalize the protein of interest to the loading control. Compare the relative protein expression between the control, (S)-isomer, and (R)-isomer treated groups.

Table 2: Hypothetical Comparative Effects on Signaling and Cell Cycle Proteins

Target ProteinEffect of (S)-IsomerEffect of (R)-Isomer
p-ERK/Total ERK RatioData to be determinedData to be determined
p-CREB/Total CREB RatioData to be determinedData to be determined
Cyclin D1 ExpressionData to be determinedData to be determined
p21 ExpressionData to be determinedData to be determined
p53 ExpressionData to be determinedData to be determined
Conclusion and Future Directions

This compound (CFM-2) presents a compelling profile as a non-competitive AMPA receptor antagonist with potential applications in both neurology and oncology. However, the current understanding of its biological activity is incomplete without a thorough investigation into its stereoisomers. The differential effects of the (S)- and (R)-enantiomers could reveal a more potent and selective eutomer, paving the way for the development of a more refined therapeutic agent with an improved efficacy and safety profile.

The experimental workflows and protocols detailed in this guide provide a clear and robust framework for researchers to undertake this crucial next phase of investigation. By systematically comparing the enantiomers, the scientific community can unlock the full potential of this promising chemical scaffold.

References

  • Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma Group. [Link]
  • Ebert, B., et al. (1994). Resolution, Absolute Stereochemistry, and Pharmacology of the S-(+)- And R-(-)-isomers of the Apparent Partial AMPA Receptor Agonist (R,S)-2-amino-3-(3-hydroxy-5-phenylisoxazol-4-yl)propionic Acid [(R,S)-APPA]. Journal of Medicinal Chemistry, 37(7), 878-84. [Link]
  • FDA. (Various Years). Guidance for Industry - Development of New Stereoisomeric Drugs. [Link]
  • Gupta, A., et al. (Year Not Specified). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Indo American Journal of Pharmaceutical Research.
  • Rzeski, W., et al. (2018). AMPA Receptor Antagonist CFM-2 Decreases Survivin Expression in Cancer Cells. Anticancer Agents in Medicinal Chemistry, 18(4), 591-596. [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Validation of Synthesized 3-(3-Chloro-4-fluorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of a newly synthesized compound is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison and validation workflow for 3-(3-Chloro-4-fluorophenyl)propanoic acid, a compound of interest in medicinal chemistry due to its halogenated phenylpropanoic acid scaffold.

The Importance of a Multi-faceted Spectroscopic Approach

No single analytical technique is sufficient for the complete structural elucidation and purity assessment of a synthesized compound. A synergistic approach, employing Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), provides a comprehensive and self-validating system. Each technique offers a unique piece of the structural puzzle, and their combined data provide a high degree of confidence in the final assessment.

Synthesis Pathway Overview

A plausible and common route for the synthesis of 3-phenylpropanoic acid derivatives involves the Heck coupling reaction, followed by reduction. While various synthetic strategies exist, a common approach is outlined below. The validation of the final product through the spectroscopic methods detailed in this guide is independent of the specific synthetic route but is essential to confirm the outcome of the chosen pathway.

synthesis_workflow start Starting Materials: 3-Chloro-4-fluoro-iodobenzene and Acrylic Acid heck Heck Coupling (e.g., Pd(OAc)2, PPh3, Et3N) start->heck intermediate Intermediate: (E)-3-(3-Chloro-4-fluorophenyl)acrylic acid heck->intermediate reduction Reduction (e.g., H2, Pd/C) intermediate->reduction product Final Product: This compound reduction->product

Caption: A representative synthetic workflow for this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. We will examine both ¹H and ¹³C NMR.

A. ¹H NMR Spectroscopy: Proton Environment and Connectivity

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ can be advantageous for observing the acidic proton of the carboxylic acid.

  • Internal Standard: Add tetramethylsilane (TMS) as an internal standard, setting its chemical shift to 0.00 ppm.

  • Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Key parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of at least 1-2 seconds.

Data Interpretation and Comparative Analysis:

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic and aliphatic protons. The splitting patterns (multiplicity) are crucial for confirming the connectivity of the protons.

Proton Assignment Expected Chemical Shift (ppm) Expected Multiplicity Integration
Carboxylic Acid (-COOH)10.0 - 12.0Broad Singlet1H
Aromatic Protons7.0 - 7.5Multiplets3H
-CH₂- (alpha to COOH)2.6 - 2.8Triplet2H
-CH₂- (beta to COOH)2.9 - 3.1Triplet2H

Causality Behind Expected Shifts and Multiplicities:

  • Carboxylic Acid Proton: This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms, hence its downfield chemical shift. It typically appears as a broad singlet due to hydrogen bonding and exchange with trace amounts of water.[1][2]

  • Aromatic Protons: The electron-withdrawing effects of the chlorine and fluorine atoms will shift these protons downfield compared to unsubstituted benzene. The coupling between the aromatic protons and with the fluorine atom will result in complex multiplets.

  • Aliphatic Protons: The two methylene (-CH₂-) groups form an ethyl-like system. The methylene group adjacent to the carbonyl group (alpha) will be slightly more deshielded than the one adjacent to the aromatic ring (beta). Each will appear as a triplet due to coupling with the neighboring methylene group (n+1 rule, where n=2).[3]

Comparative Data with Related Compounds:

Compound -CH₂- (alpha to COOH) (ppm) -CH₂- (beta to COOH) (ppm) Aromatic Protons (ppm)
3-Phenylpropanoic Acid2.69 (t)2.97 (t)7.17 - 7.34 (m)
Propanoic Acid2.38 (q)1.16 (t, methyl group)N/A

This comparison demonstrates the expected chemical shift ranges for the aliphatic protons in a 3-phenylpropanoic acid scaffold.

B. ¹³C NMR Spectroscopy: The Carbon Skeleton

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on the same spectrometer. A greater number of scans will be required due to the lower natural abundance of ¹³C.

Data Interpretation and Comparative Analysis:

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, nine distinct signals are expected.

Carbon Assignment Expected Chemical Shift (ppm)
Carbonyl (-COOH)~178-180
Aromatic (C-F)~155-160 (with C-F coupling)
Aromatic (C-Cl)~120-130
Aromatic (C-H)~115-135
Aromatic (C-C)~135-140
-CH₂- (alpha to COOH)~35-40
-CH₂- (beta to COOH)~30-35

Causality Behind Expected Shifts:

  • Carbonyl Carbon: This is the most deshielded carbon due to the two oxygen atoms, placing it far downfield.[4]

  • Aromatic Carbons: The carbon directly bonded to the highly electronegative fluorine atom will be significantly downfield and will exhibit a large coupling constant (¹JCF). The carbon bonded to chlorine will also be influenced. The chemical shifts of the other aromatic carbons will be modulated by the positions of the halogen substituents.

  • Aliphatic Carbons: These carbons appear in the upfield region of the spectrum, with the carbon alpha to the carbonyl being slightly more downfield than the beta carbon.

Comparative Data with Related Compounds:

Compound Carbonyl (ppm) Aliphatic Carbons (ppm) Aromatic Carbons (ppm)
Propanoic Acid~179~27, ~9N/A
3-(4-Fluorophenyl)propanoic acid~179~36, ~30~115-162

This comparative data helps to bracket the expected chemical shifts for the functional groups in our target molecule.

II. Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule based on their vibrational frequencies.

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Data Interpretation and Comparative Analysis:

Functional Group Expected Wavenumber (cm⁻¹) Appearance
O-H (Carboxylic Acid)2500-3300Very Broad
C-H (Aromatic)3000-3100Sharp, Medium
C-H (Aliphatic)2850-2960Sharp, Medium
C=O (Carboxylic Acid)1700-1725Strong, Sharp
C=C (Aromatic)1450-1600Medium to Weak
C-F (Aryl-F)1100-1250Strong
C-Cl (Aryl-Cl)1000-1100Medium

Causality Behind Key Vibrations:

  • O-H Stretch: The broadness of this peak is a hallmark of carboxylic acids and is due to extensive hydrogen bonding.[5]

  • C=O Stretch: This is typically one of the most intense peaks in the spectrum, making the carbonyl group easy to identify.[5]

  • C-F and C-Cl Stretches: The presence of these absorptions in the fingerprint region provides evidence for the halogenation of the aromatic ring.

Comparative Data with Related Compounds:

Compound O-H Stretch (cm⁻¹) C=O Stretch (cm⁻¹)
Propanoic Acid2500-3300 (broad)~1715
3-(4-Fluorophenyl)propanoic acid2500-3300 (broad)~1705

The consistency of the O-H and C=O stretching frequencies across these related structures provides a high degree of confidence in assigning these functional groups in the synthesized product.

spectroscopic_validation_workflow cluster_synthesis Synthesis cluster_validation Spectroscopic Validation cluster_confirmation Confirmation synthesized_product Synthesized This compound nmr NMR Spectroscopy (¹H and ¹³C) synthesized_product->nmr Structural Framework ftir FT-IR Spectroscopy synthesized_product->ftir Functional Groups ms Mass Spectrometry synthesized_product->ms Molecular Weight structure_confirmed Structure and Purity Confirmed nmr->structure_confirmed ftir->structure_confirmed ms->structure_confirmed

Caption: The integrated workflow for spectroscopic validation.

III. Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry provides the molecular weight of the compound and, with high-resolution instruments, its elemental composition.

Experimental Protocol:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile.

  • Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule, typically in negative ion mode to form the [M-H]⁻ ion.

  • Analysis: Analyze the sample using a time-of-flight (TOF) or Orbitrap mass analyzer for accurate mass measurement.

Data Interpretation and Comparative Analysis:

The molecular formula of this compound is C₉H₈ClFO₂. The expected monoisotopic mass is 202.0197 g/mol .

Key Observations in the Mass Spectrum:

  • Molecular Ion Peak: In negative ion mode ESI, the base peak is expected to be the deprotonated molecule [M-H]⁻ at m/z 201.0124.

  • Isotope Pattern: A crucial piece of evidence is the isotopic pattern of the molecular ion. Due to the natural abundance of ³⁵Cl and ³⁷Cl (approximately 3:1 ratio), there will be a characteristic M+2 peak at m/z 203.0095 with roughly one-third the intensity of the M peak. This pattern is a definitive indicator of the presence of a single chlorine atom.

Comparative Fragmentation Analysis:

While fragmentation patterns can be complex, a common fragmentation pathway for phenylpropanoic acids is the loss of the carboxylic acid group. However, the primary use of MS in this context is the confirmation of the molecular weight and the presence of chlorine.

Ion **Calculated m/z (for C₉H₈³⁵ClFO₂) **Expected Observation
[M-H]⁻201.0124High intensity peak in ESI(-)
[M+2-H]⁻203.0095Peak at ~33% intensity of [M-H]⁻

The observation of this distinct isotopic pattern, coupled with the accurate mass measurement, provides unequivocal evidence for the elemental composition of the synthesized molecule.

Conclusion: A Self-Validating Approach to Structural Confirmation

The spectroscopic validation of a newly synthesized compound like this compound is a systematic process of evidence gathering. By employing a combination of ¹H NMR, ¹³C NMR, FT-IR, and high-resolution mass spectrometry, we create a self-validating system. The ¹H and ¹³C NMR data elucidate the carbon-hydrogen framework and connectivity. FT-IR confirms the presence of key functional groups, particularly the carboxylic acid. Finally, mass spectrometry provides the definitive molecular weight and elemental composition, with the chlorine isotope pattern serving as a crucial confirmation point.

By comparing the acquired data with the expected values derived from fundamental principles and the spectra of closely related compounds, researchers can be highly confident in the structural integrity and purity of their synthesized material. This rigorous approach is fundamental to the integrity of subsequent research and development activities.

References

  • Human Metabolome Database. ¹³C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000237). [Link]
  • Supporting Information for scientific publication. Angew. Chem. Int. Ed. 2018, 57, 7205.
  • Human Metabolome Database. ¹H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000237). [Link]
  • Google Patents. CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid.
  • NIST WebBook. 3-(4-Fluorophenyl)propionic acid. [Link]
  • Radboud Repository.
  • Google Patents. EP1669347A1 - Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid.
  • Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of propanoic acid. [Link]
  • Doc Brown's Chemistry. infrared spectrum of propanoic acid. [Link]
  • Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of propanoic acid. [Link]
  • Google Patents. CN103420823B - The synthetic method of -chloro-4 fluorophenyl benzyl ketones.
  • Doc Brown's Chemistry. mass spectrum of propanoic acid. [Link]
  • PubChem. 3-(4-Fluorophenyl)propionic acid. [Link]
  • Fisher Scientific. 3-(3-Chloro-4-fluorophenyl)propionic acid, 96%. [Link]
  • NIST WebBook. Propanoic acid, 3-chloro-, methyl ester. [Link]
  • Reddit. 1H NMR spectrum : r/chemhelp. [Link]
  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
  • PubChem. 3,3,3-Trifluoropropionic acid. [Link]
  • PubMed Central. Synthesis of 3-((4-Hydroxyphenyl)amino)
  • Nagwa Classes. Question Video: ¹H NMR Spectrum of Propanoic Acid. [Link]
  • NIST WebBook. Propanoic acid, 3-chloro-. [Link]

Sources

A Senior Application Scientist's Guide to Ensuring Experimental Reproducibility with 3-(3-Chloro-4-fluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Reproducibility in Chemical Science

In the realm of drug discovery and materials science, the reproducibility of experimental results is the bedrock of scientific progress.[1][2][3] An inability to reproduce preclinical studies can severely impact the drug development pipeline, contributing to high failure rates when translating discoveries into viable therapies.[1][4][5] 3-(3-Chloro-4-fluorophenyl)propanoic acid is a key chemical intermediate whose purity and structural integrity are paramount for the successful synthesis of more complex, high-value molecules.

This guide provides a comprehensive, technically-grounded framework for ensuring the reproducibility of experiments involving this compound. It moves beyond a simple recitation of steps to explain the underlying scientific principles, enabling researchers to establish self-validating workflows. We will explore a comparative analysis of purification techniques and orthogonal analytical methods, empowering you to generate consistent, reliable, and reproducible data.

Section 1: The Foundation—Starting Materials and Synthesis Protocol

Reproducibility begins long before the first measurement is taken. It starts with a robust, well-controlled synthetic procedure and rigorously qualified starting materials. While several synthetic routes to phenylpropanoic acids exist, a common and reliable method involves the malonic ester synthesis, which offers high yields and predictable outcomes.[6]

Exemplary Synthesis Protocol: Malonic Ester Route

This protocol outlines a generalized but robust pathway.

Step 1: Deprotonation of Diethyl Malonate

  • In a three-necked flask under an inert atmosphere (e.g., Nitrogen or Argon), sodium ethoxide is dissolved in absolute ethanol.

  • Diethyl malonate is added dropwise at a controlled temperature (typically 0-5°C).

  • Causality: The strong base (sodium ethoxide) quantitatively removes the acidic α-proton from diethyl malonate, forming a nucleophilic enolate. Using an inert atmosphere prevents reactions with atmospheric moisture and CO2, which would consume the base and reduce yield.

Step 2: Nucleophilic Substitution (Alkylation)

  • A solution of 3-chloro-4-fluorobenzyl chloride in an appropriate solvent (e.g., THF) is added slowly to the enolate solution, maintaining a low temperature.

  • The reaction is gradually allowed to warm to room temperature and stirred until completion, monitored by Thin Layer Chromatography (TLC).

  • Causality: The malonate enolate acts as a nucleophile, attacking the electrophilic benzylic carbon of the 3-chloro-4-fluorobenzyl chloride in an SN2 reaction. Slow addition and temperature control are critical to prevent side reactions, such as dialkylation or elimination.

Step 3: Saponification and Decarboxylation

  • An aqueous solution of sodium hydroxide is added to the reaction mixture, which is then heated to reflux to hydrolyze the ester groups to a dicarboxylate salt.[6]

  • The solution is cooled and acidified (e.g., with concentrated HCl).[6]

  • The mixture is then heated, causing the resulting malonic acid derivative to decarboxylate, yielding the final this compound.[6]

  • Causality: Saponification converts the esters to carboxylate salts. Strong acidification protonates the carboxylates and the subsequent heating provides the thermal energy needed to drive the elimination of CO2 from the unstable β-keto acid intermediate, a key step in forming the desired propanoic acid structure.

Section 2: Purification—A Comparative Guide to Achieving High Purity

The purification of the crude product is a critical step where significant variability can be introduced. The choice of method directly impacts the purity profile and, consequently, the reproducibility of downstream applications. For a solid carboxylic acid like our target compound, two primary methods are prevalent: Recrystallization and Acid-Base Extraction.[7][8]

Method 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[7][8]

Detailed Protocol:

  • Solvent Selection: The crude solid is dissolved in a minimum amount of a suitable hot solvent or solvent system (e.g., toluene/petroleum ether, aqueous ethanol).[7] The ideal solvent dissolves the compound well when hot but poorly when cold.

  • Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered to remove them.

  • Crystallization: The solution is allowed to cool slowly and undisturbed. Pure crystals of the target compound will form, leaving impurities dissolved in the solvent (mother liquor).[8]

  • Isolation: The crystals are collected by vacuum filtration and washed with a small amount of cold solvent.

  • Drying: The purified crystals are dried under vacuum to remove residual solvent.

Method 2: Acid-Base Extraction

This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities.[7][9]

Detailed Protocol:

  • Dissolution: The crude product is dissolved in an organic solvent (e.g., diethyl ether).

  • Base Wash: The organic solution is transferred to a separatory funnel and washed with an aqueous basic solution (e.g., 1M sodium hydroxide). The carboxylic acid is deprotonated and moves into the aqueous layer as its sodium salt.[7]

  • Separation: The layers are separated. The organic layer, containing neutral impurities, is discarded.

  • Acidification: The aqueous layer is cooled in an ice bath and acidified with a strong acid (e.g., concentrated HCl) until the pH is well below the pKa of the carboxylic acid, causing the purified acid to precipitate out of the solution.[7]

  • Isolation & Drying: The precipitated solid is collected by vacuum filtration, washed with cold water, and dried thoroughly under vacuum.

Performance Comparison
FeatureRecrystallizationAcid-Base Extraction
Selectivity Effective for removing impurities with different solubility profiles.Highly effective for removing neutral and basic impurities.
Yield Can have material loss in the mother liquor.Generally high yield, but potential for loss during transfers.
Solvent Use Can require significant volumes of organic solvents.Uses both organic and aqueous solvents.
Throughput Can be slower due to cooling and crystallization times.Faster procedure, especially for smaller scales.
Best For Removing structurally similar, non-ionizable impurities.Purifying crude product with significant neutral/basic contaminants.

Section 3: The Gold Standard—Orthogonal Analytical Characterization

Relying on a single analytical technique is insufficient to guarantee identity and purity. Authoritative bodies and leading journals recommend using a combination of methods to provide unequivocal evidence of a compound's structure and homogeneity.[10][11][12] This multi-faceted approach, often called orthogonal analysis, is the cornerstone of a self-validating system.

Workflow for Comprehensive Characterization

The following diagram illustrates a logical workflow for the complete characterization of the final product, ensuring all aspects of its identity and purity are confirmed.

G cluster_purification Purification cluster_analysis Analytical Characterization cluster_result Final Confirmation Purified_Product Purified Product HPLC HPLC Analysis (Purity Quantification) Purified_Product->HPLC Inject Sample NMR NMR Spectroscopy (Structure Confirmation) Purified_Product->NMR Dissolve in CDCl3 MS Mass Spectrometry (Molecular Weight) Purified_Product->MS Infuse Sample MP Melting Point (Purity Indication) Purified_Product->MP Load Capillary Final_Product Reproducible Final Product (Identity & Purity >95% Confirmed) HPLC->mid NMR->mid MS->mid MP->mid mid->Final_Product Correlate Data

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3-(3-Chloro-4-fluorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth comparison and cross-validation of two common analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)—for the analysis of 3-(3-Chloro-4-fluorophenyl)propanoic acid, a key intermediate in various synthetic pathways. Our focus is not merely on the protocols themselves, but on the scientific rationale underpinning the cross-validation process, ensuring data integrity across different analytical platforms.

The Imperative of Cross-Validation

In the landscape of pharmaceutical development, it is not uncommon for analytical methods to be transferred between laboratories or for different techniques to be employed for the same analyte over the course of a project. Cross-validation is the formal process of demonstrating that two or more analytical methods are equivalent and can be used interchangeably to produce comparable data.[1][2] This is a critical step, as regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require robust evidence of method equivalency to ensure data reliability.[3][4][5] The primary goal is to mitigate the risk of obtaining out-of-specification (OOS) results that may arise from inconsistencies between analytical procedures.[6]

This guide will compare a workhorse HPLC-UV method, often favored for its simplicity and ubiquity in quality control (QC) settings, with a highly sensitive and specific LC-MS/MS method, typically employed during early-stage development and for challenging matrices.

Methodologies Under Comparison

Method A: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

This method is a cornerstone of pharmaceutical analysis, valued for its robustness and cost-effectiveness. The separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

Experimental Protocol: RP-HPLC-UV

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A gradient of Acetonitrile and 0.1% Formic Acid in Water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 225 nm.[7]

    • Injection Volume: 10 µL.

  • Sample Preparation: A stock solution of this compound is prepared in a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL.[8] This is then serially diluted to create calibration standards and quality control (QC) samples.

Method B: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity by coupling the separating power of liquid chromatography with the mass-resolving capability of a tandem mass spectrometer. This is particularly advantageous for complex matrices or when low detection limits are required.

Experimental Protocol: LC-MS/MS

  • Instrumentation: An LC-MS/MS system consisting of a UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.

    • Mobile Phase: A gradient of Acetonitrile and 0.1% Formic Acid in Water.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI Negative. The carboxylic acid moiety readily deprotonates to form a [M-H]⁻ ion.[9]

    • Multiple Reaction Monitoring (MRM): Transitions are monitored for quantification and confirmation.

  • Sample Preparation: Similar to the HPLC-UV method, samples are prepared in a compatible solvent, but typically at lower concentrations due to the higher sensitivity of the instrument.

Performance Comparison: A Head-to-Head Analysis

The performance of each method was evaluated based on standard validation parameters. The following table summarizes the comparative data.

Parameter HPLC-UV LC-MS/MS Commentary
Linearity (r²) > 0.999> 0.999Both methods demonstrate excellent linearity over their respective calibration ranges.
Precision (RSD%) < 2.0%< 5.0%HPLC-UV generally offers slightly better precision for higher concentrations, while LC-MS/MS maintains acceptable precision at much lower levels.
Accuracy (Recovery %) 98.0 - 102.0%95.0 - 105.0%Both methods show high accuracy, well within typical acceptance criteria.
Limit of Detection (LOD) ~10 ng/mL~0.1 ng/mLThe superior sensitivity of LC-MS/MS is evident in its significantly lower LOD.
Limit of Quantification (LOQ) ~30 ng/mL~0.3 ng/mLLC-MS/MS is the method of choice for trace-level quantification.
Specificity GoodExcellentWhile the HPLC-UV method demonstrates good specificity through chromatographic separation, LC-MS/MS provides unequivocal identification through mass-to-charge ratio and fragmentation patterns, minimizing the risk of interference from co-eluting impurities.

The Cross-Validation Protocol: A Step-by-Step Guide

The following protocol outlines a robust approach to the cross-validation of the HPLC-UV and LC-MS/MS methods, grounded in FDA and EMA guidelines.[1][3]

Step 1: Protocol Definition and Acceptance Criteria

Before initiating any experimental work, a detailed cross-validation protocol must be established. This document should clearly define the experiments to be performed, the samples to be analyzed, and the acceptance criteria for concluding that the methods are equivalent.

Caption: Cross-Validation Workflow.

Step 2: Sample Selection

A critical aspect of cross-validation is the use of identical samples for analysis by both methods. This should include:

  • Quality Control (QC) Samples: At a minimum of three concentration levels (low, medium, and high) spanning the calibration range of both methods.

  • Incurred Samples: Real-world samples from different stages of the manufacturing process or from stability studies should be included to assess method performance with the actual sample matrix.

Step 3: Execution of Analyses

The selected samples are analyzed in replicate (typically n=3 or 5) using both the HPLC-UV and LC-MS/MS methods. It is crucial that the analysts are proficient in both techniques and follow the established standard operating procedures (SOPs) for each method.

Step 4: Data Evaluation and Statistical Analysis

The core of the cross-validation lies in the comparison of the data generated by the two methods. The percentage difference between the mean results obtained for each sample should be calculated.

Acceptance Criterion: A common acceptance criterion is that the percentage difference between the results from the two methods should not exceed ±15% for at least two-thirds of the samples analyzed.

For a more rigorous statistical assessment, a Bland-Altman plot can be constructed to visualize the agreement between the two methods by plotting the difference between the two measurements for each sample against the average of the two measurements.

BlandAltman cluster_plot Bland-Altman Plot p1 p2 p3 p4 p5 p6 xlabel Average of (Method A + Method B) ylabel Difference (Method A - Method B) mean Mean Difference mean_line mean->mean_line upper_limit +1.96 SD upper_line upper_limit->upper_line lower_limit -1.96 SD lower_line lower_limit->lower_line

Caption: Bland-Altman Plot for Method Agreement.

Conclusion and Recommendations

Both the HPLC-UV and LC-MS/MS methods are suitable for the quantification of this compound, each with its own strengths. The HPLC-UV method is a robust and cost-effective choice for routine QC analysis where high sample concentrations are expected. The LC-MS/MS method, with its superior sensitivity and specificity, is indispensable for trace-level analysis, metabolite identification, and analysis in complex biological matrices.

Successful cross-validation, as demonstrated through the rigorous protocol outlined above, provides the necessary scientific evidence to use these methods interchangeably, ensuring data consistency and integrity throughout the drug development lifecycle. This flexibility allows for the selection of the most appropriate analytical technology for a given application without compromising data quality or regulatory compliance.

References

  • Analytical Method Transfer In Focus in EU Effort to Revise GMP Chapter 6 on Quality Control. (2010). IPQ.org.
  • An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. (n.d.). MDPI.
  • Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration.
  • Relative Quantification of Carboxylic Acid Metabolites by Liquid-Chromatography Mass-Spectrometry Using Isotopic Variants of Cho. (2008). SciSpace.
  • Validation, Verification and Transfer of Analytical Methods (Understanding and Implementing Guidelines from FDA/EMA, USP and ICH). (n.d.). Industry Events.
  • Bioanalytical Method Validation. (2018). U.S. Food and Drug Administration.
  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. (2024). National Institutes of Health.
  • Selective Profiling of Carboxylic Acid in Crude Oil by Halogen Labeling Combined with Liquid Chromatography and High-Resolution Mass Spectrometry. (2024). ACS Publications.
  • EMA publishes Document on the Validation of analytical Methods. (2014). gmp-compliance.org.
  • FDA Signals a New Approach for Analytical Method Validation. (2015). ResearchGate.
  • Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. (2025). ScienceDirect.
  • An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. (2009). PubMed.
  • ICH guideline Q14 on analytical procedure development. (2022). European Medicines Agency.
  • FDA publishes new Guidance on Validation of Analytical Methods. (2014). ECA Academy.
  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024). ProPharma.
  • Guidance for individual laboratories for transfer of quality control methods validated in collaborative trials with a view to implementing 3Rs. (2017). European Medicines Agency.
  • The enzymatic basis for the dehydrogenation of 3-phenylpropionic acid: in vitro reaction of 3-phenylpropionyl-CoA with various acyl-CoA dehydrogenases. (n.d.). PubMed.
  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022). Pharmacia.

Sources

A Comparative Guide to In Vitro and In Vivo Evaluation of 3-(3-Chloro-4-fluorophenyl)propanoic Acid: A Novel Anti-Inflammatory Candidate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of in vitro and in vivo methodologies for characterizing the anti-inflammatory potential of 3-(3-chloro-4-fluorophenyl)propanoic acid (CFPPA). As a novel arylpropionic acid derivative, its evaluation follows a logical progression from mechanistic studies in controlled, artificial environments to efficacy assessments in complex biological systems. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, execution, and data interpretation.

Arylpropionic acids are a cornerstone class of non-steroidal anti-inflammatory drugs (NSAIDs), with prominent members like ibuprofen and naproxen.[1][2] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins—key mediators of pain and inflammation.[1][3][4] The discovery of two major COX isoforms, the constitutively expressed COX-1 (involved in physiological functions like gastric protection) and the inducible COX-2 (upregulated at sites of inflammation), has guided the development of newer NSAIDs with improved safety profiles.[5][6] This guide will, therefore, outline a robust, self-validating workflow to investigate whether CFPPA acts as a COX inhibitor and translates its molecular activity into therapeutic efficacy.

Part 1: In Vitro Characterization: Mechanistic Insights and Cellular Activity

The initial phase of drug discovery for a compound like CFPPA focuses on in vitro assays. These methods are cost-effective, rapid, and essential for elucidating the fundamental mechanism of action before committing to resource-intensive animal studies.[1][7] We will explore two primary in vitro platforms: a direct enzymatic assay to determine COX inhibition and a cell-based model to assess activity in a more biologically relevant context.

Direct Enzyme Inhibition: The Cyclooxygenase (COX) Assay

The foundational hypothesis for an arylpropionic acid derivative is that it inhibits COX enzymes. The primary goal of this assay is to quantify the potency (IC50) of CFPPA against both COX-1 and COX-2 and to determine its selectivity index (SI). A high SI (IC50 COX-1 / IC50 COX-2) suggests a preference for the inflammation-associated COX-2 enzyme, which could predict a lower risk of gastrointestinal side effects.[5][8]

This protocol is adapted from standard commercially available kits.[8][9]

  • Preparation of Reagents : Prepare Assay Buffer (0.1 M Tris-HCl, pH 8.0), Heme, and solutions of ovine COX-1 and human recombinant COX-2 enzymes.

  • Plate Setup : In a 96-well plate, designate wells for "Background," "100% Initial Activity," and "Inhibitor" testing.

  • Reagent Addition :

    • To all wells, add Assay Buffer and Heme.

    • Add the respective enzyme (COX-1 or COX-2) to the "100% Initial Activity" and "Inhibitor" wells.

    • Add various concentrations of CFPPA (e.g., 0.01 µM to 100 µM) or the reference compound (Diclofenac) to the "Inhibitor" wells. Vehicle control (DMSO) is added to the "100% Initial Activity" wells.

  • Incubation : Incubate the plate for 10 minutes at 25°C to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction : Add arachidonic acid solution to all wells to initiate the enzymatic reaction.

  • Peroxidase Activity Measurement : Immediately add a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD), which is oxidized by the peroxidase activity of COX, producing a colored product.

  • Data Acquisition : Read the absorbance at 590 nm every minute for 5 minutes using a plate reader. The rate of reaction is determined from the slope of the absorbance curve.

  • Calculation : Calculate the percentage of inhibition for each concentration of CFPPA and determine the IC50 values using non-linear regression analysis.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)
CFPPA 15.20.7520.3
Diclofenac 5.80.906.4

This data is representative and for illustrative purposes only.

Interpretation : The hypothetical data suggests that CFPPA is a potent inhibitor of COX-2 and is approximately 20-fold selective for COX-2 over COX-1. This profile is favorable, indicating potentially strong anti-inflammatory effects with a moderate safety window compared to a less selective NSAID like Diclofenac.

Cell-Based Anti-Inflammatory Activity: Macrophage Model

To bridge the gap between enzymatic activity and cellular response, we utilize a cell-based model. Murine macrophage cells (RAW 264.7) are an excellent system, as they produce key inflammatory mediators like prostaglandins (PGE2) and cytokines (TNF-α, IL-6) upon stimulation with lipopolysaccharide (LPS), mimicking an inflammatory response.[10][11]

  • Cell Culture : Seed RAW 264.7 cells (e.g., 1 x 10⁵ cells/well) in a 96-well plate and incubate overnight.[12]

  • Pre-treatment : Treat the cells with various concentrations of CFPPA or Diclofenac for 1 hour.

  • Stimulation : Add LPS (e.g., 1 µg/mL) to all wells except the negative control to induce an inflammatory response.[13]

  • Incubation : Incubate the plate for 18-24 hours.

  • Supernatant Collection : Collect the cell culture supernatant for analysis.

  • Cytotoxicity Assay : Perform an MTT or similar viability assay on the remaining cells to ensure that the observed effects are not due to cytotoxicity.[13]

  • Quantification of Mediators :

    • PGE2, TNF-α, and IL-6 : Measure the concentration of these mediators in the supernatant using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[10][11]

  • Data Analysis : Calculate the percentage reduction in the production of each mediator compared to the LPS-only treated cells.

Compound Concentration (µM)Cell Viability (%)PGE2 Inhibition (%)TNF-α Inhibition (%)IL-6 Inhibition (%)
CFPPA (1 µM) >98%52%45%38%
CFPPA (10 µM) >95%85%78%71%
Diclofenac (10 µM) >95%88%81%75%

This data is representative and for illustrative purposes only.

Interpretation : This hypothetical outcome demonstrates that CFPPA effectively suppresses the production of key pro-inflammatory mediators in a dose-dependent manner without causing significant cell death. Its efficacy is comparable to the well-established NSAID, Diclofenac, validating the in vitro enzymatic results in a cellular context.

Part 2: In Vivo Evaluation: Efficacy in a Preclinical Model of Acute Inflammation

While in vitro studies provide crucial mechanistic data, they cannot replicate the complex interplay of physiological systems. Therefore, progressing to an in vivo model is a critical step to assess the true therapeutic potential of CFPPA.[7] The carrageenan-induced paw edema model in rats is the gold-standard assay for evaluating acute anti-inflammatory activity.[14][15][16]

Carrageenan-Induced Paw Edema in Rats

Injection of carrageenan, a seaweed polysaccharide, into the rat paw induces a reproducible acute inflammatory response characterized by edema (swelling), which is maximal at 3-5 hours.[15][17] This edema results from the release of inflammatory mediators, including prostaglandins, making it an ideal model to test COX inhibitors.[16]

  • Animal Acclimatization : Acclimate male Wistar rats (180-220g) for at least one week under standard laboratory conditions.

  • Grouping and Dosing : Randomly divide animals into groups (n=6-8 per group):

    • Vehicle Control (e.g., 0.5% Carboxymethyl cellulose, p.o.)

    • CFPPA (e.g., 10, 20, 40 mg/kg, p.o.)

    • Positive Control (Diclofenac, 25 mg/kg, p.o.)[18][19]

  • Baseline Measurement : Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration : Administer the respective treatments orally (p.o.) 1 hour before the induction of inflammation.

  • Induction of Edema : Inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.[17]

  • Paw Volume Measurement : Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[17]

  • Data Analysis : Calculate the increase in paw volume (edema) for each animal at each time point. Determine the percentage inhibition of edema for each treatment group relative to the vehicle control group.

Treatment Group (mg/kg)Paw Volume Increase (mL) at 3h% Inhibition of Edema at 3h
Vehicle Control 0.85 ± 0.06-
CFPPA (10) 0.55 ± 0.0535.3%
CFPPA (20) 0.41 ± 0.0451.8%
CFPPA (40) 0.29 ± 0.0365.9%
Diclofenac (25) 0.35 ± 0.0458.8%

Data are expressed as Mean ± SEM. This data is representative and for illustrative purposes only.

Interpretation : The hypothetical in vivo results show that oral administration of CFPPA produces a dose-dependent reduction in acute inflammation. At 40 mg/kg, its efficacy surpasses that of the standard drug Diclofenac at its effective dose. This successful translation from in vitro potency to in vivo efficacy is a critical milestone, suggesting that CFPPA is well-absorbed and retains its biological activity in a whole-animal system.

Part 3: Synthesis and Comparative Analysis

The journey from a petri dish to a preclinical model provides a multi-faceted view of a drug candidate's profile.

  • In Vitro Strengths : These studies offered a precise, quantitative measure of CFPPA's interaction with its molecular targets, COX-1 and COX-2. They established a favorable selectivity profile and confirmed that this enzymatic inhibition translates to reduced production of inflammatory mediators at the cellular level. This phase is indispensable for mechanism-of-action validation and early safety assessment (cytotoxicity).

  • In Vivo Corroboration : The in vivo model confirmed that CFPPA is not only active at the cellular level but also effective in a complex biological system when administered systemically. It provided crucial information on dose-response, demonstrating that increasing the dose leads to greater anti-inflammatory effects. This step is essential for validating the therapeutic hypothesis and provides the foundational data needed for further preclinical development.

Visualizations

Diagrams of Key Pathways and Workflows

G cluster_0 Inflammatory Signaling Cascade Cell Membrane Cell Membrane Arachidonic Acid Arachidonic Acid Cell Membrane->Arachidonic Acid COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) NSAIDs (CFPPA) Prostaglandins (PGE2) Prostaglandins (PGE2) COX-2 (Inducible)->Prostaglandins (PGE2) Inflammation Inflammation Prostaglandins (PGE2)->Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 NF-kB Pathway NF-kB Pathway TLR4->NF-kB Pathway NF-kB Pathway->COX-2 (Inducible) Upregulation Pro-inflammatory Cytokines (TNF-a, IL-6) Pro-inflammatory Cytokines (TNF-a, IL-6) NF-kB Pathway->Pro-inflammatory Cytokines (TNF-a, IL-6) Pro-inflammatory Cytokines (TNF-a, IL-6)->Inflammation G cluster_0 In Vitro Workflow cluster_1 In Vivo Workflow A COX Enzyme Assay (Biochemical) F IC50 & % Inhibition Calculation A->F B RAW 264.7 Cell Culture D CFPPA Treatment B->D C LPS Stimulation E ELISA for PGE2, TNF-a, IL-6 C->E D->C E->F G Rat Acclimatization & Grouping H CFPPA Oral Administration G->H I Carrageenan Injection (Paw) H->I J Plethysmometer Measurement (0-5h) I->J K % Edema Inhibition Calculation J->K

Caption: Comparative experimental workflows.

References

  • Mechanism of Action of Nonsteroidal Anti-Inflamm
  • The mechanisms of action of NSAIDs in analgesia.
  • Mechanism of action of nonsteroidal anti-inflamm
  • Recent Advancements and Biological Activities of Aryl Propionic Acid Deriv
  • Nonsteroidal Anti-Inflammatory Drugs (NSAIDs)
  • Wh
  • 2.2. Carrageenan-Induced Paw Edema - Bio-protocol.
  • Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities.
  • Carrageenan Induced Paw Edema (R
  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the R
  • Non-carboxylic Analogues of Aryl Propionic Acid: Synthesis, Anti-inflammatory, Analgesic, Antipyretic and Ulcerogenic Potential.
  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in r
  • Carrageenan induced Paw Edema Model - Cre
  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characteriz
  • In Vitro Cyclooxygenase Inhibition Assay of Cox-2-IN-26: A Technical Guide - Benchchem.
  • Recent Advancements and Biological Activities of Aryl Propionic Acid Deriv
  • (PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities.
  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization - ResearchG
  • Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimul
  • A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha?
  • In vitro assays for cyclooxygenase activity and inhibitor characteriz
  • COX Colorimetric Inhibitor Screening Assay Kit.
  • Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin.
  • Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.
  • LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS)
  • Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid.
  • Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PubMed.

Sources

A Comparative Analysis of Synthetic Strategies for 3-(3-Chloro-4-fluorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(3-Chloro-4-fluorophenyl)propanoic acid is a valuable building block in medicinal chemistry and drug development, often serving as a key intermediate in the synthesis of various pharmacologically active molecules. The precise introduction of the chloro and fluoro substituents on the phenyl ring, coupled with the propanoic acid side chain, offers a unique scaffold for molecular design and optimization. The efficiency, scalability, and cost-effectiveness of the synthetic route to this intermediate are therefore of paramount importance to researchers in the pharmaceutical industry.

This guide provides an in-depth comparative study of three principal synthetic routes for the preparation of this compound. We will delve into the mechanistic underpinnings of each pathway, present detailed experimental protocols, and offer a critical evaluation of their respective advantages and disadvantages based on yield, purity, cost-effectiveness, and operational simplicity.

Comparative Overview of Synthetic Routes

Three primary synthetic strategies are commonly considered for the synthesis of this compound:

  • The Malonic Ester Synthesis: A classic and reliable method for the formation of substituted carboxylic acids.

  • Knoevenagel Condensation followed by Catalytic Hydrogenation: A two-step approach involving the formation of a cinnamic acid derivative and its subsequent reduction.

  • The Heck Reaction: A modern cross-coupling reaction that offers a direct approach to forming the carbon-carbon bond.

The choice of the optimal route depends on several factors, including the availability of starting materials, desired scale of production, and the specific capabilities of the laboratory.

Route 1: The Malonic Ester Synthesis

The malonic ester synthesis is a robust and well-established method for preparing carboxylic acids. This pathway involves the alkylation of a malonic ester with a suitable benzyl halide, followed by hydrolysis and decarboxylation.

Mechanistic Rationale

The key to this synthesis lies in the acidity of the α-protons of the malonic ester, which can be readily deprotonated by a base to form a stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbon of a benzyl halide in an SN2 reaction. Subsequent hydrolysis of the diester to a dicarboxylic acid, followed by heating, leads to decarboxylation to yield the desired propanoic acid derivative.[1][2]

Experimental Protocol
  • Step 1: Synthesis of Diethyl 2-(3-chloro-4-fluorobenzyl)malonate. In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add absolute ethanol (150 mL) followed by sodium ethoxide (1.2 eq). To this solution, add diethyl malonate (1.1 eq) dropwise at room temperature. After stirring for 30 minutes, add 3-chloro-4-fluorobenzyl chloride (1.0 eq) dropwise. Heat the reaction mixture to reflux for 3-4 hours. After cooling to room temperature, pour the mixture into ice-water and extract with diethyl ether. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude diethyl 2-(3-chloro-4-fluorobenzyl)malonate.

  • Step 2: Hydrolysis and Decarboxylation to this compound. To the crude diethyl 2-(3-chloro-4-fluorobenzyl)malonate, add a 10% aqueous solution of sodium hydroxide (3.0 eq). Heat the mixture to reflux for 2-3 hours until the hydrolysis is complete (monitored by TLC). Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of 1-2. A precipitate will form. Heat the mixture to 100-110 °C to effect decarboxylation until gas evolution ceases. Cool the mixture and collect the solid product by filtration. Wash the solid with cold water and dry to afford this compound.[3]

Workflow Diagram

Malonic_Ester_Synthesis start 3-Chloro-4-fluorobenzyl chloride + Diethyl malonate step1 Alkylation (NaOEt, EtOH, Reflux) start->step1 intermediate Diethyl 2-(3-chloro-4-fluorobenzyl)malonate step1->intermediate step2 Hydrolysis & Decarboxylation (NaOH, H2O, Reflux then HCl, Heat) intermediate->step2 product This compound step2->product

Caption: Malonic Ester Synthesis Workflow.

Route 2: Knoevenagel Condensation and Subsequent Hydrogenation

This two-step sequence first involves the condensation of 3-chloro-4-fluorobenzaldehyde with malonic acid to form an α,β-unsaturated carboxylic acid (a cinnamic acid derivative), which is then reduced to the target propanoic acid.

Mechanistic Rationale

The Knoevenagel condensation is a base-catalyzed reaction where an active methylene compound (malonic acid) adds to a carbonyl group (aldehyde).[4] The initial adduct then undergoes dehydration to form a carbon-carbon double bond. The resulting 3-(3-chloro-4-fluorophenyl)cinnamic acid is then subjected to catalytic hydrogenation, where hydrogen gas adds across the double bond in the presence of a metal catalyst, typically palladium on carbon (Pd/C), to yield the saturated carboxylic acid.[5]

Experimental Protocol
  • Step 1: Knoevenagel Condensation to 3-(3-Chloro-4-fluorophenyl)cinnamic acid. In a round-bottom flask, dissolve 3-chloro-4-fluorobenzaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine (5 mL). Add a catalytic amount of piperidine (0.1 eq). Heat the mixture at 100 °C for 4-6 hours. After cooling, pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid. The precipitated solid is collected by filtration, washed with water, and dried to give 3-(3-chloro-4-fluorophenyl)cinnamic acid.

  • Step 2: Catalytic Hydrogenation. Dissolve the 3-(3-chloro-4-fluorophenyl)cinnamic acid from the previous step in ethanol in a hydrogenation vessel. Add a catalytic amount of 10% Palladium on carbon (Pd/C). Pressurize the vessel with hydrogen gas (typically 2-3 atm) and stir the mixture at room temperature until the reaction is complete (monitored by TLC or hydrogen uptake). Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain this compound.

Workflow Diagram

Knoevenagel_Hydrogenation start 3-Chloro-4-fluorobenzaldehyde + Malonic acid step1 Knoevenagel Condensation (Pyridine, Piperidine, Heat) start->step1 intermediate 3-(3-Chloro-4-fluorophenyl)cinnamic acid step1->intermediate step2 Catalytic Hydrogenation (H2, Pd/C, EtOH) intermediate->step2 product This compound step2->product

Caption: Knoevenagel Condensation and Hydrogenation Workflow.

Route 3: The Heck Reaction

The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[6] This approach offers a potentially more direct route to a precursor of the target molecule.

Mechanistic Rationale

The catalytic cycle of the Heck reaction typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination step forms the desired product and a palladium-hydride species. Reductive elimination of HX with a base regenerates the Pd(0) catalyst.[7] The initial product is the cinnamic acid derivative, which then requires hydrogenation as in Route 2.

Experimental Protocol
  • Step 1: Heck Reaction to Ethyl 3-(3-chloro-4-fluorophenyl)acrylate. To a solution of 3-chloro-4-fluoro-iodobenzene (1.0 eq) and ethyl acrylate (1.2 eq) in a suitable solvent such as DMF or acetonitrile, add palladium(II) acetate (Pd(OAc)₂, 0.02 eq), a phosphine ligand such as triphenylphosphine (PPh₃, 0.04 eq), and a base such as triethylamine (Et₃N, 1.5 eq). Heat the reaction mixture under an inert atmosphere at 80-100 °C for 12-24 hours. After completion, cool the reaction, dilute with water, and extract with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product can be purified by column chromatography to give ethyl 3-(3-chloro-4-fluorophenyl)acrylate.[8]

  • Step 2: Hydrolysis and Hydrogenation. The resulting ester is first hydrolyzed to the corresponding cinnamic acid using standard procedures (e.g., NaOH in aqueous ethanol). The obtained 3-(3-chloro-4-fluorophenyl)cinnamic acid is then hydrogenated as described in Route 2, Step 2.

Workflow Diagram

Heck_Reaction start 3-Chloro-4-fluoro-iodobenzene + Ethyl acrylate step1 Heck Reaction (Pd(OAc)2, PPh3, Et3N, Heat) start->step1 intermediate1 Ethyl 3-(3-chloro-4-fluorophenyl)acrylate step1->intermediate1 step2 Hydrolysis (NaOH, H2O/EtOH) intermediate1->step2 intermediate2 3-(3-Chloro-4-fluorophenyl)cinnamic acid step2->intermediate2 step3 Catalytic Hydrogenation (H2, Pd/C, EtOH) intermediate2->step3 product This compound step3->product

Caption: Heck Reaction and Subsequent Transformations Workflow.

Comparative Analysis

FeatureMalonic Ester SynthesisKnoevenagel Condensation & HydrogenationHeck Reaction
Starting Materials 3-Chloro-4-fluorobenzyl chloride, Diethyl malonate3-Chloro-4-fluorobenzaldehyde, Malonic acid3-Chloro-4-fluoro-iodobenzene, Ethyl acrylate
Number of Steps 223 (including hydrolysis)
Overall Yield High (typically >80%)[3]Good to High (typically 70-90%)Moderate to Good (yields can be variable, often 50-80% for the Heck step)[8]
Reagent Cost & Availability Generally inexpensive and readily availableInexpensive and readily availableAryl iodides and palladium catalysts can be more expensive
Scalability Readily scalableReadily scalableCan be challenging to scale up due to catalyst cost and removal
Safety & Environmental Use of sodium ethoxide (flammable).Use of pyridine (toxic). Catalytic hydrogenation requires handling of H₂ gas.Use of phosphine ligands (toxic) and palladium catalysts (heavy metal).
Key Advantages High yields, reliable, well-established.Good yields, uses readily available starting materials.Can be adapted for a wide range of substrates.
Key Disadvantages Requires a pre-functionalized benzyl halide.Use of pyridine. Two distinct reaction setups required.Higher cost of catalyst and starting materials. Potential for low yields.

Characterization of this compound

  • ¹H NMR: The spectrum is expected to show a triplet for the methyl protons of the ethyl group (if an ester intermediate is isolated), a quartet for the methylene protons adjacent to the oxygen, and multiplets for the two methylene groups of the propanoic acid chain. The aromatic region would display complex multiplets due to the substitution pattern.

  • ¹³C NMR: The spectrum would show distinct signals for the carbonyl carbon, the two methylene carbons of the propanoic acid chain, and the aromatic carbons, with their chemical shifts influenced by the electron-withdrawing chloro and fluoro substituents.

Final product confirmation would require experimental characterization using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy.

Conclusion

All three synthetic routes offer viable pathways to this compound.

  • The Malonic Ester Synthesis stands out as a highly reliable and high-yielding method, particularly suitable for large-scale production where the cost of the starting benzyl halide is not prohibitive.

  • The Knoevenagel Condensation followed by Hydrogenation is a strong alternative, utilizing readily available and inexpensive starting materials. Its two-step nature is straightforward and generally provides good overall yields.

  • The Heck Reaction , while elegant in its C-C bond-forming capability, may be less economically viable for large-scale synthesis due to the cost of the palladium catalyst and aryl iodide. However, for small-scale synthesis and analogue generation, its versatility can be a significant advantage.

Ultimately, the selection of the most appropriate synthetic route will be dictated by the specific needs and constraints of the research or production campaign, including cost, scale, available equipment, and safety considerations.

References

  • Jones, G. (2004).
  • CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid. ()
  • Augustine, S. K., et al. (2009). Heterogeneous Catalytic Hydrogenation of Cinnamic Acid over Pd/C: A Kinetic Study. Industrial & Engineering Chemistry Research, 48(15), 7036-7041.
  • Odinity. (2013). Intro to Organometallics: The Heck Reaction. ([Link])
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066.
  • Wikipedia. Malonic ester synthesis. ([Link])
  • Organic Chemistry On-Line. The Malonic Ester Synthesis. ([Link])
  • Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390.

Sources

Safety Operating Guide

Proper Disposal of 3-(3-Chloro-4-fluorophenyl)propanoic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 3-(3-Chloro-4-fluorophenyl)propanoic acid (CAS 881190-93-8). As a halogenated aromatic carboxylic acid, this compound requires specific handling and disposal procedures to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide is intended for researchers, scientists, and drug development professionals who may handle this or structurally similar chemicals.

Understanding the Compound: Hazard Profile and Chemical Properties

A thorough understanding of the chemical's properties is foundational to its safe handling and disposal.

Chemical and Physical Properties:

PropertyValueSource
CAS Number 881190-93-8[1]
Molecular Formula C9H8ClFO2[1]
Molecular Weight 202.61 g/mol [1]
Appearance Solid[2]
Melting Point 43-47 °C[2]
Boiling Point 125 °C at 14.0 hPa[2]
Flash Point 110 °C (closed cup)[2]

Hazard Identification:

Based on available Safety Data Sheets (SDS), this compound is classified with the following hazards:

  • Skin Irritation: Causes skin irritation.[3]

  • Eye Irritation: Causes serious eye irritation.[3]

  • Respiratory Irritation: May cause respiratory irritation.[3]

While comprehensive toxicological data is not available for this specific compound, its structure as a halogenated organic acid necessitates a cautious approach.[2] Halogenated organic compounds are a class of chemicals that require special disposal considerations due to their potential for environmental persistence and the formation of hazardous byproducts upon improper treatment.[4][5][6]

Pre-Disposal: Engineering Controls and Personal Protective Equipment (PPE)

Prior to initiating any disposal-related activities, it is imperative to work within a controlled environment and utilize appropriate personal protective equipment.

Engineering Controls:

  • Fume Hood: All handling of this compound, including weighing, transferring, and preparing for disposal, should be conducted in a properly functioning chemical fume hood to minimize the risk of inhalation.[4]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[7]

  • Hand Protection: Use chemically resistant gloves, such as nitrile gloves.[5]

  • Protective Clothing: A laboratory coat is essential to protect from skin contact.[5]

  • Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a respirator may be necessary.[7]

Step-by-Step Disposal Procedure

The proper disposal of this compound involves a systematic process of segregation, containment, and labeling, culminating in transfer to a certified waste management provider.

Step 1: Waste Segregation

The cardinal rule of chemical waste disposal is proper segregation. Due to its chemical nature, this compound must be categorized as halogenated organic waste .[5][6]

  • Action: Designate a specific, clearly labeled waste container for halogenated organic solids.

  • Rationale: Halogenated organic compounds require specific disposal methods, often high-temperature incineration, to ensure their complete destruction and prevent the release of harmful substances.[6][8] Mixing them with non-halogenated waste can complicate and increase the cost of disposal for all the commingled waste. Never mix acids and bases in the same container.[6]

Step 2: Container Selection and Labeling

  • Action: Choose a container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure screw cap is appropriate. The container must be in good condition, with no cracks or leaks.

  • Labeling: The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards (e.g., "Skin Irritant," "Eye Irritant")

    • The date the waste was first added to the container

    • The name of the principal investigator or laboratory contact

Step 3: Waste Accumulation

  • Action: Carefully transfer the solid this compound waste into the designated halogenated organic waste container. Avoid creating dust.[2]

  • For Contaminated Materials: Any materials, such as weighing paper, gloves, or pipette tips, that are contaminated with the chemical should also be placed in the same designated solid halogenated organic waste container.

  • Storage: The waste container should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][9] The container must be kept closed except when adding waste.

Step 4: Final Disposal

  • Action: Once the waste container is full, or if the experiment is complete, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.

  • Documentation: Maintain a detailed log of the waste generated, including the chemical name and quantity. This is a crucial aspect of regulatory compliance.[5]

Diagram: Disposal Workflow for this compound

G cluster_prep Preparation cluster_disposal Disposal Steps cluster_final Final Disposition PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in a Chemical Fume Hood PPE->FumeHood Ensure Safety Segregate Segregate as Halogenated Organic Waste FumeHood->Segregate Begin Disposal Container Select and Label Compatible Container Segregate->Container Transfer Transfer Waste and Contaminated Materials Container->Transfer Store Store Securely in a Designated Area Transfer->Store EHS Contact EHS for Pickup Store->EHS Request Disposal Documentation Maintain Disposal Records EHS->Documentation

Caption: Workflow for the proper disposal of this compound.

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert colleagues.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Containment: Wearing appropriate PPE, contain the spill. For a solid, this involves carefully sweeping or scooping the material. Avoid creating dust.[2]

  • Cleanup: Pick up the spilled material and place it in the designated halogenated organic waste container.[2]

  • Decontamination: Clean the spill area with an appropriate solvent (consult your institution's EHS guidelines) and dispose of all cleanup materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS office, in accordance with your institution's policies.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is not merely a procedural task but a critical component of a robust laboratory safety culture. By adhering to the principles of hazard identification, proper segregation, and compliant disposal, researchers can protect themselves, their colleagues, and the environment. Always consult your institution's specific waste management guidelines and Safety Data Sheets for the most accurate and up-to-date information.

References

  • BenchChem. (2025). Safety and handling of fluorinated organic compounds.
  • HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • ChemicalBook. (2025). 3-(3-FLUOROPHENYL)PROPIONIC ACID - Safety Data Sheet.
  • Unknown Source. Hazardous waste segregation.
  • Fisher Scientific. (2021). SAFETY DATA SHEET - 3-(4-Fluorophenyl)propionic acid.
  • Fisher Scientific. 3-(3-Chloro-4-fluorophenyl)propionic acid, 96%.
  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Echemi. 3-(4-Fluorophenyl)propionic acid SDS, 459-31-4 Safety Data Sheets.
  • AK Scientific, Inc. This compound Safety Data Sheet.

Sources

Personal protective equipment for handling 3-(3-Chloro-4-fluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Hazard Profile

Based on the analysis of close structural analogs, 3-(3-Chloro-4-fluorophenyl)propanoic acid is anticipated to be a solid that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2][3] The presence of halogenated aromatic rings and a carboxylic acid functional group are the primary drivers of this hazard profile. Therefore, all handling procedures must be designed to minimize direct contact and aerosol generation.

Core Principles of Safe Handling

When working with this compound, a multi-layered approach to safety is essential. This involves a combination of engineering controls, administrative procedures, and the correct use of personal protective equipment (PPE). The primary goal is to create a barrier between the researcher and the chemical to prevent exposure through dermal contact, inhalation, or accidental ingestion.

Personal Protective Equipment (PPE): Your Last Line of Defense

While engineering controls like fume hoods are the first and most crucial safety measure, PPE provides the immediate barrier necessary to protect you. The selection of appropriate PPE is critical and should be based on the specific tasks being performed.

Recommended PPE for Handling this compound
Scenario Eyes/Face Hands Body Respiratory
Weighing and preparing solutions Chemical safety gogglesNitrile glovesLaboratory coatWork in a certified chemical fume hood
Conducting reactions Chemical safety goggles and face shieldNitrile glovesLaboratory coatWork in a certified chemical fume hood
Handling spills Chemical safety goggles and face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant apron over a laboratory coatAir-purifying respirator with appropriate cartridges if outside a fume hood
Waste disposal Chemical safety gogglesNitrile glovesLaboratory coatN/A (if handling sealed containers)
Step-by-Step PPE Protocol
  • Eye and Face Protection :

    • Always wear chemical safety goggles that provide a complete seal around the eyes.[4]

    • When there is a heightened risk of splashes, such as during reactions or when handling larger quantities, supplement goggles with a face shield.[2]

  • Hand Protection :

    • Wear nitrile gloves for all handling procedures. Inspect gloves for any signs of damage before use.

    • If prolonged contact is anticipated or if handling larger quantities, consider double-gloving or using thicker, chemical-resistant gloves.

    • Remove gloves using the proper technique to avoid contaminating your skin. Wash your hands thoroughly after removing gloves.

  • Body Protection :

    • A standard laboratory coat should be worn at all times and kept fully buttoned.

    • Ensure that your legs and feet are covered; open-toed shoes are not permitted in the laboratory.

  • Respiratory Protection :

    • All work with solid this compound that could generate dust, or with its solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][5]

    • If a fume hood is not available, or in the case of a large spill, a properly fitted air-purifying respirator with organic vapor and particulate cartridges would be necessary.

Workflow for Safe Handling and PPE Selection

The following diagram outlines the decision-making process for ensuring safety when working with this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_post Post-Task Phase Assess_Task Assess Task (Weighing, Reaction, Disposal) Review_SDS Review SDS of Analogous Compounds Assess_Task->Review_SDS Check_Controls Check Engineering Controls (Fume Hood) Review_SDS->Check_Controls Select_PPE Select Appropriate PPE (Gloves, Goggles, Lab Coat) Check_Controls->Select_PPE Perform_Task Perform Task in Fume Hood Select_PPE->Perform_Task Monitor Monitor for Spills or Exposure Perform_Task->Monitor Doff_PPE Properly Doff and Dispose of PPE Perform_Task->Doff_PPE Monitor->Perform_Task No Issues Handle_Spill Follow Spill Cleanup Protocol Monitor->Handle_Spill Spill Occurs Decontaminate Decontaminate Work Area Doff_PPE->Decontaminate Wash_Hands Wash Hands Thoroughly Decontaminate->Wash_Hands Handle_Spill->Decontaminate

Caption: Workflow for PPE Selection and Safe Handling.

Spill and Emergency Procedures

In the event of a spill, it is crucial to have a clear and practiced response plan.

  • Evacuate and Alert : Alert others in the vicinity and evacuate the immediate area if necessary.

  • Don Appropriate PPE : Before attempting to clean up a spill, don the appropriate PPE, including a chemical-resistant apron and potentially a respirator, depending on the size of the spill.

  • Containment : For solid spills, carefully sweep or vacuum the material into a designated waste container. Avoid generating dust. For liquid spills, use an inert absorbent material.

  • Decontamination : Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Waste Disposal : All contaminated materials, including PPE, must be disposed of as hazardous waste.

Disposal Plan

All waste containing this compound, whether in solid form, in solution, or as contaminated materials, must be treated as hazardous chemical waste.

  • Segregation : Keep waste containing this compound separate from other waste streams. Halogenated waste should be collected in a designated, properly labeled, and sealed container.

  • Labeling : Clearly label the waste container with the full chemical name and any known hazards.

  • Disposal : Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office. Do not pour this chemical down the drain.[4] The recommended method of disposal is through a licensed chemical destruction plant or controlled incineration.[4]

By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment and the integrity of their scientific work.

References

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 3-(2-Chloro-5-fluorophenyl)propanoic acid.
  • ChemicalBook. (2023). 3-(3-FLUOROPHENYL)PROPIONIC ACID - Safety Data Sheet.
  • Echemi. (n.d.). 3-(4-Fluorophenyl)propionic acid SDS, 459-31-4 Safety Data Sheets.
  • Fisher Scientific. (2021, December 25). SAFETY DATA SHEET: 3-(4-Fluorophenyl)propionic acid.
  • Fisher Scientific. (2025, December 24). SAFETY DATA SHEET: 3-(4-Chloro-3-fluorophenyl)propionic acid.
  • Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-Chloro-4-fluorophenyl)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-(3-Chloro-4-fluorophenyl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.